Technical Documentation Center

4-Chloro-1H-pyrazole-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-1H-pyrazole-5-carbonitrile
  • CAS: 36650-75-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the 4-Chloro-1H-pyrazole-5-carbonitrile Scaffold: Core Chemical Properties and Applications in Drug Discovery

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry and agrochemical development. Its inherent stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry and agrochemical development. Its inherent stability, synthetic tractability, and capacity for diverse biological interactions have rendered it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of the 4-Chloro-1H-pyrazole-5-carbonitrile core and its closely related analogs. We will explore its physicochemical characteristics, spectroscopic signature, and key synthetic methodologies. Furthermore, this document will illuminate the scaffold's critical role as a versatile building block in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Significance of the Pyrazole Nucleus

Pyrazoles are a well-established class of N-heterocycles that continue to capture the attention of the scientific community.[1] Their unique electronic and structural features make them amenable to a wide range of chemical modifications, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity.[2] The pyrazole core is a key component in numerous commercially successful pharmaceuticals, demonstrating a remarkable spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, antibacterial, and antidepressant properties.[1]

The functionalization of the pyrazole ring at specific positions with substituents like a chlorine atom and a carbonitrile group dramatically influences its chemical behavior and utility. The chlorine atom at the 4-position acts as a key functional handle for cross-coupling reactions and can modulate the electronic nature of the ring. The carbonitrile group at the 5-position is a versatile precursor for other functional groups, such as carboxylic acids or amines, and is a common feature in kinase inhibitors. This guide focuses specifically on this powerful combination of functionalities.

Physicochemical and Structural Characteristics

While comprehensive data for 4-Chloro-1H-pyrazole-5-carbonitrile itself is not broadly consolidated, analysis of its parent structures and closely related analogs provides critical insights into its expected properties.

Core Structural Analysis

The crystal structure of the parent compound, 4-chloro-1H-pyrazole, reveals important supramolecular characteristics. In the solid state, it exhibits orthorhombic (Pnma) symmetry and forms trimeric assemblies through intermolecular N—H⋯N hydrogen bonds.[2] This propensity for hydrogen bonding is a crucial feature for molecular recognition in biological systems, such as binding to enzyme active sites. The presence of the electron-withdrawing chloro and nitrile groups is expected to increase the acidity of the N1—H proton compared to unsubstituted pyrazole, further influencing its interaction potential.

Physicochemical Data of Representative Analogs

To provide a quantitative reference, the table below summarizes key properties of structurally related pyrazole derivatives.

Property4-Chloro-1H-pyrazole4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
CAS Number 15878-00-9127892-62-0[3]
Molecular Formula C₃H₃ClN₂C₇H₉ClN₂O₂[3]
Molecular Weight 102.52 g/mol 188.61 g/mol [3]
Appearance SolidWhite to Light yellow powder/crystal[3]
Melting Point Not specified162.0 to 166.0 °C[3]

Synthesis of the Pyrazole-Carbonitrile Core

The construction of the polysubstituted pyrazole ring is a well-trodden path in organic synthesis. One of the most efficient and versatile strategies involves the [3+2] cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. For pyrazole-carbonitriles, a highly effective and green methodology has been developed.

A prevalent approach involves a three-component, one-pot reaction that combines an appropriate aldehyde, malononitrile (as the source of the C4-carbonitrile and C5-carbon), and a hydrazine.[4] This method is notable for its operational simplicity, use of environmentally benign solvents, and high reaction efficiency.

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 Aryl Aldehyde P1 One-Pot Reaction (H₂O/EtOH, 55 °C) R1->P1 R2 Malononitrile R2->P1 R3 Hydrazine Derivative R3->P1 O1 Substituted 5-Amino-1H-pyrazole-4-carbonitrile P1->O1 High Yield (85-93%)

Caption: Workflow for the three-component synthesis of pyrazole-carbonitriles.

Experimental Protocol: Green Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analog

This protocol is adapted from established green chemistry methods for synthesizing the pyrazole-carbonitrile core.[4][5]

Rationale: This procedure is selected for its efficiency, mild reaction conditions, and reduced environmental impact. The use of a water/ethanol solvent system avoids hazardous organic solvents, and the one-pot nature minimizes intermediate isolation steps, saving time and resources.

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in a 1:1 mixture of H₂O/EtOH.

  • Catalyst Addition (if applicable): Introduce the catalyst of choice (e.g., a novel nano-catalyst as described in the literature for enhanced efficiency).[4]

  • Heating and Monitoring: Heat the reaction mixture to 55 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate).[5]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by centrifugation or filtration.[5]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude product from ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.[5]

  • Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity and Spectroscopic Characterization

The 4-chloro and 5-carbonitrile substituents endow the pyrazole scaffold with significant synthetic versatility.

  • Nitrile Group (-CN): This group is a valuable synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or converted to a primary amine via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

  • Chloro Group (-Cl): The C4-chloro substituent activates the ring for certain reactions and serves as a key point for diversification. It is an excellent coupling partner in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups to build molecular complexity.

  • Pyrazole N-H: The acidic proton on the ring nitrogen can be readily deprotonated and subsequently alkylated or acylated to introduce substituents at the N1 position, a common strategy in drug design to modulate solubility and target engagement.

Spectroscopic Signature

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.[6]

  • FTIR Spectroscopy: The most prominent feature for this scaffold is the sharp, strong absorbance of the nitrile (C≡N) stretch, typically appearing in the 2200-2210 cm⁻¹ region.[5]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The table below provides representative chemical shift data for a closely related analog, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, which serves as a model for the title scaffold.[5]

NucleusFunctional GroupRepresentative Chemical Shift (δ, ppm)
¹³C Pyrazole C5 (bearing NH₂)~153
¹³C Pyrazole C3 (bearing aryl)~144
¹³C Nitrile (-CN)~113
¹³C Pyrazole C4 (bearing CN)~80-90 (Estimated)
¹H Pyrazole N-HVariable, broad singlet
¹H Aromatic Protons7.0 - 8.0

Causality: The precise chemical shifts are highly dependent on the solvent and the specific substitution pattern. Advanced 2D NMR techniques such as HMQC and HMBC are crucial for definitively assigning the signals of quaternary carbons, including the carbon atoms of the pyrazole ring and the nitrile group.[6]

Applications in Drug Discovery and Development

The 4-chloro-pyrazole-5-carbonitrile scaffold is a high-value intermediate in the synthesis of complex pharmaceutical agents. Its pre-functionalized nature allows for rapid and efficient entry into diverse chemical spaces.

One of the most significant applications is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole-carbonitrile moiety is a key pharmacophore that can effectively occupy the ATP-binding site of many kinases.

A prime example is the role of a related intermediate, 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, in the synthesis of Encorafenib .[7] Encorafenib is a potent BRAF kinase inhibitor approved for the treatment of certain types of melanoma.[7] This underscores the direct and impactful translation of pyrazole chemistry into life-saving therapeutics.

G A Pyrazole-Carbonitrile Scaffold B Key Synthetic Intermediate A->B Derivatization C API Synthesis (e.g., Encorafenib) B->C Coupling D Targeted Therapy (Kinase Inhibitor) C->D Yields E Therapeutic Application (e.g., Melanoma) D->E Mechanism

Caption: Logical flow from chemical scaffold to therapeutic application.

Furthermore, studies on related chlorophenyl-pyrazole derivatives have demonstrated a broad spectrum of potential antitumor activity against various cancer cell lines, highlighting the scaffold's promise in oncology beyond kinase inhibition.[8]

Safety and Handling

As with all active chemical reagents, proper handling of 4-chloro-1H-pyrazole-5-carbonitrile and its analogs is paramount. Based on safety data for related compounds, this class of chemicals should be treated with care.

  • Hazard Classification: Typically classified as acutely toxic if swallowed, causing serious eye irritation and potential skin irritation or sensitization.[9][10]

  • Handling Precautions:

    • Always use in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[11]

    • Keep containers tightly sealed when not in use and store in a cool, dry place away from incompatible materials.[9]

  • First Aid: In case of exposure, rinse eyes immediately with plenty of water, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if symptoms persist.[10]

Conclusion

The 4-Chloro-1H-pyrazole-5-carbonitrile scaffold stands out as a synthetically versatile and medicinally relevant structure. Its combination of a stable aromatic core with strategically placed, reactive functional groups—the chloro atom and the carbonitrile moiety—provides an ideal platform for the construction of complex molecular architectures. Its proven utility in the synthesis of targeted cancer therapies like Encorafenib exemplifies its importance to the drug development community. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for researchers aiming to leverage this powerful building block for the discovery of next-generation therapeutics.

References

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from NIH National Library of Medicine. [Link]

  • ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from ChemBK. [Link]

  • National Institutes of Health. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from NIH National Library of Medicine. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information. Retrieved from Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from PubChem. [Link]

  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Letters. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from Organic Chemistry Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Institutes of Health. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from NIH National Library of Medicine. [Link]

Sources

Exploratory

4-Chloro-1H-pyrazole-5-carbonitrile CAS number 36650-75-6

CAS Number: 36650-75-6 Formula: C₄H₂ClN₃ Molecular Weight: 127.53 g/mol [1] Executive Summary 4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) represents a high-value heterocyclic scaffold in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 36650-75-6 Formula: C₄H₂ClN₃ Molecular Weight: 127.53 g/mol [1]

Executive Summary

4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) represents a high-value heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis. Distinguished by its amphoteric pyrazole ring and the orthogonal reactivity of its nitrile and chloro substituents, this compound serves as a critical "lynchpin" intermediate. It is extensively utilized in the development of Janus kinase (JAK) inhibitors , sedative-hypnotics (pyrazolo[1,5-a]pyrimidines) , and next-generation herbicides.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity, and application, moving beyond basic catalog data to offer actionable experimental insights for the bench scientist.

Chemical Identity & Physicochemical Profile[2][3][4]

Tautomeric Equilibrium

A defining characteristic of 4-chloro-1H-pyrazole-5-carbonitrile is its annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between positions N1 and N2. Consequently, 4-chloro-1H-pyrazole-5-carbonitrile and 4-chloro-1H-pyrazole-3-carbonitrile are chemically equivalent entities unless the nitrogen is substituted.

  • Implication: In NMR spectroscopy (DMSO-d₆), the broad N-H signal and the equivalence of the C3/C5 carbons (in rapid exchange) can obscure assignment. Functionalization at N1 locks the tautomer, often yielding a mixture of regioisomers (1,3- vs 1,5-substituted products) that requires careful chromatographic separation.

Key Properties
PropertyValueNotes
Appearance White to off-white crystalline solidDarkens upon prolonged light exposure.
Melting Point 126–128 °CSharp transition indicates high purity.
Boiling Point ~337 °C (Predicted)Decomposes before boiling at atm pressure.
pKa ~8.23Weakly acidic N-H; deprotonates with bases like K₂CO₃ or NaH.
Solubility DMSO, DMF, MeOH, EtOAcPoorly soluble in water and hexanes.
Density 1.52 ± 0.1 g/cm³High density due to halogenation.

Synthesis & Manufacturing Protocols

The synthesis of CAS 36650-75-6 generally proceeds via two primary strategies: Direct Electrophilic Chlorination of the parent pyrazole-carbonitrile or De Novo Ring Construction .

Method A: Green Mechanochemical Chlorination (Recommended)

Rationale: Traditional chlorination using Cl₂ gas is hazardous and difficult to control. The use of Trichloroisocyanuric Acid (TCCA) in a solvent-free mechanochemical process offers superior yields, safety, and atom economy.

Protocol:

  • Reagents: 1H-pyrazole-5-carbonitrile (1.0 eq), Trichloroisocyanuric Acid (TCCA) (0.34 eq).

  • Procedure:

    • Combine reagents in a ball mill jar (stainless steel or agate).

    • Mill at 20–25 Hz for 30–60 minutes.

    • Monitor reaction progress via TLC (EtOAc:Hexane 1:1).

  • Workup:

    • Extract the solid mixture with ethyl acetate.[2][3]

    • Filter to remove the insoluble cyanuric acid byproduct.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Typically 85–95%.

Method B: Solution-Phase Chlorination with NCS

Rationale: Suitable for standard laboratory setups lacking ball mills.

Protocol:

  • Dissolve 1H-pyrazole-5-carbonitrile (10 mmol) in DMF (20 mL).

  • Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Pour into ice-water (100 mL). The product typically precipitates.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45 °C.

Synthesis Pathway Diagram

SynthesisPathways Start 1H-pyrazole-5-carbonitrile (CAS 36650-74-5) TCCA Reagent: TCCA Condition: Ball Mill (Solvent-Free) Start->TCCA Method A NCS Reagent: NCS Condition: DMF, 0-25°C Start->NCS Method B Product 4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) TCCA->Product Chlorination (C4) Byproduct Byproduct: Cyanuric Acid (Insoluble) TCCA->Byproduct NCS->Product Electrophilic Subst.

Figure 1: Comparison of mechanochemical (Method A) and solution-phase (Method B) synthesis routes.

Reactivity Profile & Functionalization

The chemical versatility of CAS 36650-75-6 stems from its three distinct reactive centers:

  • N1-Position (Nucleophilic): Readily undergoes alkylation or arylation.

  • C5-Nitrile (Electrophilic): Precursor to amides, acids, esters, or heterocycles (e.g., tetrazoles).

  • C4-Chloride (Electrophilic): A handle for cross-coupling reactions (Suzuki-Miyaura), though less reactive than bromides/iodides.

Regioselectivity in N-Alkylation

When reacting with alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃), a mixture of 1,3- and 1,5- isomers is formed.

  • Steric Control: Bulky R-groups favor the formation of the 1,3-isomer (where the R group is distal to the 4-Cl and 5-CN).

  • Electronic Control: The nitrile group is electron-withdrawing, making the adjacent nitrogen (N1) less nucleophilic, but the final ratio is often solvent-dependent.

Functionalization Logic Diagram

Reactivity Core 4-Chloro-1H-pyrazole-5-carbonitrile Alkylation N-Alkylation (R-X, K2CO3) Core->Alkylation Hydrolysis Nitrile Hydrolysis (H2SO4 or NaOH) Core->Hydrolysis Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Coupling Requires activated catalyst Cyclization Cyclization (Hydrazine/Guanidine) Core->Cyclization N_Sub N-Alkyl/Aryl Pyrazoles (Kinase Inhibitor Scaffolds) Alkylation->N_Sub Amide Pyrazole-5-carboxamide (Intermediate) Hydrolysis->Amide Biaryl 4-Aryl-pyrazole-5-carbonitrile Coupling->Biaryl Fused Pyrazolo[3,4-d]pyrimidines (Bioactive Heterocycles) Cyclization->Fused

Figure 2: Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery

Kinase Inhibition

The 4-chloropyrazole-3-carbonitrile motif is a bioisostere for various aromatic rings in kinase inhibitors. The electron-withdrawing nitrile and chlorine atoms modulate the pKa of the pyrazole NH, enhancing hydrogen bonding interactions within the ATP-binding pocket of enzymes like JAK (Janus Kinase) and Src family kinases .

Pyrazolo[1,5-a]pyrimidines

This scaffold is a direct precursor to pyrazolo[1,5-a]pyrimidines, a class of compounds known for sedative and anxiolytic properties (related to Zaleplon ).

  • Mechanism: Condensation of 5-amino-4-chloropyrazole (derived from the nitrile) with 1,3-dicarbonyls yields the fused system.

Safety & Handling (MSDS Summary)

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving powders or heating must be performed in a certified chemical fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

References

  • Mechanochemical Chlorination of Pyrazoles: Chen, C., Chen, J., & To, C. T. (2023).[4] Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25, 2559-2562.[4] Link

  • Halogenation Protocols: Beilstein Institut. (2021).[5][6][7][8] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Link

  • Electrosynthesis of Chloropyrazoles: ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Link

  • Chemical Properties & Safety: National Institutes of Health (NIH). PubChem Compound Summary for CAS 36650-75-6. Link

  • Synthesis of Pyrazolo-pyrimidines: MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. Molecules. Link

Sources

Foundational

Molecular structure of 4-Chloro-1H-pyrazole-5-carbonitrile

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-1H-pyrazole-5-carbonitrile Abstract The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-1H-pyrazole-5-carbonitrile

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile binding capabilities.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Chloro-1H-pyrazole-5-carbonitrile. While direct, extensive literature on this exact molecule is sparse, this document synthesizes data from closely related analogs and foundational chemical principles to provide a robust framework for its synthesis, structural elucidation, and potential applications. We will explore its molecular architecture through crystallographic inference, predictive spectroscopic analysis (NMR, IR, MS), and discuss the mechanistic rationale behind its synthesis and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising heterocyclic building block.

The Pyrazole Scaffold: A Privileged Structure in Chemical Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][4] This arrangement confers a unique set of properties: one nitrogen atom is a pyrrole-like proton donor (N1-H), while the other is a pyridine-like proton acceptor (N2), enabling participation in critical hydrogen bonding interactions with biological targets.[5] Their inherent stability and amenability to substitution at various positions have made them integral components in numerous pharmaceuticals and agrochemicals.[1] Notable drugs built upon the pyrazole core include the anti-inflammatory agent Celecoxib and the PDE-5 inhibitor Sildenafil (Viagra), underscoring the scaffold's therapeutic versatility.[4]

The subject of this guide, 4-Chloro-1H-pyrazole-5-carbonitrile, incorporates two powerful functional groups onto this core:

  • 4-Chloro Group: This electron-withdrawing halogen modulates the electronic properties of the ring, influencing its acidity (pKa) and reactivity. It can also serve as a key interaction point in ligand-receptor binding.

  • 5-Carbonitrile Group (C≡N): The nitrile is a potent electron-wasting group and a versatile synthetic handle. It can act as a hydrogen bond acceptor, a precursor for other functional groups (e.g., amines, carboxylic acids), or a critical component for covalent inhibition.

Understanding the interplay of these features is paramount for leveraging this molecule in discovery programs.

Synthesis and Mechanistic Insights

The synthesis of functionalized pyrazoles often proceeds via multicomponent reactions (MCRs), which are valued for their efficiency and atom economy.[4] A plausible and efficient route to 4-Chloro-1H-pyrazole-5-carbonitrile can be adapted from established protocols for related 5-aminopyrazole-4-carbonitriles.[4][6]

Proposed Synthetic Pathway

A logical approach involves a three-component condensation reaction followed by a Sandmeyer-type reaction.

G cluster_0 Step 1: Knoevenagel-Thorpe-Ziegler Condensation cluster_1 Step 2: Sandmeyer Reaction malono Malononitrile intermediate1 Ethoxymethylenemalononitrile malono->intermediate1 + Triethyl Orthoformate Acetic Anhydride hydrazine Hydrazine orthoformate Triethyl Orthoformate product1 5-Amino-1H-pyrazole-4-carbonitrile intermediate1->product1 + Hydrazine Ethanol, Reflux product1_ref 5-Amino-1H-pyrazole-4-carbonitrile diazonium Pyrazolediazonium Salt Intermediate product1_ref->diazonium 1. NaNO2, HCl (aq) 0-5 °C final_product 4-Chloro-1H-pyrazole-5-carbonitrile diazonium->final_product 2. CuCl, HCl Heat

Caption: Proposed two-stage synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile.

Experimental Protocol: A Self-Validating Workflow

Part A: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • Rationale: This step builds the core pyrazole ring. Malononitrile provides C4, C5, and the nitrile group. Triethyl orthoformate creates a reactive ethoxymethylene intermediate, which readily undergoes cyclization with hydrazine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).

    • Heat the mixture at 120-130 °C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of malononitrile.

    • Cool the mixture to room temperature and remove volatiles under reduced pressure. The crude ethoxymethylenemalononitrile is used directly.

    • Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1-2 hours until TLC analysis indicates the formation of the product.

    • Cool the reaction mixture in an ice bath. The product, 5-Amino-1H-pyrazole-4-carbonitrile, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[7]

Part B: Synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile

  • Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a halide via a diazonium salt intermediate. The use of cuprous chloride (CuCl) is crucial for catalyzing the displacement of the diazonium group with chloride.

  • Procedure:

    • Suspend 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 4-Chloro-1H-pyrazole-5-carbonitrile.

Molecular Structure Elucidation

Confirming the molecular structure of the synthesized compound requires a multi-faceted analytical approach. Each technique provides unique and complementary information.

G cluster_techniques Spectroscopic & Structural Analysis cluster_data Confirmation Data compound Purified Product nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms xray X-Ray Crystallography (if crystalline) compound->xray nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Modes (C≡N, N-H) ir->ir_data ms_data Molecular Weight Isotopic Pattern (³⁵Cl/³⁷Cl) ms->ms_data xray_data Bond Lengths & Angles Crystal Packing xray->xray_data structure Confirmed Structure: 4-Chloro-1H-pyrazole-5-carbonitrile nmr_data->structure ir_data->structure ms_data->structure xray_data->structure

Caption: Integrated workflow for the structural characterization of the target molecule.

Crystallographic Analysis (Inferred)

While a crystal structure for the exact title compound is not publicly available, the structure of the parent 4-chloro-1H-pyrazole provides significant insight.[1][8]

  • Expected Crystal System: 4-chloro-1H-pyrazole crystallizes in the orthorhombic (Pnma) space group.[8] The introduction of the bulky carbonitrile group at C5 may alter this, but a similar low-symmetry system is expected.

  • Supramolecular Features: Pyrazoles are known to form hydrogen-bonded aggregates.[1] The parent 4-chloro-1H-pyrazole forms trimeric units via intermolecular N-H···N hydrogen bonds.[1][8] The presence of the nitrile's nitrogen atom in our target molecule introduces an additional H-bond acceptor site, potentially leading to more complex networks, such as catemers (chains), or altering the trimeric motif.

  • Data Collection Rationale: Data for the parent compound was collected at low temperature (170 K) because it sublimes under X-ray heat.[8] A similar low-temperature protocol would be essential for the title compound to prevent sample degradation and obtain high-quality diffraction data.

ParameterExpected Value/ObservationRationale / Comparison
H-Bonding Motif Trimer or CatemerBased on 4-chloro-1H-pyrazole trimers[1][8] and the added nitrile acceptor.
N-H···N distance ~2.8 - 2.9 ÅTypical for pyrazole hydrogen bonds.[1]
C-Cl Bond Length ~1.7 ÅStandard for C(sp²)-Cl bonds.
C≡N Bond Length ~1.15 ÅStandard for nitrile groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the covalent structure in solution.

  • ¹H NMR: The spectrum is expected to be simple. Due to substitution at positions 4 and 5, only one proton remains on the pyrazole ring, at the C3 position. A broad singlet for the N1-H proton will also be present.

  • ¹³C NMR: Three distinct signals are expected for the pyrazole ring carbons (C3, C4, C5). The carbon atoms attached to the electron-withdrawing chloro (C4) and cyano (C5) groups will be significantly deshielded and appear downfield. The nitrile carbon itself will also be observable.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H (C3-H) 7.5 - 8.0Aromatic proton on an electron-deficient ring.
¹H (N1-H) 12.0 - 14.0 (broad)Acidic proton, position is solvent-dependent.
¹³C (C5) ~140-150Attached to the electron-withdrawing nitrile group.
¹³C (C4) ~130-140Attached to the electron-withdrawing chlorine atom.
¹³C (C3) ~125-135Less deshielded than C4 and C5.
¹³C (CN) ~115-120Characteristic chemical shift for a nitrile carbon.

These predictions are based on data from substituted pyrazole-carbonitriles and general principles of NMR spectroscopy.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeRationale / Significance
Nitrile (C≡N) 2220 - 2240StretchDiagnostic Peak. Strong, sharp absorption confirming the presence of the nitrile.
N-H 3100 - 3300 (broad)StretchIndicates the presence of the N-H group involved in H-bonding.
Aromatic C-H 3000 - 3100StretchConfirms the aromatic C3-H bond.
C=N, C=C 1500 - 1650Ring StretchCharacteristic absorptions for the pyrazole aromatic system.
C-Cl 700 - 850StretchConfirms the presence of the chloro-substituent.

Reference data for similar pyrazole derivatives supports these assignments.[7]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, serving as a final confirmation of identity.

  • Molecular Ion (M⁺): The calculated exact mass for C₄H₂ClN₃ is 127.00 Da . High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm).

  • Isotopic Pattern: This is a crucial self-validating feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The mass spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, two mass units higher for the molecule containing ³⁷Cl (M+2). Observing this ~3:1 ratio is definitive proof of a single chlorine atom in the molecule.

Applications and Future Directions

The 4-Chloro-1H-pyrazole-5-carbonitrile structure is a rich platform for further chemical exploration and application development.

  • Medicinal Chemistry: As a bioisostere for other functional groups, it can be incorporated into lead compounds to improve metabolic stability or binding affinity. The pyrazole core is a known hinge-binder in many kinase inhibitors, and this scaffold could be explored in that context.[9][10]

  • Agrochemicals: Many commercial herbicides and fungicides are based on pyrazole structures.[11] The specific substitution pattern may confer selective herbicidal or pesticidal activity.

  • Synthetic Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up a vast chemical space for the synthesis of new compound libraries for high-throughput screening.[12]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • General Hazards: Based on related compounds, 4-Chloro-1H-pyrazole-5-carbonitrile should be handled as a substance that may cause skin and serious eye irritation, and may cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. National Institutes of Health (NIH). [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • 4-chloro-5-methyl-3-nitro-1H-pyrazole. SpectraBase. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SciRP.org. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

Exploratory

4-Chloro-1H-pyrazole-5-carbonitrile IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-1H-pyrazole-5-carbonitrile , a critical intermediate in medicinal chemistry. Document Type: Technical Whitepaper & Proto...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-1H-pyrazole-5-carbonitrile , a critical intermediate in medicinal chemistry.

Document Type: Technical Whitepaper & Protocol Guide Subject: Synthesis, Reactivity, and Pharmaceutical Utility of CAS 36650-75-6[1]

Executive Summary

4-Chloro-1H-pyrazole-5-carbonitrile (also recognized as 4-chloro-3-cyanopyrazole) is a bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors (e.g., JAK, CDK) and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three functional handles: the acidic pyrrolic nitrogen (


 ~10-11), the electrophilic nitrile group, and the halogen handle at C4.[1] This guide provides a definitive reference for its handling, synthesis, and deployment in drug discovery.

Chemical Identity & Nomenclature

Critical Insight on Tautomerism: Researchers must recognize that 4-chloro-1H-pyrazole-5-carbonitrile exists in rapid annular tautomeric equilibrium with 4-chloro-1H-pyrazole-3-carbonitrile.[1] In solution, the proton shuttles between N1 and N2.[1] While IUPAC rules and databases often index the "3-carbonitrile" form as the parent, the "5-carbonitrile" designation is frequently used when describing N-alkylated derivatives where the position is fixed.[1]

DOT Diagram 1: Tautomeric Equilibrium

Tautomerism cluster_0 Annular Tautomerism (Fast Exchange) NodeA 4-Chloro-1H-pyrazole-5-carbonitrile (Proton on N1) NodeB 4-Chloro-1H-pyrazole-3-carbonitrile (Proton on N2) NodeA->NodeB  H-shift  

Caption: Equilibrium between 5-CN and 3-CN tautomers. In unsubstituted forms, these are chemically identical in solution.[1]

Key Identifiers
ParameterDetail
IUPAC Name 4-Chloro-1H-pyrazole-5-carbonitrile
Preferred Synonym 4-Chloro-3-cyanopyrazole
CAS Number 36650-75-6 (Specific to 4-Cl-5-CN/3-CN parent)
Molecular Formula

Molecular Weight 127.53 g/mol
SMILES N#Cc1[nH]ncc1Cl

Physicochemical Profile

The introduction of the electron-withdrawing chlorine (C4) and nitrile (C3/C5) groups significantly increases the acidity of the NH proton compared to unsubstituted pyrazole (


 14.2).[1]
PropertyValue / Observation
Appearance White to off-white crystalline solid
Melting Point 162–166 °C (Typical range for pure material)
Acidity (

)
~10.5 (Estimated).[1] Deprotonates readily with bases like

or

.[1]
Solubility Soluble in DMSO, DMF, MeOH, EtOAc.[1] Poorly soluble in water/hexanes.[1]
Stability Stable under standard conditions.[1] Nitrile susceptible to hydrolysis in strong acid/base.[1]

Synthetic Pathways

Two primary routes exist: the classical chlorination of the nitrile precursor and the modern "one-pot" cyclization.[1]

Method A: Electrophilic Chlorination (Standard)

This method utilizes N-Chlorosuccinimide (NCS) to selectively chlorinate the C4 position of commercially available 1H-pyrazole-3-carbonitrile.[1]

  • Reagents: 1H-Pyrazole-3-carbonitrile, NCS, DMF (or Acetic Acid).[1]

  • Conditions: 50–80 °C, 4–6 hours.[1]

  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1] The C4 position is the most nucleophilic site on the pyrazole ring.[1]
    
Method B: Oxidative Cyclization (Green/Modern)

A more convergent approach uses hydrazines and trichloroisocyanuric acid (TCCA) to achieve cyclization and chlorination in one sequence, avoiding pre-formed pyrazoles.[1]

DOT Diagram 2: Synthetic Workflow

Synthesis Start Start: 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) Process Reaction: 60°C, 4h (Electrophilic Substitution) Start->Process Reagent Reagent: NCS (1.1 eq) Solvent: DMF Reagent->Process Workup Workup: Dilute w/ H2O Filter Precipitate Process->Workup Product Product: 4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) Workup->Product

Caption: Standard laboratory synthesis via C4-chlorination using NCS.

Experimental Protocol (Method A)
  • Dissolution: Dissolve 10.0 mmol of 1H-pyrazole-3-carbonitrile in 15 mL of DMF.

  • Addition: Add 11.0 mmol (1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

  • Heating: Heat the mixture to 60 °C. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Quench: Once complete (~4h), cool to RT and pour the mixture into 100 mL of ice-water.

  • Isolation: The product typically precipitates.[1][2] Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Reactivity & Functionalization

The scaffold serves as a "linchpin" in drug design.[1] The order of operations is critical.

Regioselective N-Alkylation

The most common reaction is alkylation of the ring nitrogen.[1]

  • Challenge: Alkylation can occur at N1 or N2, leading to isomeric mixtures (1-alkyl-3-cyano vs. 1-alkyl-5-cyano).[1]

  • Control:

    • Sterics: Bulky electrophiles often favor the less hindered position (remote from the nitrile).[1]

    • Conditions: Use

      
       in DMF to ensure thermodynamic control.[1]
      
Nitrile Transformations[1]
  • Hydrolysis: Converts -CN to -CONH2 (Amide) or -COOH (Acid).[1]

  • Reduction: Converts -CN to

    
     (Aminomethyl).[1]
    
  • Pinner Reaction: Converts -CN to Amidines (critical for many kinase inhibitors).[1]

DOT Diagram 3: Reactivity Tree

Reactivity Core 4-Chloro-1H-pyrazole- 5-carbonitrile Alkylation N-Alkylation (R-X, Base) Core->Alkylation Hydrolysis Hydrolysis (H2O2/OH-) Core->Hydrolysis Coupling Suzuki Coupling (Pd, Boronic Acid) Core->Coupling Difficult without activation Prod1 N-Substituted Pyrazoles Alkylation->Prod1 Prod2 Pyrazolo-Amides (Kinase Hinge Binders) Hydrolysis->Prod2 Prod3 C4-Aryl Derivatives (Activated Cl only) Coupling->Prod3

Caption: Functionalization pathways.[1] N-alkylation is the primary entry point for SAR expansion.[1]

Pharmaceutical Applications

This scaffold is ubiquitous in JAK (Janus Kinase) and CDK (Cyclin-Dependent Kinase) inhibitor research.[1]

  • Mechanism: The pyrazole nitrogen and the nitrile (or its amide derivative) often form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase ATP-binding pocket.[1]

  • Agrochemicals: Used as a precursor for Fipronil-class insecticides (GABA-gated chloride channel blockers), although Fipronil itself uses a trifluoromethylsulfinyl group.[1]

Safety & Handling

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (H302).[1][3]

    • Irritant: Causes skin and eye irritation (H315, H319).[1]

    • Cyanide Risk: While the nitrile is stable, combustion or strong metabolic breakdown can release toxic species.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizers.[1]

References

  • PubChem Compound Summary. 1H-Pyrazole-3-carbonitrile (Precursor).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles and derivatives. Available at: [Link][1]

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 4-Chloro-1H-pyrazole-5-carbonitrile

For Immediate Release This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1H-pyrazole-5-carbonitrile (CAS No. 36650-75-6), a key heterocyclic intermediate in pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1H-pyrazole-5-carbonitrile (CAS No. 36650-75-6), a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

4-Chloro-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of aromatic heterocycles recognized for their broad range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their reactivity and potential applications. Spectroscopic techniques are indispensable tools for this purpose. This guide presents a comprehensive overview of the expected spectroscopic data for 4-Chloro-1H-pyrazole-5-carbonitrile, based on predictive models and comparative analysis with related structures, to facilitate its unambiguous identification and characterization.

Molecular Structure and Key Features

The structure of 4-Chloro-1H-pyrazole-5-carbonitrile, with the chemical formula C₄H₂ClN₃, incorporates a pyrazole ring substituted with a chlorine atom at the C4 position and a nitrile group at the C5 position. The presence of the N-H proton allows for tautomerism, a common feature in pyrazole chemistry. The electron-withdrawing nature of the chlorine and nitrile substituents significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 4-Chloro-1H-pyrazole-5-carbonitrile in a standard deuterated solvent like DMSO-d₆ are presented below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the N-H proton and the C3-H proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
N-H~14.0 - 15.0Broad SingletThe chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal.
C3-H~8.0 - 8.5SingletThis proton is on an sp² hybridized carbon and its chemical shift is influenced by the adjacent nitrogen atoms and the electron-withdrawing substituents on the ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C3~135 - 140This carbon is bonded to a hydrogen and is part of the aromatic pyrazole ring.
C4~110 - 115The chemical shift of this carbon is significantly influenced by the directly attached chlorine atom.
C5~95 - 100This carbon is attached to the electron-withdrawing nitrile group, which shields it, resulting in a more upfield chemical shift.
C≡N~115 - 120The carbon of the nitrile group typically appears in this region of the spectrum.
Rationale Behind NMR Predictions and Experimental Considerations

The predicted chemical shifts are based on computational models that consider the electronic effects of the substituents on the pyrazole ring. The chlorine atom at C4 and the nitrile group at C5 are electron-withdrawing, which generally leads to a downfield shift for the ring protons and carbons compared to unsubstituted pyrazole. However, the precise positioning of these shifts can be complex due to anisotropic effects and resonance structures. For instance, while the nitrile group is electron-withdrawing, its carbon (C5) is relatively shielded.

For experimental verification, it is crucial to use a high-purity, anhydrous deuterated solvent. The presence of water can lead to the exchange of the N-H proton, potentially broadening or obscuring its signal. Two-dimensional NMR experiments, such as HSQC and HMBC, would be invaluable for unambiguously assigning the proton and carbon signals.

Standard Protocol for NMR Sample Preparation

A standardized protocol is essential for obtaining high-quality NMR spectra.

NMR_Protocol cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis A Weigh 5-10 mg of 4-Chloro-1H-pyrazole-5-carbonitrile B Transfer to a clean, dry NMR tube A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) B->C D Cap the tube and vortex until fully dissolved C->D E Insert the sample into the spectrometer D->E F Lock and shim the magnetic field E->F G Acquire 1D (¹H, ¹³C) and optional 2D (COSY, HSQC, HMBC) spectra F->G

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of 4-Chloro-1H-pyrazole-5-carbonitrile will exhibit characteristic absorption bands.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3300 - 3100Medium, BroadStretching (hydrogen-bonded)
C-H (aromatic)3100 - 3000Medium to WeakStretching
C≡N (nitrile)2240 - 2220Strong, SharpStretching
C=N, C=C (ring)1600 - 1450Medium to StrongRing Stretching
C-Cl800 - 600StrongStretching
Interpretation of the IR Spectrum

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration, with the broadening attributed to intermolecular hydrogen bonding. The aromatic C-H stretching and the pyrazole ring stretching vibrations confirm the presence of the heterocyclic core. The C-Cl stretch is expected in the fingerprint region.

Standard Protocol for Solid-State IR (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

IR_Protocol cluster_prep Sample Preparation & Background cluster_analysis Sample Analysis A Ensure ATR crystal is clean B Record a background spectrum of the empty ATR accessory A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure using the anvil C->D E Collect the sample spectrum D->E F Clean the crystal after analysis E->F MS_Protocol cluster_prep Sample Introduction cluster_analysis Ionization and Detection A Dissolve a small amount of sample in a volatile solvent (e.g., methanol) B Introduce the sample into the ion source (e.g., via direct insertion probe or GC) A->B C Ionize the sample using a 70 eV electron beam (EI) B->C D Separate ions based on their mass-to-charge ratio in the mass analyzer C->D E Detect the ions and generate the mass spectrum D->E

Caption: Simplified workflow for obtaining an EI mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and Mass Spectra, provide a comprehensive framework for the characterization of 4-Chloro-1H-pyrazole-5-carbonitrile. While experimental data is always the gold standard, these well-founded predictions offer a robust starting point for researchers. The characteristic nitrile stretch in the IR, the isotopic pattern in the mass spectrum, and the unique proton and carbon signals in the NMR spectra, when taken together, should allow for the confident identification of this important chemical entity.

References

  • General Pyrazole Chemistry

    • Title: Pyrazoles: A Rich Source for Biologically Important Molecules
    • Source: Frontiers in Chemistry
    • URL: [Link]

  • Spectroscopic Data of Related Pyrazoles

    • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH
    • Source: RSC Advances, The Royal Society of Chemistry
    • URL: [Link]

  • NMR Spectroscopy of Heterocycles: Title: NMR Spectroscopy of Heterocycles Source: Science of Synthesis
  • Mass Spectrometry of Halogenated Compounds

    • Title: Mass Spectrometry of Halogen
    • Source: Journal of the American Society for Mass Spectrometry
    • URL: [Link]

  • Infrared Spectroscopy of Nitriles

    • Title: The interpretation of infrared spectra of nitriles and rel
    • Source: Spectrochimica Acta
    • URL: [Link]

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-1H-pyrazole-5-carbonitrile

Topic: Solubility of 4-Chloro-1H-pyrazole-5-carbonitrile in Common Lab Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Chloro-1H-pyrazole-5-carbonitrile in Common Lab Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 36650-75-6). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals (including pyrazolo[1,5-a]pyrimidine derivatives), understanding its solvation thermodynamics is critical for optimizing reaction yields, purification protocols, and formulation stability.

This document moves beyond basic data listing, offering mechanistic insights into why specific solvents interact effectively with this chlorinated heterocyclic nitrile. It includes validated experimental protocols for solubility determination and recrystallization, designed to serve as a self-validating system for your laboratory workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Before addressing solubility, we must establish the physicochemical constraints of the molecule. The presence of both an electron-withdrawing chlorine atom and a nitrile group on the pyrazole ring significantly alters its polarity and acidity compared to the parent pyrazole.

PropertyData
Chemical Name 4-Chloro-1H-pyrazole-5-carbonitrile
Synonyms 4-Chloro-3-cyanopyrazole; 4-Chloropyrazole-3-carbonitrile
CAS Number 36650-75-6
Molecular Formula C₄H₂ClN₃
Molecular Weight 127.53 g/mol
Appearance White to off-white crystalline solid
Acidity (pKa) ~9-10 (Estimated; NH is acidic due to electron-withdrawing Cl and CN)
LogP ~1.2 (Moderate lipophilicity)

Mechanistic Insight: The molecule exhibits prototropic tautomerism . While often labeled as the 5-carbonitrile, in solution, the hydrogen on the nitrogen can shift, making the 3-carbonitrile and 5-carbonitrile tautomers indistinguishable unless the N1 position is substituted. This tautomeric equilibrium is solvent-dependent and influences solubility, particularly in hydrogen-bond accepting solvents.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction capability with 4-Chloro-1H-pyrazole-5-carbonitrile.

Quantitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction medium; Stock solutions
Polar Aprotic Acetonitrile, AcetoneGood Synthesis; Chromatography
Polar Protic Methanol, EthanolModerate (High when hot)Recrystallization; Workup
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good Liquid-Liquid Extraction
Ethers THF, 1,4-DioxaneGood Reaction solvent
Aqueous Water (Neutral pH)Low (<1 mg/mL)Anti-solvent for precipitation
Aqueous Water (Basic pH >10)High Dissolution via deprotonation
Hydrocarbons Hexanes, HeptaneInsoluble Washing; Anti-solvent
Detailed Solvent Interaction Analysis
1. The "Universal" Solvents: DMSO & DMF

Mechanism: The highly polar S=O and N-C=O dipoles in DMSO and DMF, respectively, effectively solvate the polar nitrile and chloro groups. Furthermore, these solvents act as strong hydrogen bond acceptors for the pyrazole NH proton. Application: Use these for nucleophilic substitution reactions or when generating the pyrazolate anion using a base (e.g., K₂CO₃).

2. The Recrystallization Suite: Alcohols (EtOH, MeOH)

Mechanism: 4-Chloro-1H-pyrazole-5-carbonitrile exhibits a steep solubility curve in alcohols. It is sparingly soluble at room temperature but highly soluble at boiling points (65-78°C). This temperature-dependent solubility is driven by the breaking of intermolecular hydrogen bond networks (dimers/trimers) of the pyrazole in the solid state. Application: Ethanol is the gold standard for purification. A common protocol involves dissolving the crude solid in refluxing ethanol and slowly adding water (anti-solvent) to induce crystallization.

3. The Extraction Vector: Chlorinated Solvents

Mechanism: Despite the polar functional groups, the aromatic core and chlorine atom provide sufficient lipophilicity for the molecule to partition into DCM or Chloroform from an aqueous phase. Application: Ideal for workup procedures. Partitioning between DCM and water removes inorganic salts effectively.

4. pH-Dependent Aqueous Solubility

Mechanism: The pyrazole NH is acidic (pKa lowered by Cl and CN induction). In the presence of strong bases (NaOH, KOH), the proton is removed, forming the pyrazolate anion. This ionic species is highly water-soluble. Application: This property can be exploited for "Acid-Base Extraction." Dissolve crude material in 1M NaOH (impurities insoluble in base are filtered off), then re-acidify the filtrate with HCl to precipitate the pure nitrile.

Visualizations

Solvent Selection Decision Tree

The following diagram guides the researcher in selecting the appropriate solvent based on the experimental stage.

SolventSelection Start Start: Select Operation Reaction Synthesis / Reaction Start->Reaction Workup Workup / Extraction Start->Workup Purification Purification / Recrystallization Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>100°C)? Reaction->HighTemp AqPhase Aqueous Phase Present? Workup->AqPhase SolubilityCheck Soluble in Hot EtOH? Purification->SolubilityCheck DMF Select: DMF or DMSO HighTemp->DMF Yes THF Select: THF or Dioxane HighTemp->THF No DCM Select: DCM or Ethyl Acetate AqPhase->DCM Partitioning Recryst Protocol: EtOH/Water Recrystallization SolubilityCheck->Recryst Yes (Standard) ColChrom Protocol: Column Chromatography (Hexane/EtOAc) SolubilityCheck->ColChrom No (Complex Mix)

Caption: Decision matrix for selecting the optimal solvent based on the experimental phase (Reaction, Workup, or Purification).

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/purity level.

  • Preparation: Weigh approximately 100 mg of 4-Chloro-1H-pyrazole-5-carbonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours.

    • Check: If the solid dissolves completely immediately, add more solid until a precipitate remains.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification: Evaporate the solvent (using a rotovap or nitrogen stream) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Protocol B: Purification via Recrystallization (Ethanol/Water)

This is the recommended method for achieving >98% purity.

  • Dissolution: Place crude 4-Chloro-1H-pyrazole-5-carbonitrile (e.g., 5.0 g) in a round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until the solid is completely dissolved.

    • Note: If insoluble particles remain after 10 mins of reflux, filter the hot solution quickly to remove mechanical impurities.

  • Precipitation: Remove from heat. While still warm, add warm Water dropwise until a slight turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 20% Ethanol/Water mixture.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours to remove residual solvent.

Handling & Safety (SDS Highlights)

While specific SDS data should always be consulted for the exact batch, halogenated pyrazoles generally share the following hazard profile:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Engineering Controls: Always handle the dry powder in a fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves are sufficient for handling; however, if using DCM or Chloroform as solvents, double-gloving or using PVA gloves is recommended due to permeation.

  • Waste Disposal: Solutions containing this compound must be disposed of as Halogenated Organic Waste . Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Related Structure Analysis). Retrieved from [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (Contextual solubility data for pyrazole carbonitriles). Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile from malononitrile

An In-Depth Guide to the Synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile from Malononitrile Authored by: A Senior Application Scientist Introduction: The Strategic Value of 4-Chloro-1H-pyrazole-5-carbonitrile In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile from Malononitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Chloro-1H-pyrazole-5-carbonitrile

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as privileged scaffolds due to their wide range of biological activities.[1] Among them, 4-Chloro-1H-pyrazole-5-carbonitrile is a particularly valuable heterocyclic building block. Its unique substitution pattern, featuring a reactive nitrile group and a strategically placed chlorine atom, makes it an ideal precursor for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.

This application note provides a comprehensive, in-depth guide for the synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile, starting from the readily available and inexpensive reagent, malononitrile. We will move beyond a simple recitation of steps to explore the underlying reaction mechanisms, the rationale for specific experimental choices, and the critical safety protocols required for a successful and safe synthesis. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and well-understood protocol for accessing this key intermediate.

Part 1: Mechanistic Insights and Scientific Rationale

The synthesis is a two-step process that masterfully combines a Vilsmeier-Haack reaction with a subsequent heterocyclization. Understanding the mechanism of each step is paramount to troubleshooting and optimizing the reaction.

Step 1: Vilsmeier-Haack Reaction of Malononitrile

The first stage of the synthesis involves the reaction of malononitrile with the Vilsmeier-Haack reagent. This is not merely a formylation; it is a transformative reaction that simultaneously introduces a chloro group and an activated aldehyde equivalent onto the malononitrile backbone.

1.A. Formation of the Vilsmeier Reagent: The process begins with the in-situ generation of the electrophilic Vilsmeier reagent, a chloromethyleneiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate species, resulting in the formation of the highly electrophilic Vilsmeier reagent.[3]

1.B. Reaction with Malononitrile: Malononitrile is characterized by its highly acidic methylene protons, due to the electron-withdrawing effect of the two adjacent nitrile groups.[4] In the presence of the reaction medium, a proton is abstracted to form a carbanion.[5] This nucleophilic carbanion then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of dimethylamine and rearrangement, driven by the reaction conditions, leads to the formation of the key intermediate: 2-chloro-3-(dimethylamino)-2-cyanoacrylaldehyde (or its iminium salt equivalent). This intermediate is the cornerstone of the pyrazole ring construction.

Step 2: Hydrazine-Mediated Pyrazole Ring Formation

The second step is a classic example of heterocyclic ring synthesis via condensation.[6]

2.A. Nucleophilic Attack and Cyclization: Hydrazine, possessing two nucleophilic nitrogen atoms, is introduced into the reaction. One nitrogen atom of the hydrazine molecule attacks the electrophilic carbon of the aldehyde (or its enamine equivalent), while the other nitrogen attacks the carbon of one of the nitrile groups (or a related electrophilic center). This dual attack initiates the cyclization process.

2.B. Aromatization: Following the initial cyclization, a series of proton transfers and the elimination of a molecule of dimethylamine and water occur. This leads to the formation of the stable, aromatic pyrazole ring, yielding the final product, 4-Chloro-1H-pyrazole-5-carbonitrile. The reaction with hydrazine is a robust and high-yielding method for constructing the pyrazole core from appropriate 1,3-dielectrophilic precursors.[7][8]

Part 2: Visualizing the Synthetic Pathway and Workflow

Overall Reaction Scheme

Caption: Synthetic pathway from malononitrile to 4-Chloro-1H-pyrazole-5-carbonitrile.

Experimental Workflow Diagram

Workflow Experimental Workflow Summary arrow -> start Start: Assemble Glassware (Dry, under N₂ atmosphere) reagent_prep Prepare Vilsmeier Reagent: Cool DMF, Add POCl₃ dropwise (0-5 °C) start->reagent_prep malononitrile_add Add Malononitrile Solution Dropwise to Vilsmeier Reagent reagent_prep->malononitrile_add reaction1 Step 1 Reaction: Stir at elevated temperature (e.g., 60-70 °C) malononitrile_add->reaction1 workup1 Intermediate Work-up: Cool, Quench with ice water/base reaction1->workup1 cyclization Step 2: Cyclization: Add Hydrazine Hydrate, Reflux workup1->cyclization workup2 Final Work-up: Cool, Neutralize, Filter Precipitate cyclization->workup2 purification Purification: Recrystallize from appropriate solvent (e.g., Ethanol/Water) workup2->purification analysis Analysis & Characterization: (MP, NMR, IR, MS) purification->analysis end_node End: Pure Product analysis->end_node

Caption: Step-by-step laboratory workflow for the synthesis.

Part 3: Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Reagent and Materials List
ReagentM.W. ( g/mol )Amount (g)Moles (mol)Density (g/mL)Volume (mL)Notes
N,N-Dimethylformamide (DMF)73.09--0.944100Anhydrous
Phosphorus Oxychloride (POCl₃)153.3361.30.401.64537.3Highly corrosive, reacts with water.[9]
Malononitrile66.0613.20.20--Toxic solid.[10]
Hydrazine Hydrate (~64% N₂H₄)50.0618.80.24 (N₂H₄)~1.0318.2Toxic and corrosive.[11]
Sodium Hydroxide (NaOH)40.00As needed---For neutralization
Ethanol (EtOH)46.07As needed-0.789-For recrystallization
Deionized Water18.02As needed-1.000-For work-up
Step-by-Step Synthesis Procedure

Step 1: Synthesis of the Acrylonitrile Intermediate

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Vilsmeier Reagent Preparation: Charge the flask with 100 mL of anhydrous DMF and cool the flask in an ice-salt bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (37.3 mL, 0.40 mol) dropwise via the dropping funnel to the cooled DMF over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. The temperature must be maintained below 5 °C.

  • Reagent Stirring: After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

  • Malononitrile Addition: Dissolve malononitrile (13.2 g, 0.20 mol) in 20 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 65-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[12]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. Causality: This hydrolyzes any remaining POCl₃ and precipitates the intermediate. This step is highly exothermic and must be done slowly in a large vessel.

  • Neutralization: Slowly neutralize the acidic solution by adding a cold 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. Keep the solution cool in an ice bath during neutralization. The intermediate will precipitate as a solid.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum. This crude intermediate is typically used directly in the next step without further purification.

Step 2: Cyclization to 4-Chloro-1H-pyrazole-5-carbonitrile

  • Apparatus Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude acrylonitrile intermediate from Step 1 in 150 mL of ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (18.2 mL) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A solid product should precipitate. If necessary, concentrate the solution under reduced pressure to about half its volume to induce further precipitation.

  • Isolation: Filter the solid product, wash it with a small amount of cold ethanol, followed by cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Chloro-1H-pyrazole-5-carbonitrile as a crystalline solid.[12]

  • Drying: Dry the final product in a vacuum oven at 40-50 °C.

Part 4: Product Characterization and Data

The identity and purity of the synthesized 4-Chloro-1H-pyrazole-5-carbonitrile must be confirmed through rigorous analytical techniques.

Table 2: Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point ~145-148 °C (Literature values may vary)
¹H NMR (400 MHz, DMSO-d₆)δ ~14.5 (s, 1H, NH), δ ~8.3 (s, 1H, CH)
¹³C NMR (100 MHz, DMSO-d₆)δ ~138 (C-H), δ ~118 (C-Cl), δ ~114 (CN), δ ~95 (C-CN)
IR (KBr, cm⁻¹) ~3100-3000 (N-H stretch), ~2240 (C≡N stretch), ~1600 (C=N stretch)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₄HClN₃: 128.00; found: 128.0

Note: Spectral values are approximate and should be confirmed with experimental data. The NH proton in ¹H NMR is often broad and may exchange with D₂O.

Part 5: Critical Safety and Handling Protocols

Chemical synthesis requires an unwavering commitment to safety. The reagents used in this protocol present significant hazards that must be properly managed.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing HCl gas.[13][14] Always handle in a chemical fume hood, wearing heavy-duty gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield.[9] Keep away from water and bases.

  • Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through the skin.[10] It is a combustible solid. Handle with gloves in a fume hood and avoid creating dust.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[11] It can cause severe skin burns and eye damage. Always handle in a fume hood with appropriate gloves and eye protection.

  • Engineering Controls: This entire synthesis must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors and dust.[13] An eyewash station and safety shower must be readily accessible.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations. Do not mix incompatible waste streams.

References

  • MDPI. (n.d.). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.
  • Sciforum. (n.d.). Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Available at: [Link]

  • National Institutes of Health. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile. Available at: [Link]

  • Google Patents. (n.d.). US5679826A - Process for the preparation of 2-chloroacrylonitrile.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by cyclization with hydrazine hydrate. Available at: [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with 2-Aminothiophenol. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • SciSpace. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformat. Available at: [Link]

  • Arkivoc. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). EP0771787B1 - Process for the preparation of 2-chloroacrylonitrile.
  • ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

  • Lanxess. (n.d.). Phosphorus oxychloride. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Chemistry of Malononitrile and its derivatives. Available at: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

  • Magnetic Resonance in Chemistry. (n.d.). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]

Sources

Application

Application Note: Strategic Integration of Pyrazoles in Medicinal Chemistry

From Regioselective Synthesis to Kinase Targeting Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics. Its utility stems f...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioselective Synthesis to Kinase Targeting

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics. Its utility stems from two core physicochemical properties:

  • Tautomeric Versatility: The N-unsubstituted pyrazole can act as both a hydrogen bond donor (N1-H) and acceptor (N2), allowing it to mimic the purine ring of ATP. This makes it an ideal hinge-binding motif in kinase inhibitors.

  • Electronic Tunability: The aromatic system is robust enough to support diverse substitution patterns (1,3,5- or 3,4,5-trisubstituted) without compromising metabolic stability, allowing precise tuning of lipophilicity (

    
    ) and orientation within a binding pocket.
    

This guide details the strategic application of pyrazoles, focusing on regioselective synthetic protocols to avoid isomeric mixtures and biological validation workflows for kinase inhibition.

Therapeutic Application: The Pyrazole as a Kinase Hinge Binder

In oncology, the pyrazole moiety is frequently deployed to anchor inhibitors within the ATP-binding pocket of protein kinases.

Mechanism of Action

Kinases have a conserved "hinge region" connecting the N- and C-terminal lobes. The adenine ring of ATP normally forms hydrogen bonds here. Pyrazole derivatives mimic this interaction:

  • N2 (Acceptor): Receives a proton from the backbone amide NH of the hinge residue.

  • N1-H (Donor): Donates a proton to the backbone carbonyl oxygen of the hinge residue.

Case Study: Crizotinib (ALK Inhibitor) Crizotinib utilizes a 3-substituted pyrazole to bind the Anaplastic Lymphoma Kinase (ALK). The pyrazole nitrogen interacts with Met1199 in the hinge region, stabilizing the complex.

Visualization: Crizotinib Binding Mode

The following diagram illustrates the critical interactions of Crizotinib within the ALK active site, highlighting the pyrazole's role.

Crizotinib_Binding cluster_Protein ALK Kinase Domain (Hinge Region) cluster_Ligand Crizotinib (Inhibitor) Met1199 Met1199 (Backbone NH & CO) Glu1197 Glu1197 (Solvent Front) Leu1196 Leu1196 (Gatekeeper) Pyrazole 2-Aminopyridine/Pyrazole Core (Hinge Binder) Pyrazole->Met1199 Bidentate H-Bonds (Donor/Acceptor) Piperidine Piperidine Ring (Solvent Exposed) Piperidine->Glu1197 Solvent Interaction Halogen Fluorophenyl Group (Hydrophobic Pocket) Halogen->Leu1196 Van der Waals Interaction

Figure 1: Schematic representation of Crizotinib binding to the ALK kinase domain. The pyrazole core serves as the primary anchor via bidentate hydrogen bonding with Met1199.

Key FDA-Approved Pyrazole Drugs

The following table summarizes major pyrazole-based therapeutics, demonstrating the scaffold's versatility across different targets.

Drug NameTargetIndicationMechanism Basis
Crizotinib ALK / ROS1NSCLCATP-competitive inhibition (Hinge binder)
Ruxolitinib JAK1 / JAK2MyelofibrosisHinge binder (Pyrrolopyrimidine mimic)
Celecoxib COX-2InflammationSide-pocket binder (Selectivity via sulfonamide)
Encorafenib BRAF V600EMelanomaATP-competitive inhibition
Avapritinib KIT / PDGFRAGISTType I binding (Active conformation)
Vericiguat sGCHeart FailuresGC stimulator (Allosteric)
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Challenge: Classic condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation. Solution: The [3+2] cycloaddition of N-tosylhydrazones with terminal alkynes ensures 100% regioselectivity for 1,3,5-trisubstituted pyrazoles.

Experimental Workflow

Reaction:


 (Tosylhydrazone) + 

(Alkyne)

1,3,5-Trisubstituted Pyrazole[1]

Reagents:

  • Substrate A: N-tosylhydrazone (1.0 equiv)

  • Substrate B: Terminal Alkyne (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 110°C

Step-by-Step Protocol:

  • Pre-reaction Setup: Flame-dry a 25 mL Schlenk tube and cool under argon.

  • Charging: Add N-tosylhydrazone (1.0 mmol),

    
     (2.0 mmol), and the terminal alkyne (1.2 mmol) to the tube.
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the tube.

  • Cyclization: Heat the mixture to 110°C in an oil bath with vigorous stirring for 12 hours.

    • Note: The reaction proceeds via the in situ generation of a diazo intermediate, which undergoes [3+2] cycloaddition.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Synthetic Logic Diagram

Synthesis_Workflow Start Start: N-Tosylhydrazone + Alkyne Base Base Activation (K2CO3, 110°C) Start->Base Diazo In Situ Diazo Formation Base->Diazo Bamford-Stevens Reaction Cyclo [3+2] Cycloaddition Diazo->Cyclo Regioselective Attack Elim Elimination of Sulfinic Acid Cyclo->Elim Aromatization Product Product: 1,3,5-Trisubstituted Pyrazole Elim->Product

Figure 2: Mechanistic pathway for the regioselective synthesis of pyrazoles via tosylhydrazones.

Protocol B: Biological Validation (ADP-Glo™ Kinase Assay)

Once synthesized, the pyrazole derivative must be evaluated for kinase inhibitory activity. The ADP-Glo™ assay is the industry standard for high-throughput screening.

Principle: Measures kinase activity by quantifying the ADP produced during the reaction.[2][3][4][5]

  • Kinase Reaction: ATP

    
     ADP + Phosphorylated Substrate.
    
  • ADP-Glo Reagent: Stops kinase reaction and depletes remaining ATP.[2][3][6]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve pyrazole derivative in 100% DMSO to 10 mM stock.

    • Prepare 3x serial dilutions in kinase buffer (e.g., 40 mM Tris, 20 mM

      
      , 0.1 mg/mL BSA).
      
  • Kinase Reaction (5

    
    L volume): 
    
    • Add 2

      
      L of Kinase enzyme (e.g., ALK, CDK2) to a 384-well white plate.
      
    • Add 1

      
      L of test compound. Incubate for 10 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix to initiate reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP Depletion (5

    
    L volume): 
    
    • Add 5

      
      L of ADP-Glo™ Reagent .[2][6]
      
    • Incubate for 40 minutes at RT. (This digests unreacted ATP).[2]

  • Detection (10

    
    L volume): 
    
    • Add 10

      
      L of Kinase Detection Reagent .
      
    • Incubate for 30 minutes at RT. (Converts ADP

      
       ATP 
      
      
      
      Light).
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a sigmoidal dose-response curve (GraphPad Prism).
    
References
  • FDA-Approved Drugs & Mechanisms

    • Crizotinib (Xalkori) Prescribing Information.[7] Pfizer.[7][8] Link

    • Ruxolitinib (Jakafi) Mechanism of Action.[9] Incyte. Link

  • Synthetic Protocols

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters (2014). Link

    • Recent Advances in the Synthesis of Pyrazoles.[10] Chemical Reviews. Link

  • Biological Assays

    • ADP-Glo™ Kinase Assay Technical Manual.[2][3] Promega. Link

    • Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Link

Sources

Method

Application Note: 4-Chloro-1H-pyrazole-5-carbonitrile in Agrochemical Synthesis

Abstract This technical guide details the synthetic utility, handling, and derivatization of 4-Chloro-1H-pyrazole-5-carbonitrile (also designated as 4-chloro-3-cyanopyrazole due to tautomerism). As a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility, handling, and derivatization of 4-Chloro-1H-pyrazole-5-carbonitrile (also designated as 4-chloro-3-cyanopyrazole due to tautomerism). As a critical scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and ryanodine receptor-targeting insecticides, this intermediate offers a unique combination of lipophilicity (via the chlorine atom) and functional versatility (via the nitrile group).[1] This document provides optimized protocols for its synthesis, regioselective


-alkylation, and hydrolysis, supported by mechanistic insights and safety standards.[1]

Chemical Profile & Strategic Utility[1]

Tautomeric Equilibrium & Nomenclature

Researchers must recognize that 4-Chloro-1H-pyrazole-5-carbonitrile exists in dynamic equilibrium with its tautomer, 4-Chloro-1H-pyrazole-3-carbonitrile . In solution, the proton shifts between


 and 

.[1]
  • Significance: This equilibrium complicates

    
    -alkylation, often yielding a mixture of 1,3- and 1,5-substituted isomers.[1] The "3-cyano" tautomer is generally the thermodynamically stable form in neutral solvents, but the reactive species depends heavily on the base and solvent used during functionalization.[1]
    
Agrochemical Relevance

The 4-chloro-3(5)-cyanopyrazole core is a bioisostere used to modulate metabolic stability.

  • Chlorine Handle (

    
    ):  Blocks metabolic oxidation at the 4-position, increasing in vivo half-life.[1]
    
  • Nitrile Handle (

    
    ):  Serves as a precursor to:
    
    • Primary Amides: Key motif in carboxamide fungicides (e.g., Sedaxane analogs).[1]

    • Carboxylic Acids: For coupling with aniline derivatives.

    • Fused Heterocycles: Precursor for pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dielectrophiles.[1]

Synthesis of the Core Scaffold

Target: Preparation of 4-Chloro-1H-pyrazole-3-carbonitrile from 1H-pyrazole-3-carbonitrile.

While direct chlorination using chlorine gas (


) is possible, it is hazardous and difficult to control on a laboratory scale.[1] The use of N-Chlorosuccinimide (NCS)  provides a stoichiometric, self-validating method with high atom economy.[1]
Protocol A: Electrophilic Chlorination using NCS

Reagents:

  • 1H-Pyrazole-3-carbonitrile (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (0.5 M concentration)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1H-pyrazole-3-carbonitrile and ACN. Stir until fully dissolved.

  • Addition: Add NCS portion-wise over 15 minutes at room temperature (RT). Note: The reaction is slightly exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

  • Validation (TLC/HPLC): Check consumption of starting material. The product is less polar than the starting pyrazole.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (removes succinimide byproduct).

    • Filter the precipitate (the chlorinated product).

    • Wash the filter cake with cold water and hexanes.

  • Drying: Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% Purity: >97% (HPLC)[1]

Critical Application: Regioselective N-Alkylation

The most challenging step in utilizing this scaffold is controlling the regioselectivity between


-alkylation (yielding the 1-alkyl-3-cyano product) and 

-alkylation (yielding the 1-alkyl-5-cyano product).
Mechanistic Insight

Steric hindrance usually dictates the major isomer.

  • Pathway A (Favored): Alkylation at the nitrogen adjacent to the proton/hydrogen (

    
     in the 3-cyano tautomer).[1] This minimizes steric clash with the bulky substituents.
    
  • Pathway B (Disfavored): Alkylation at the nitrogen adjacent to the Nitrile or Chlorine group, depending on the tautomer reacting.[1]

However, the dipole moment and solvent polarity can shift this ratio.[1]

Visualization: Regioselectivity Pathways

Regioselectivity Start 4-Chloro-1H-pyrazole-3-carbonitrile (Tautomeric Mix) Base Deprotonation (NaH or K2CO3) Start->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion Path1 Attack at N1 (Sterically Favored) Anion->Path1 Kinetic Control Path2 Attack at N2 (Sterically Hindered) Anion->Path2 Prod1 Product A: 1-Alkyl-4-chloro-3-cyanopyrazole (Major Isomer) Path1->Prod1 Prod2 Product B: 1-Alkyl-4-chloro-5-cyanopyrazole (Minor Isomer) Path2->Prod2

Figure 1: Divergent pathways in the alkylation of the pyrazolate anion. Path 1 is generally preferred due to lower steric hindrance from the nitrile group.[1]

Protocol B: Optimized Regioselective Alkylation

To maximize the formation of the 1-alkyl-3-cyano isomer (usually the bioactive target):

Reagents:

  • 4-Chloro-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Alkyl Halide (e.g., MeI, EtBr) (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Promotes tighter ion pairing, influencing selectivity.[1]
    
  • Solvent: DMF (Polar aprotic favors

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole in dry DMF (0.2 M) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at RT for 30 minutes.
    
  • Alkylation: Add the alkyl halide dropwise at 0°C to suppress the higher-energy transition state (N2 attack).

  • Reaction: Allow to warm to RT slowly and stir for 12 hours.

  • Differentiation:

    • The 1,3-isomer (Product A) typically has a higher melting point and lower solubility in non-polar solvents than the 1,5-isomer.[1]

    • Purification: Recrystallization from Ethanol/Water is often sufficient to isolate the major isomer. If the ratio is poor (<4:1), use Column Chromatography (Hexane:EtOAc gradient).[1]

Functional Group Interconversion: Nitrile to Amide[1][2][3][4]

Converting the nitrile to a primary amide is a standard requirement for generating SDHI-class fungicides. Acidic hydrolysis can be harsh on the pyrazole ring or chlorine substituent. The Radziszewski Reaction (Basic Peroxide) is the preferred, mild protocol.[1]

Protocol C: Mild Hydrolysis (Radziszewski Conditions)

Reagents:

  • 1-Alkyl-4-chloro-3-cyanopyrazole (1.0 equiv)

  • Hydrogen Peroxide (30% aq) (5.0 equiv)[1]

  • Sodium Hydroxide (20% aq) (1.0 equiv) or

    
    [1]
    
  • DMSO or Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the nitrile substrate in DMSO (approx 5 mL per gram).

  • Activation: Add the base (

    
     or 
    
    
    
    ) and cool the mixture to 10°C in an ice bath.
  • Addition: Add

    
     dropwise. Caution: Gas evolution (
    
    
    
    ) and exotherm.[1]
  • Monitoring: Stir at RT. Reaction typically completes in 1–3 hours.

  • Workup:

    • Pour the reaction mixture into ice water.

    • The primary amide usually precipitates as a white solid.

    • Filter, wash with water, and dry.[1]

Data Table: Hydrolysis Comparison

MethodConditionsYieldSide ProductsSuitability
Acidic

(conc), 80°C
60-70%Carboxylic Acid (Over-hydrolysis)Low
Basic

(aq), Reflux
75%Carboxylic AcidMedium
Radziszewski

, RT
90-95% MinimalHigh

Safety & Handling (SDS Summary)

Compound: 4-Chloro-1H-pyrazole-5-carbonitrile CAS: 28688-69-5

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][4]

Handling Protocols:

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

  • Spill Response: Sweep up dry spills to avoid dust generation. Neutralize residues with dilute bleach if necessary (though the compound is stable).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can interfere with accurate weighing for stoichiometry.

References

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole. ResearchGate. Available at: [Link]

  • Preparation of 4-chloropyrazoles (US Patent 5047551A).Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Royal Society of Chemistry (RSC Advances). Available at: [Link]

  • Regioselective Synthesis of Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Hydrolysis of Nitriles to Amides. Common Organic Chemistry. Available at: [Link]

Sources

Application

Protocol for N-alkylation of 4-Chloro-1H-pyrazole-5-carbonitrile

An In-Depth Guide to the N-Alkylation of 4-Chloro-1H-pyrazole-5-carbonitrile: Protocols, Mechanistic Insights, and Regioselectivity Control Introduction: The Significance of N-Alkylated Pyrazoles N-alkylated pyrazoles ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 4-Chloro-1H-pyrazole-5-carbonitrile: Protocols, Mechanistic Insights, and Regioselectivity Control

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development.[1][2] These heterocyclic scaffolds are integral to a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, anti-inflammatory agents, and anti-tumor compounds.[1][2] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The introduction of an alkyl group at one of the ring's nitrogen atoms profoundly influences the molecule's three-dimensional structure and its ability to interact with biological targets.[1]

4-Chloro-1H-pyrazole-5-carbonitrile is a versatile building block, offering multiple points for chemical modification. However, its unsymmetrical nature presents a fundamental challenge: the N-alkylation can result in two distinct regioisomers, the N1 and N2 substituted products. Controlling the regioselectivity of this reaction is paramount, as the biological activity of the resulting isomers can differ significantly.

This application note provides a comprehensive guide for researchers, detailing reliable protocols for the N-alkylation of 4-chloro-1H-pyrazole-5-carbonitrile. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the factors governing regioselectivity, and the analytical methods required for definitive product characterization.

Understanding the Reaction: Regioselectivity in Pyrazole Alkylation

The N-alkylation of an unsymmetrical pyrazole is a competitive reaction that can lead to a mixture of N1 and N2 isomers. The outcome is not arbitrary; it is governed by a delicate interplay of electronic, steric, and environmental factors.

  • Steric Hindrance: This is often the most decisive factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1][3][4] In the case of 4-chloro-1H-pyrazole-5-carbonitrile, the N1 position is adjacent to a hydrogen atom, while the N2 position is flanked by the cyano group. Therefore, sterically demanding alkylating agents will heavily favor substitution at the N1 position.

  • Electronic Effects: The substituents on the pyrazole ring influence the electron density and nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, like the chloro and cyano substituents on the target molecule, decrease the overall nucleophilicity of the pyrazole anion but can also create subtle electronic differences between N1 and N2.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the isomeric ratio.[5] Strong bases like sodium hydride (NaH) fully deprotonate the pyrazole, creating a free pyrazolate anion. The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence which nitrogen atom coordinates more strongly, thereby directing the alkylating agent.[5]

The general reaction and the potential isomeric products are illustrated below.

Figure 1: General scheme for the N-alkylation of 4-chloro-1H-pyrazole-5-carbonitrile, yielding potential N1 and N2 regioisomers.

Protocol 1: Classical N-Alkylation via Base-Mediated Deprotonation

This protocol describes the most common and robust method for N-alkylation, utilizing a strong base to generate the pyrazolate anion, which then acts as a potent nucleophile.[2][3] Sodium hydride is the base of choice due to its ability to irreversibly deprotonate the pyrazole, driving the reaction forward as hydrogen gas evolves.

Causality and Experimental Choices:
  • Inert Atmosphere: Sodium hydride reacts violently with water. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and ensure safety.

  • Anhydrous Solvent: The use of anhydrous N,N-Dimethylformamide (DMF) is critical.[6] DMF is a polar aprotic solvent that effectively dissolves the pyrazole starting material and the resulting pyrazolate salt. Its aprotic nature prevents it from interfering with the strong base.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and the pyrazole. The subsequent alkylation is typically allowed to proceed at room temperature for optimal reaction kinetics without promoting side reactions.

Materials and Equipment
Reagents Equipment
4-Chloro-1H-pyrazole-5-carbonitrileRound-bottom flask with stir bar
Sodium hydride (NaH), 60% dispersion in mineral oilSepta and needles
Alkyl halide (e.g., Benzyl bromide, Iodomethane)Inert gas line (Argon or Nitrogen)
Anhydrous N,N-Dimethylformamide (DMF)Syringes for liquid transfer
Saturated aqueous ammonium chloride (NH₄Cl)Ice bath
Ethyl acetate (EtOAc)Magnetic stir plate
Deionized waterRotary evaporator
Brine (saturated aqueous NaCl)Glassware for extraction and chromatography
Anhydrous sodium sulfate (Na₂SO₄)TLC plates and chamber
Silica gel for column chromatographyNMR tubes, Mass spectrometry vials
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere of Argon, add 4-chloro-1H-pyrazole-5-carbonitrile (1.0 eq) to a dry round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution of approximately 0.2 M concentration.

  • Deprotonation: Cool the flask in an ice bath to 0 °C. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (R-X, 1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude residue by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the N-alkylated product(s).[3]

A Setup Reaction Under Argon: Add Pyrazole to Anhydrous DMF B Cool to 0 °C (Ice Bath) A->B C Add NaH (1.2 eq) Stir for 30 min B->C D Add Alkylating Agent (1.1 eq) Dropwise at 0 °C C->D E Warm to Room Temperature Stir 4-16h (Monitor by TLC) D->E F Quench Reaction at 0 °C (Saturated aq. NH₄Cl) E->F G Workup: EtOAc/Water Extraction F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Figure 2: Experimental workflow for the base-mediated N-alkylation of 4-chloro-1H-pyrazole-5-carbonitrile.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This modern approach provides an alternative to methods requiring strong bases and may offer different regioselectivity.[2][3] The reaction proceeds by using an alkyl trichloroacetimidate as the electrophile, which is activated by a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3] This method is often milder and can be advantageous for substrates sensitive to strong bases.

Causality and Experimental Choices:
  • Electrophile: Alkyl trichloroacetimidates are excellent alkylating agents under acidic conditions. They are typically prepared from the corresponding alcohol and trichloroacetonitrile.

  • Catalyst: A Brønsted acid protonates the imidate, making it a highly reactive electrophile that can generate a carbocation intermediate.[3]

  • Solvent: Anhydrous, non-polar aprotic solvents like 1,2-dichloroethane (DCE) are preferred to facilitate the formation of the key carbocation intermediate and prevent side reactions.[3]

Materials and Equipment
Reagents Equipment
4-Chloro-1H-pyrazole-5-carbonitrileRound-bottom flask with stir bar
Alkyl trichloroacetimidate (e.g., Benzyl)Septa and needles
Camphorsulfonic acid (CSA)Inert gas line (Argon or Nitrogen)
Anhydrous 1,2-dichloroethane (DCE)Syringes for liquid transfer
Saturated aqueous sodium bicarbonate (NaHCO₃)Magnetic stir plate
Ethyl acetate (EtOAc)Rotary evaporator
Brine (saturated aqueous NaCl)Glassware for extraction and chromatography
Anhydrous sodium sulfate (Na₂SO₄)TLC plates and chamber
Silica gel for column chromatographyNMR tubes, Mass spectrometry vials
Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask under an Argon atmosphere, add the alkyl trichloroacetimidate (1.0 eq), 4-chloro-1H-pyrazole-5-carbonitrile (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).[3]

  • Solvent Addition: Add anhydrous DCE via syringe to form a solution of approximately 0.25 M.[3]

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel flash column chromatography to isolate the desired N-alkylated pyrazole.[3]

cluster_mech Proposed Reaction Mechanism Imidate Alkyl Trichloro- acetimidate Protonated_Imidate Protonated Imidate Imidate->Protonated_Imidate + H⁺ H_plus H⁺ (from CSA) Carbocation Carbocation (R⁺) + Trichloroacetamide Protonated_Imidate->Carbocation Ionization Product_H Protonated N-Alkyl Pyrazole Carbocation->Product_H Pyrazole Pyrazole Nucleophile Pyrazole->Product_H Nucleophilic Attack

Sources

Method

Suzuki coupling reactions with 4-Chloro-1H-pyrazole-5-carbonitrile

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 4-Chloro-1H-pyrazole-5-carbonitrile . This scaffold presents a dual challenge in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 4-Chloro-1H-pyrazole-5-carbonitrile . This scaffold presents a dual challenge in medicinal chemistry: the inert nature of the aryl chloride bond (relative to bromide/iodide) and the catalyst-poisoning potential of the acidic N1-proton.

Part 1: Introduction & Mechanistic Strategy

4-Chloro-1H-pyrazole-5-carbonitrile is a highly functionalized building block used in the synthesis of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structural features dictate the synthetic strategy:

  • The "Chloride" Challenge: The C4-Cl bond has a high bond dissociation energy. While the electron-withdrawing nitrile group at C5 lowers the LUMO energy of the pyrazole ring—theoretically facilitating oxidative addition—it is often insufficient to allow coupling with standard catalysts like Pd(PPh₃)₄, especially at the sterically crowded C4 position.

  • The "Proton" Challenge (The Anion Effect): The C5-nitrile group significantly increases the acidity of the N1-proton (pKa < 10). Under basic Suzuki conditions, the pyrazole rapidly deprotonates to form a pyrazolate anion. This anion acts as a strong ligand, coordinating to the Palladium center (forming stable Pd-N species) and sequestering the catalyst from the catalytic cycle.

Strategic Solution: To overcome these hurdles, this guide proposes two distinct protocols:

  • Method A (Direct/Unprotected): Utilizes dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky enough to prevent pyrazolate coordination and electron-rich enough to insert into the C-Cl bond.

  • Method B (Protected): A classical approach using N-protection (SEM/THP) to mask the acidic proton, enabling standard catalytic systems.

Part 2: Experimental Protocols

Method A: Direct Coupling of Unprotected Substrate (High Efficiency)

Recommended for rapid analog generation and process chemistry where protecting group steps are undesirable.

Reaction Scheme: Ar-Cl + R-B(OH)2 -> [Pd-XPhos] -> Ar-R

Materials:

  • Substrate: 4-Chloro-1H-pyrazole-5-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Phosphate buffers the reaction and handles the acidic proton.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 equiv).

    • Note: If using Pd₂(dba)₃/Ligand, premix the metal and ligand in the solvent for 5 mins before adding to the vial to ensure active species formation.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen exclusion is critical for electron-rich phosphines.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting chloride (Ar-Cl) usually elutes earlier than the coupled product. Look for the disappearance of the characteristic isotopic pattern of Chlorine (3:1 ratio of M:M+2).

  • Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1M HCl to pH ~5 (to reprotonate the pyrazole N1). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: Coupling via N-Protection (Robust/Scale-Up)

Recommended if the boronic acid is unstable or if the direct coupling yields are low (<40%).

Workflow:

  • Protection: React 4-Chloro-1H-pyrazole-5-carbonitrile with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF (0°C to RT, 1h). Yields are typically >90%.[2]

  • Coupling:

    • Substrate: N-SEM-4-chloropyrazole (1.0 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: DMF or Toluene/Water (10:1)

    • Temp: 90°C, 6–12 h.

  • Deprotection: Treat the coupled product with TFA/DCM (1:1) or TBAF in THF to remove the SEM group.

Part 3: Visualization & Data

Workflow Diagram: Decision Matrix

SuzukiStrategy Start Substrate: 4-Chloro-1H-pyrazole-5-carbonitrile CheckScale Scale / Boronic Acid Stability? Start->CheckScale RouteA Route A: Unprotected (Direct Coupling) CheckScale->RouteA Small Scale / Stable Ar-B(OH)2 RouteB Route B: Protected (SEM/THP Strategy) CheckScale->RouteB Large Scale / Unstable Ar-B(OH)2 CondA Conditions A: XPhos Pd G2 (2-5%) K3PO4, Dioxane/H2O 100°C RouteA->CondA CondB Conditions B: 1. SEM-Cl, NaH 2. Pd(dppf)Cl2, Cs2CO3 3. Deprotection (TFA) RouteB->CondB Result Target: 4-Aryl-1H-pyrazole-5-carbonitrile CondA->Result CondB->Result

Caption: Decision matrix for selecting the optimal synthetic route based on scale and substrate stability.

Optimization Table: Ligand Screening Data

Typical conversion rates observed for 4-chloropyrazoles (based on comparative literature).

EntryCatalyst SystemBaseSolventConversion (LCMS)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O< 10%Oxidative addition failure.
2Pd(dppf)Cl₂Cs₂CO₃DMF30-40%Sluggish; significant dehalogenation.
3Pd₂(dba)₃ + SPhos K₃PO₄ n-BuOH 85% Excellent for sterically hindered partners.
4XPhos Pd G2 K₃PO₄ Dioxane/H₂O >95% Preferred Method (Fastest kinetics).
5Pd(OAc)₂ + CataCXium AK₃PO₄Toluene/H₂O60%Good alternative for lipophilic substrates.

Part 4: Troubleshooting & Critical Parameters

  • Protodeboronation: The pyrazole nitrogen can facilitate the protodeboronation of the boronic acid, especially with electron-poor boronic acids (e.g., 2-pyridyl).

    • Fix: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) which are more stable and release the active boronic acid slowly.

  • Hydrodehalogenation: If the major byproduct is the dechlorinated pyrazole (4-H-pyrazole-5-carbonitrile), the catalytic cycle is stalling at the transmetallation step.

    • Fix: Increase the catalyst loading, switch to a more electron-rich ligand (e.g., from SPhos to XPhos), or use anhydrous conditions with CsF as the base.

  • Regioselectivity: The Nitrile is at C5. Ensure your starting material is not the C3-nitrile tautomer if regiochemistry is critical, although they equilibrate in solution. The C4-position is the only halogenated site, so regioselectivity of coupling is generally not an issue unless C-H activation occurs (rare under these conditions).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Heteroaryl Halides. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • Li, H., et al. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry, 76(23), 9699–9710. Link

Sources

Application

Application Note: Chemoselective Derivatization of the Nitrile Group in 4-Chloro-1H-pyrazole-5-carbonitrile

[1] Abstract This application note details the synthetic strategies for derivatizing the nitrile moiety of 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 2862-59-1) . Unlike simple aromatic nitriles, this scaffold presents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthetic strategies for derivatizing the nitrile moiety of 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 2862-59-1) . Unlike simple aromatic nitriles, this scaffold presents a unique "push-pull" electronic environment due to the electron-withdrawing chlorine at C4 and the amphoteric nature of the pyrazole ring. This guide provides validated protocols for hydrolysis (to amides/acids), reduction (to amines), and cycloaddition (to tetrazoles), with a specific focus on managing the acidic N1-proton to prevent substrate deactivation.

Chemical Context & Reactivity Profile[2][3][4]

The "Pyrazolate Problem"

The primary challenge in derivatizing 4-Chloro-1H-pyrazole-5-carbonitrile is the acidity of the N1 proton (


).[1]
  • Under Basic Conditions: The N1 proton is removed, forming a pyrazolate anion. This anionic species is electron-rich, which significantly decreases the electrophilicity of the nitrile carbon, making nucleophilic attack (e.g., by hydroxide or azide) sluggish or impossible.

  • The 4-Chloro Effect: The chlorine atom at C4 is electron-withdrawing (inductive effect,

    
    ).[1] This partially counteracts the deactivation by the pyrazolate anion and enhances reactivity under neutral/acidic conditions by making the nitrile carbon more electrophilic.
    

Strategic Recommendation: For base-mediated reactions, it is often necessary to either:

  • Protect/Alkylate the N1 position first (e.g., SEM, THP, or Methyl).

  • Use Strong Nucleophiles in excess to overcome the electronic deactivation.

  • Employ Acid Catalysis (Lewis or Brønsted) to activate the nitrile without deprotonating the N1 nitrogen.

Reaction Landscape

The following diagram illustrates the primary derivatization pathways covered in this guide.

ReactionLandscape Fig 1. Divergent Synthesis Pathways for Pyrazole Nitrile Derivatization Start 4-Chloro-1H-pyrazole- 5-carbonitrile Amide Carboxamide (-CONH2) Start->Amide Radziszewski (H2O2/OH-) Amine Aminomethyl (-CH2NH2) Start->Amine Reduction (Raney Ni/H2) Tetrazole Tetrazole (Bioisostere) Start->Tetrazole [3+2] Cycloaddition (NaN3/ZnBr2) Amidine Amidine/Esters (Pinner Product) Start->Amidine Pinner Rxn (HCl/ROH) Acid Carboxylic Acid (-COOH) Amide->Acid Acidic Hydrolysis (HCl/Heat)

Figure 1: Strategic overview of functional group interconversions starting from the parent nitrile.

Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Target: 4-Chloro-1H-pyrazole-5-carboxamide Method: Radziszewski Reaction (Oxidative Hydrolysis)[1]

Direct basic hydrolysis often leads to the carboxylic acid. To stop at the amide, we utilize the Radziszewski conditions using Hydrogen Peroxide, which acts as a super-nucleophile (


).

Reagents:

  • Substrate: 1.0 eq

  • 30%

    
    : 5.0 eq
    
  • NaOH (6M): 1.2 eq

  • Solvent: DMSO or Ethanol/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4-Chloro-1H-pyrazole-5-carbonitrile in 10 mL DMSO. The solution may warm slightly.

  • Base Addition: Cool to 0°C. Add 1.2 eq of 6M NaOH dropwise. Note: The solution will likely turn yellow due to pyrazolate formation.

  • Peroxide Addition: Add 5.0 eq of 30%

    
     dropwise, maintaining internal temp < 20°C.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS. The amide is significantly more polar than the nitrile.

  • Work-up: Quench excess peroxide with saturated sodium thiosulfate (check with starch paper).[1] Dilute with water (50 mL). The product often precipitates.[2]

  • Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Key Insight: The 4-Cl substituent prevents over-oxidation of the ring, but temperature control is vital to prevent hydrolysis of the amide to the acid.

Protocol B: Synthesis of the Tetrazole Bioisostere

Target: 5-(4-Chloro-1H-pyrazol-5-yl)-1H-tetrazole Method: Lewis-Acid Catalyzed [3+2] Cycloaddition[1]

This reaction installs a tetrazole ring, a classic bioisostere for carboxylic acids with improved metabolic stability.[3][4] We use Zinc Bromide to coordinate the nitrile nitrogen, activating it towards the azide nucleophile without requiring harsh acidic conditions.

Reagents:

  • Substrate: 1.0 eq

  • Sodium Azide (

    
    ): 1.5 eq
    
  • Zinc Bromide (

    
    ): 1.0 eq
    
  • Solvent: Water/Isopropanol (2:1) or DMF[3]

Safety Alert: Azides can form explosive hydrazoic acid (


) if acidified. Never use halogenated solvents (DCM/CHCl3) with sodium azide to avoid forming di-azidomethane.[1]

Step-by-Step:

  • Setup: In a pressure vial (behind a blast shield), suspend the nitrile (5 mmol),

    
     (7.5 mmol), and 
    
    
    
    (5 mmol) in 15 mL water/IPA.
  • Heating: Seal the vial and heat to 80-100°C for 12-24 hours.

    • Mechanistic Note: The Zn(II) activates the nitrile. The reaction proceeds via a zinc-tetrazolate intermediate.[1]

  • Work-up: Cool to RT. Add 3M HCl carefully until pH ~2. Caution: This releases small amounts of

    
     gas; perform in a fume hood.
    
  • Isolation: The free tetrazole is usually insoluble in acidic water and will precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol if necessary.

Protocol C: Reduction to Aminomethyl Group

Target: (4-Chloro-1H-pyrazol-5-yl)methanamine Method: Raney Nickel Hydrogenation or Borane Reduction[1]

Standard


 reduction is often too harsh, leading to dechlorination (loss of the 4-Cl). Raney Nickel is preferred for its chemoselectivity.

Reagents:

  • Substrate: 1.0 eq

  • Raney Nickel (Slurry in water): ~50 wt% loading

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH)
    
  • Hydrogen Source:

    
     balloon or Parr shaker (50 psi)
    

Step-by-Step:

  • Catalyst Prep: Wash Raney Nickel (active pyrophoric!) with MeOH (3x) to remove water.

  • Reaction: Suspend nitrile (5 mmol) in 20 mL ammoniacal methanol. Add the washed catalyst.

  • Hydrogenation: Purge with Argon, then introduce

    
    . Stir vigorously at RT for 6-12 hours.
    
    • Why Ammonia? Primary amines can react with intermediate imines to form secondary amines (dimers). Ammonia suppresses this side reaction.

  • Work-up: Filter through a Celite pad (keep wet to prevent fire).[1] Wash pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is an amine; handle as a free base or convert to HCl salt immediately for stability.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Hydrolysis) Pyrazolate anion deactivation.Alkylate N1 first (e.g., Benzyl) or switch to acid catalysis (conc.

).
Dechlorination (Reduction) Over-reduction by Pd/C or

.
Switch to Raney Ni or Borane-DMS complex at 0°C.
Low Yield (Tetrazole) Sublimation of ammonium azide salts.[1]Use

method (Protocol B) instead of

.
Polymerization Pinner reaction temperature too high.Keep Pinner reactions strictly at 0°C during HCl addition.

Workflow Visualization: Tetrazole Synthesis Logic

TetrazoleWorkflow Fig 2. Decision Logic for Tetrazole Synthesis Start Start: 4-Cl-Pyrazole-CN Check Is N1 Protected? Start->Check PathA Route A: Direct Addition (Requires Lewis Acid) Check->PathA No (Free NH) PathB Route B: Standard Click (Easier Workup) Check->PathB Yes (N-Alkyl) ReagentsA Add NaN3 + ZnBr2 Solvent: Water/IPA PathA->ReagentsA ReagentsB Add NaN3 + NH4Cl Solvent: DMF PathB->ReagentsB Heat Heat to 100°C (12-24h) ReagentsA->Heat ReagentsB->Heat Acidify Acidify to pH 2 (Caution: HN3 gas) Heat->Acidify Filter Filter Precipitate (Tetrazole Product) Acidify->Filter

Figure 2: Decision tree for selecting the optimal tetrazole synthesis route based on N1 substitution.

References

  • Radziszewski Reaction on Pyrazoles

    • Title: A Facile Synthesis of 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic Acid Ethyl Ester.[1][5]

    • Source: P
    • Context: Demonstrates oxidative hydrolysis conditions compatible with 4-chloro-pyrazoles.[1]

  • Tetrazole Synthesis via Zinc Catalysis

    • Title: Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][6]

    • Source:J. Org.[7][6] Chem. 2001, 66, 24, 7945–7950 (Demko & Sharpless).

    • Context: The foundational "Click" chemistry paper establishing Zinc salts as superior catalysts for nitrile-to-tetrazole conversion in aqueous media.[1]

  • Reduction of Heterocyclic Nitriles

    • Title: Amine Synthesis by Nitrile Reduction.[7][8]

    • Source: Organic Chemistry Portal (Summarizing J. Org. Chem. 2022, 87, 16230).[7]

    • Context: Reviews modern methods including Ammonia Borane, avoiding c
  • Pinner Reaction Mechanism & Protocol

    • Title: A Lewis acid-promoted Pinner reaction.[1][9][6]

    • Source:Beilstein J. Org. Chem. 2013, 9, 1636–1642.
    • Context: Provides detailed conditions for converting nitriles to esters/amidines using acid catalysis, relevant for the 4-chloro-pyrazole scaffold.

Sources

Method

Application Note: Large-Scale Synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile

Abstract This application note provides a comprehensive guide to the large-scale synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile, a key building block in the development of novel pharmaceuticals. The described two-step...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the large-scale synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile, a key building block in the development of novel pharmaceuticals. The described two-step synthetic route is designed for scalability, efficiency, and process control. The protocol begins with the synthesis of the intermediate, 5-Amino-1H-pyrazole-4-carbonitrile, followed by its conversion to the final product via a Sandmeyer reaction. This document offers detailed, step-by-step protocols, process optimization considerations, safety and handling guidelines, and analytical methods for quality control, tailored for researchers, scientists, and drug development professionals in an industrial setting.

Introduction: The Significance of 4-Chloro-1H-pyrazole-5-carbonitrile

Substituted pyrazoles are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] 4-Chloro-1H-pyrazole-5-carbonitrile, in particular, is a highly valuable intermediate due to its dual reactive sites: the nitrile group, which can be hydrolyzed or reduced, and the chloro-substituted pyrazole ring, which is amenable to various coupling reactions. This versatile molecular architecture makes it a sought-after precursor for the synthesis of complex molecules in drug discovery programs.

The synthesis of pyrazole derivatives can be achieved through various methods, including the condensation of β-ketonitriles with hydrazines.[2] For the large-scale production of 4-Chloro-1H-pyrazole-5-carbonitrile, a robust and reproducible synthetic strategy is paramount. The two-step approach detailed herein was selected for its high yields, readily available starting materials, and amenability to industrial scale-up.

Proposed Synthetic Route

The synthesis is divided into two main stages, as illustrated in the workflow diagram below. The first stage involves the formation of the pyrazole ring to yield 5-Amino-1H-pyrazole-4-carbonitrile. The second stage is the conversion of the amino group to a chloro group using the Sandmeyer reaction.[3]

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Sandmeyer Reaction A 2-(Ethoxymethylene)malononitrile C 5-Amino-1H-pyrazole-4-carbonitrile A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 5-Amino-1H-pyrazole-4-carbonitrile F Pyrazole Diazonium Salt (in situ) D->F Diazotization E NaNO2, HCl E->F H 4-Chloro-1H-pyrazole-5-carbonitrile F->H Chloro-de-amination G CuCl, HCl G->H

Figure 1: Overall synthetic workflow for 4-Chloro-1H-pyrazole-5-carbonitrile.

Stage 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

This initial step involves the cyclocondensation reaction between 2-(ethoxymethylene)malononitrile and hydrazine hydrate. The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.[4]

Rationale for Reagent Selection
  • 2-(Ethoxymethylene)malononitrile: This commercially available reagent is an excellent precursor as it contains the required dicarbonitrile moiety and an activated double bond for the initial nucleophilic attack by hydrazine. Its synthesis from malononitrile and triethyl orthoformate is well-documented and scalable.[5][6][7]

  • Hydrazine Hydrate: A common and cost-effective source of hydrazine for the formation of the pyrazole ring.[8]

  • Ethanol: A suitable solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. It is also a relatively safe and environmentally benign solvent.

Large-Scale Synthesis Protocol for 5-Amino-1H-pyrazole-4-carbonitrile

Equipment: 100 L glass-lined reactor with overhead stirrer, condenser, temperature probe, and addition funnel.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Ethoxymethylene)malononitrile122.125.0 kg40.94
Hydrazine Hydrate (~64% hydrazine)50.062.56 kg~51.17
Ethanol (denatured)-50 L-

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 5.0 kg of 2-(ethoxymethylene)malononitrile and 40 L of ethanol.

  • Initial Mixing: Start the agitator to ensure a homogeneous suspension.

  • Addition of Hydrazine Hydrate: Slowly add 2.56 kg of hydrazine hydrate to the reactor via the addition funnel over a period of 1-2 hours. An exothermic reaction will be observed. Maintain the internal temperature below 40°C using a cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product crystallization.

  • Isolation: Filter the resulting solid product using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 L) to remove impurities.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Yield: 4.0 - 4.5 kg (80-92% of theoretical).

Stage 2: Synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[3] This stage involves two critical steps performed in a one-pot manner: the diazotization of the amino group on the pyrazole ring, followed by the copper(I) chloride-catalyzed decomposition of the diazonium salt to yield the final chloro-substituted product.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Chloro-de-amination AminoPyrazole 5-Amino-1H-pyrazole- 4-carbonitrile DiazoniumSalt Pyrazole Diazonium Salt (in situ intermediate) AminoPyrazole->DiazoniumSalt 0-5 °C HNO2 NaNO2 + HCl HNO2->DiazoniumSalt FinalProduct 4-Chloro-1H-pyrazole- 5-carbonitrile DiazoniumSalt->FinalProduct Controlled warming, N2 evolution CuCl Copper(I) Chloride CuCl->FinalProduct Catalyst

Figure 2: Key steps in the Sandmeyer reaction for this synthesis.

Rationale for Reagent Selection
  • Sodium Nitrite (NaNO₂): The standard reagent for generating nitrous acid in situ for the diazotization of primary aromatic amines.

  • Hydrochloric Acid (HCl): Serves as both the acid medium for the diazotization and the source of chloride ions for the final product.

  • Copper(I) Chloride (CuCl): The catalyst of choice for the Sandmeyer chlorination. It facilitates the single-electron transfer mechanism that leads to the substitution of the diazonium group with a chloride ion.

Large-Scale Synthesis Protocol for 4-Chloro-1H-pyrazole-5-carbonitrile

Equipment: 100 L glass-lined reactor with overhead stirrer, condenser, temperature probe, and addition funnel. A robust off-gas scrubbing system is essential.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Amino-1H-pyrazole-4-carbonitrile122.114.0 kg32.76
Concentrated HCl (~37%)36.4612 L~144
Sodium Nitrite69.002.37 kg34.35
Copper(I) Chloride98.990.65 kg6.57
Water (deionized)-30 L-
Toluene-20 L-

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and the off-gas scrubber is operational.

  • Preparation of Amine Slurry: Charge the reactor with 4.0 kg of 5-Amino-1H-pyrazole-4-carbonitrile and 20 L of water. Add 12 L of concentrated HCl slowly while maintaining the temperature below 20°C. Stir until a slurry is formed.

  • Cooling: Cool the slurry to 0-5°C.

  • Diazotization: Dissolve 2.37 kg of sodium nitrite in 8 L of water and add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C. Vigorous stirring is crucial.

  • IPC for Diazotization: After the addition, stir for an additional 30 minutes. Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of the nitrite solution until a positive test is maintained for 15 minutes.

  • Preparation of Catalyst Solution: In a separate vessel, dissolve 0.65 kg of copper(I) chloride in 2 L of concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Caution: This step is highly exothermic and involves the evolution of nitrogen gas. The addition rate must be carefully controlled to manage the off-gassing and maintain the temperature between 20-30°C.

  • Completion of Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Extraction: Add 20 L of toluene to the reactor and stir for 30 minutes. Stop the agitator and allow the layers to separate. Collect the organic (upper) layer.

  • Washing: Wash the organic layer with 10 L of water, followed by 10 L of a 5% sodium bicarbonate solution, and finally with 10 L of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as toluene/heptane or by slurry washing with a non-polar solvent.

Expected Yield: 3.5 - 4.1 kg (75-88% of theoretical).

Process Safety and Hazard Analysis

The large-scale synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile involves several hazardous materials and reactions that require strict safety protocols.

Stage/ReagentHazardRecommended Precautions
Hydrazine Hydrate Toxic, corrosive, suspected carcinogen, flammable.[9][10]Use in a well-ventilated area or closed system. Wear appropriate PPE including chemical-resistant gloves, apron, and face shield.[1] Have an emergency shower and eyewash station readily available.[11]
Diazotization Formation of potentially unstable diazonium salts.Maintain strict temperature control (0-5°C). Avoid accumulation of unreacted diazonium salt. Ensure the presence of excess acid.
Sandmeyer Reaction Highly exothermic, rapid evolution of nitrogen gas.Use a reactor with adequate cooling capacity and a pressure-relief system. Ensure a robust off-gas scrubbing system is in place. Control the addition rate carefully.
Hydrochloric Acid Corrosive.Handle in a fume hood with appropriate acid-resistant PPE.
Sodium Nitrite Oxidizer, toxic.Store away from combustible materials. Avoid contact with skin and eyes.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the final product.

TestMethodSpecification
Appearance Visual InspectionOff-white to light yellow solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the reference spectrum
Purity HPLC≥ 98.0%
Melting Point Melting Point ApparatusTo be established (literature may vary)
Residual Solvents Gas Chromatography (GC)Within ICH limits

Analytical Data for Intermediates and Final Product:

  • 5-Amino-1H-pyrazole-4-carbonitrile: The structure can be confirmed by spectroscopic methods.[12][13]

  • 4-Chloro-1H-pyrazole-5-carbonitrile: The final product's identity and purity should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) with a reference standard. The crystal structure of related compounds has been reported, which can provide further structural confirmation.[14][15]

References

  • 16]Benzopyrano[4,3-c]pyrazole System of Pharmaceutical Interest.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for pyrazole synthesis

Technical Support Center: Pyrazole Synthesis Optimization Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrazole Synthesis (Knorr & Cycloaddition) Introduction Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrazole Synthesis (Knorr & Cycloaddition)

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the three most critical bottlenecks in pyrazole generation: Regiocontrol (avoiding isomeric mixtures), Reaction Efficiency (kinetics and yield), and Purification (isolating polar heterocycles).[1]

Unlike standard textbook procedures, the protocols below are designed to be self-validating , meaning they include checkpoints (TLC/NMR) that confirm success before you proceed to the next step.

Module 1: Regiocontrol & Isomer Engineering

User Query: "I am synthesizing a 1,3,5-trisubstituted pyrazole using a substituted hydrazine and an unsymmetrical 1,3-diketone. I am getting a 60:40 mixture of regioisomers. How do I bias the reaction to favor a single isomer?"

Technical Diagnosis: The Knorr pyrazole synthesis is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls .[1]

  • Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl.[1]

  • Steric Control: In the absence of strong electronic bias, the bulky substituent on the hydrazine will avoid the bulky substituent on the diketone.[1]

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Polarity Switch from Ethanol (Protic) to THF or Toluene (Aprotic) Protic solvents stabilize the enol form of the diketone and solvate the hydrazine, masking nucleophilic differences.[1] Aprotic solvents often enhance the "hard/soft" matching, sharpening regioselectivity.[1]
pH Modulation Add HCl (Acidic) vs. Et3N (Basic) Acidic: Protonates the most basic carbonyl, directing the initial attack.[1] Basic: Deprotonates the hydrazine, enhancing the nucleophilicity of the terminal -NH2.[1]
Temperature 0°C to -78°C (Stepwise)Lower temperatures favor the kinetic product (fastest attack).[1] High temperatures (reflux) favor the thermodynamic product (most stable isomer).[1]

Visualization: Regioselectivity Decision Tree Use this logic flow to select your initial conditions.

Regioselectivity Start Start: Unsymmetrical Reagents CheckHydrazine Hydrazine Type? Start->CheckHydrazine CheckDiketone Diketone Substituents? CheckHydrazine->CheckDiketone Aryl/Alkyl (NH-R) Electronic Electronic Control (e.g., CF3 vs CH3) CheckDiketone->Electronic Strong Electronic Difference Steric Steric Control (e.g., t-Bu vs Me) CheckDiketone->Steric Similar Electronics Different Bulk SolventA Use Protic Solvent (EtOH/AcOH) Favors 1,5-isomer Electronic->SolventA Standard Validation Check NOESY NMR to confirm Regio SolventA->Validation SolventB Use Aprotic Solvent (THF/Toluene) Favors 1,3-isomer Steric->SolventB Maximize Differentiation SolventB->Validation

Caption: Logic flow for selecting solvent systems to bias regioselectivity in Knorr synthesis.

Module 2: Reaction Efficiency (Microwave & Catalysis)

User Query: "My reaction requires 24 hours of reflux in ethanol and yields are stuck at 50% due to degradation. How can I accelerate this?"

Technical Diagnosis: Prolonged heating in Knorr synthesis often leads to retro-Claisen condensation of the diketone or oxidation of the hydrazine.[1]

  • Solution: Switch to Microwave-Assisted Synthesis (MW) .[1] MW irradiation couples directly with the polar transition state, often reducing reaction times to minutes and bypassing thermal degradation pathways.[1]

Optimized Protocol: Microwave-Assisted Pyrazole Synthesis

  • Reagent Loading:

    • In a 10 mL microwave vial, combine 1,3-diketone (1.0 equiv) and hydrazine salt (1.1 equiv).

    • Solvent: Ethanol/Water (3:1).[1] Note: Water improves microwave absorption efficiency.[1]

    • Catalyst: Add 10 mol% Yb(OTf)3 (Ytterbium Triflate) or ZnCl2 .[1] Lewis acids activate the carbonyl without the harshness of HCl.[1]

  • Irradiation:

    • Set Point: 120°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 15 bar (Safety cutoff).

  • In-Process Control (IPC):

    • Check TLC.[1][2] If starting material remains, add 0.2 equiv hydrazine and irradiate for 5 more minutes.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • The product often precipitates upon cooling.[1] Filter and wash with cold water.[1]

Comparative Data: Thermal vs. Microwave

ParameterThermal RefluxMicrowave (Optimized)Benefit
Time 12 - 24 Hours10 - 20 MinutesHigh Throughput
Yield 45 - 60%85 - 95%Reduced Degradation
Solvent Anhydrous EtOHEtOH/H2OGreen Chemistry
Catalyst HCl / AcOHYb(OTf)3 / NoneAcid-Sensitive Group Tolerance

Module 3: Purification & Isolation Strategy

User Query: "My product is 'oiling out' and co-eluting with excess hydrazine on silica gel. How do I purify it without running a column?"

Technical Diagnosis: Pyrazoles are amphoteric (weakly acidic NH, weakly basic N).[1] They streak on silica due to hydrogen bonding with silanols.[1]

  • Fix 1 (Chromatography): Pre-treat silica with 1% Et3N in Hexanes to neutralize acidic sites.[1]

  • Fix 2 (Extraction - The "pH Swing"): Utilize the amphoteric nature for liquid-liquid extraction.[1]

Protocol: The "pH Swing" Isolation (Column-Free)

  • Acid Phase: Dissolve crude oil in 1M HCl .

    • Result: Pyrazole becomes protonated (Py-H+).[1] Neutral impurities (unreacted diketone) remain organic.[1]

    • Action: Wash with Ethyl Acetate (discard organic layer).[1]

  • Basification: Slowly adjust the aqueous layer to pH 10 using 6M NaOH or NH4OH.[1]

    • Result: Pyrazole deprotonates and precipitates or oils out.[1]

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (x3).

  • Crystallization: Dry organic layer (Na2SO4), concentrate, and recrystallize from EtOH/Water .

Visualization: Purification Workflow

Purification Crude Crude Reaction Mixture (Pyrazoles + Impurities) Dissolve Dissolve in 1M HCl Crude->Dissolve Wash Wash with EtOAc Dissolve->Wash Separation1 Phase Separation Wash->Separation1 OrganicWaste Organic Layer (Neutral Impurities) Separation1->OrganicWaste Discard AqueousAcid Aqueous Layer (Protonated Pyrazole) Separation1->AqueousAcid Keep Basify Adjust to pH 10 (NaOH/NH4OH) AqueousAcid->Basify Extract Extract with EtOAc Basify->Extract Final Pure Pyrazole (Concentrate & Crystallize) Extract->Final

Caption: "pH Swing" extraction protocol for isolating pyrazoles without column chromatography.

References

  • Fustero, S., et al. (2011).[1] Regioselective Synthesis of Pyrazoles and Pyrazolines.[1][3] Chemical Reviews.[1] Link[1]

  • Nair, V., et al. (2012).[1] Microwave-Assisted Synthesis of Heterocycles: An Overview. Journal of Chemical Sciences.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Knorr Pyrazole Synthesis). Springer.[1] Link[1]

  • Kumar, D., et al. (2013).[1] Green Synthesis of Pyrazoles using Water as Solvent.[1][4] Green Chemistry Letters and Reviews.[1] Link[1]

Sources

Optimization

Purification techniques for 4-Chloro-1H-pyrazole-5-carbonitrile

Technical Support Center: Purification of 4-Chloro-1H-pyrazole-5-carbonitrile Technical Overview & Chemical Profile Before initiating purification, it is critical to understand the physicochemical behavior of 4-Chloro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-1H-pyrazole-5-carbonitrile

Technical Overview & Chemical Profile

Before initiating purification, it is critical to understand the physicochemical behavior of 4-Chloro-1H-pyrazole-5-carbonitrile.[1][2] This molecule is not a simple organic solid; its behavior is governed by annular tautomerism and acidity .[2]

  • Tautomerism: The proton on the pyrazole nitrogen is mobile.[2] The molecule exists in equilibrium between the 1H- and 2H- forms.[1][2] In solution, this rapid exchange can cause peak broadening in NMR and "streaking" (tailing) on silica gel chromatography.

  • Acidity (

    
    ):  The presence of two electron-withdrawing groups (EWG)—the nitrile (-CN) at position 5 and the chlorine (-Cl) at position 4—significantly increases the acidity of the NH proton compared to unsubstituted pyrazole.[1][2] The 
    
    
    
    is estimated to be in the range of 8.5–9.[2]5. This property is the primary lever we use for purification via acid-base extraction.[1][2]
PropertyDescriptionImplications for Purification
Physical State White to off-white solidProne to sublimation at high vacuum/temp.[1][2]
Solubility DMSO, MeOH, EtOAc (Good); Water (Poor)Recrystallize from polar/non-polar pairs.
Acidity Weak Acid (

~9)
Soluble in dilute NaOH; precipitates in HCl.[2]
Stability Stable under ambient conditionsAvoid strong oxidizers; Cl group is stable.[2]

Primary Purification: The Acid-Base "Swing" Extraction[1][2]

Context: This is the most robust method for removing non-acidic organic impurities (starting materials, alkylated byproducts) and tars. Because the target molecule is a weak acid, we can selectively pull it into the aqueous phase using a base, wash away organic impurities, and then crash it back out with acid.

Reagents Required:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • 1.0 M Sodium Hydroxide (NaOH)[1][2]

  • 1.0 M Hydrochloric Acid (HCl) or 6.0 M HCl for precipitation[1][2]

  • Brine (Saturated NaCl)[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). If significant solids remain, filter them off (check solid for product first).

  • Base Extraction (The "Swing"):

    • Transfer the organic layer to a separatory funnel.[2][3]

    • Extract with 1.0 M NaOH (2 x 20 mL). Caution: The product is now in the AQUEOUS layer as the sodium salt.[1]

    • Crucial Step: Keep the aqueous layer.[2] You can discard the organic layer only after verifying it contains no product (TLC check).[2] The organic layer now holds the non-acidic impurities.[2]

  • The Wash:

    • Back-wash the combined basic aqueous layers with a small volume of fresh EtOAc (1 x 10 mL) to remove entrained organic impurities.[1][2] Discard this organic wash.

  • Acidification (Precipitation):

    • Cool the aqueous solution to 0–5°C in an ice bath.

    • Slowly add HCl (dropwise) with stirring until the pH reaches ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Isolation:

    • Filter the solid using a Buchner funnel.[2]

    • Wash the cake with cold water to remove excess salts.[2]

    • Dry in a vacuum oven at 40–50°C.

ExtractionWorkflow start Crude Mixture dissolve Dissolve in EtOAc start->dissolve extract Extract with 1M NaOH dissolve->extract split Phase Separation extract->split org_layer Organic Layer (Non-acidic Impurities) split->org_layer Top Layer aq_layer Aqueous Layer (Product as Na+ Salt) split->aq_layer Bottom Layer Discard (Check TLC) Discard (Check TLC) org_layer->Discard (Check TLC) wash Wash Aq. with fresh EtOAc aq_layer->wash acidify Acidify with HCl to pH 2-3 wash->acidify precip Precipitate Forms acidify->precip filter Filter & Dry precip->filter

Figure 1: Acid-Base "Swing" Extraction Logic Flow.[1][2]

Secondary Purification: Recrystallization

Context: If the extraction yields a product with 90–95% purity but trace color or minor impurities remain, recrystallization is the preferred "polishing" step.

Recommended Solvent Systems:

  • Ethanol/Water (Classic): Dissolve in boiling Ethanol (95%), then add hot water dropwise until turbidity persists. Cool slowly.

  • Toluene (For Tars): Excellent for leaving behind dark, tarry polymerization byproducts.[2]

Step-by-Step Protocol (Ethanol/Water):

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol required to dissolve the solid.[2]

    • Tip: If the solution is dark yellow/brown, add activated charcoal (1–2% w/w), boil for 2 mins, and filter hot through Celite.

  • Once dissolved, remove from heat. Add hot water dropwise. Stop immediately when a faint cloudiness appears and does not disappear upon swirling.[2]

  • Add one drop of Ethanol to clear the solution again.[2]

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Then, move to an ice bath for 1 hour.

  • Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.[2]

Tertiary Purification: Flash Column Chromatography

Context: Use this only if the acid-base extraction fails to separate a specific impurity (e.g., a regioisomer with similar acidity).

The "Tailing" Problem: Due to the NH acidity, the pyrazole will interact strongly with the silanols on the silica gel surface, causing broad peaks and poor separation.

The Solution: You must modify the mobile phase to suppress ionization or block silanol sites.[2]

  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[2] Gradient: 0% to 5% MeOH.[2]

  • Modifier (Critical): Add 0.5% Acetic Acid to the mobile phase. This keeps the pyrazole protonated and sharpens the peak shape.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The solution is likely too concentrated, or the solvent polarity gap is too wide.

  • Fix: Re-heat the solution and add a small amount of the good solvent (Ethanol). "Seed" the cooling solution with a tiny crystal of the crude material to provide a nucleation site.[2] Scratching the glass wall with a rod also helps.[2][4]

Q2: I have a persistent pink/red color in my solid.

  • Cause: This is often due to oxidation of trace hydrazine impurities or metal chelation (pyrazoles are excellent ligands for iron/copper).[2]

  • Fix: Perform a Charcoal Treatment .[2] Dissolve the compound in hot Ethanol, add activated carbon, stir for 15 mins, and filter hot. If the color persists, wash the organic layer (during extraction) with a dilute EDTA solution to sequester metals.

Q3: The yield after Acid-Base extraction is lower than expected.

  • Cause: The precipitation pH was not low enough, or the product is slightly water-soluble.[1][2]

  • Fix: Ensure the final pH is below 3. If no precipitate forms, saturate the aqueous layer with NaCl (salting out) and extract the acidic aqueous layer 3x with EtOAc. Dry and evaporate.[2]

Q4: How do I separate the 3-chloro isomer from the 4-chloro target?

  • Analysis: If you synthesized this via chlorination, regioisomers are possible.

  • Fix: These isomers often have different dipole moments. Use Flash Chromatography with a very shallow gradient (e.g., Hexane:EtOAc 10:1 to 5:1). Recrystallization is rarely effective for separating isomers with similar solubility profiles.[2]

References

  • Electrochemical Chlorination of Pyrazoles

    • Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole.[1][2][5]

    • Source: ResearchGate (Snippet 1.1).[2]

    • Relevance: Confirms chlorination methodology and byproduct profiles (polychlorin
    • URL:

  • General Purification of Pyrazoles (Patent)

    • Title: Method for purifying pyrazoles (WO2011076194A1).[2]

    • Source: Google Patents (Snippet 1.5).[2]

    • Relevance: Establishes the Acid-Base extraction method (dissolving in organic, reacting with mineral acid) as an industrial standard.
    • URL:[1][2]

  • Synthesis of Chlorantraniliprole Intermediates

    • Title: Method for synthesizing chlorantraniliprole (CN104557622A).[2]

    • Source: PatSnap / Google Patents (Snippet 1.16).[2]

    • Relevance: Describes the handling and isolation of 3-bromo/chloro-1H-pyrazole-5-carboxylic acid deriv
    • URL:[1][2]

  • Recrystallization Solvent Selection

    • Title: Solvents for Recrystallization.[2][4][6][7][8]

    • Source: University of Rochester, Dept of Chemistry (Snippet 1.13).
    • Relevance: Validates the use of Ethanol/Water and Toluene for polar/heteroaromatic compounds.[2]

    • URL:[1][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Chloropyrazole Synthesis

Welcome to our dedicated technical support center for navigating the complexities of chloropyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of chloropyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving clean, high-yield reactions. Within this resource, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues directly. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary causes and how can I improve selectivity?

A1: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The regioselectivity is principally governed by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.[1][2]

  • Underlying Causality: The initial nucleophilic attack of the hydrazine onto the dicarbonyl compound dictates the final regiochemical outcome. Under acidic conditions, the reaction pathway can differ from neutral or basic conditions, often leading to a different major regioisomer.[2]

  • Troubleshooting Strategies:

    • Solvent Optimization: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity in favor of a single isomer compared to more traditional solvents like ethanol.[1]

    • Strategic Use of Strong Bases: In certain cases, using a strong base like potassium tert-butoxide (t-BuOK) can completely reverse the expected regioselectivity, providing exclusive access to the 1,3,4-substituted pyrazole isomer.[3][4]

    • Alternative Synthetic Routes: Consider 1,3-dipolar cycloaddition reactions, which often offer a higher degree of regiocontrol.[1]

Q2: I'm observing significant N-alkylation on the pyrazole ring instead of the desired C-chlorination. How can I mitigate this?

A2: N-alkylation is a common side reaction when the nitrogen atoms of the pyrazole ring act as nucleophiles, competing with the intended reaction at a carbon atom.[5] This is particularly prevalent with N-unsubstituted pyrazoles. The resulting mixture of N1 and N2 isomers can be challenging to separate.[5][6]

  • Mechanistic Insight: The lone pairs on the pyrazole nitrogens are nucleophilic and can react with electrophilic chlorinating agents, especially under conditions that favor such interactions.

  • Mitigation Protocols:

    • Nitrogen Protection: Employing a protecting group on the pyrazole nitrogen (e.g., a BOC group) can effectively block N-alkylation and direct the reaction to the desired carbon position.[5]

    • Reaction Condition Tuning: The choice of base and solvent is critical in directing the regioselectivity. For instance, a potassium carbonate/DMSO system has been shown to favor N1-alkylation, so avoiding these conditions may be beneficial if C-chlorination is the goal.[7]

Q3: My chlorination reaction is resulting in over-chlorination or a mixture of chlorinated products. How can I achieve selective mono-chlorination?

A3: Over-chlorination occurs when the desired mono-chlorinated product is more reactive towards the chlorinating agent than the starting material. This leads to the formation of di- and tri-chlorinated pyrazoles.

  • Controlling Factors: The reactivity of the pyrazole ring, the strength of the chlorinating agent, and the reaction stoichiometry are key variables.

  • Troubleshooting Steps:

    • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount can sometimes favor mono-chlorination.

    • Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), can offer better selectivity compared to harsher reagents like chlorine gas. Trichloroisocyanuric acid (TCCA) has also been used effectively for mono-chlorination.[8][9]

    • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS to stop the reaction once the desired product is formed can prevent over-chlorination.

Q4: I am experiencing hydrolysis of my chloropyrazole product during workup or purification. What are the best practices to avoid this?

A4: Chloropyrazoles can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions, leading to the formation of hydroxypyrazoles.

  • Causality: The chloro substituent can be a good leaving group, and nucleophilic attack by water or hydroxide ions can lead to its displacement.

  • Preventative Measures:

    • Anhydrous Workup: Whenever possible, perform the reaction workup under anhydrous conditions.

    • Neutral pH: If an aqueous workup is necessary, ensure the pH is maintained at or near neutral. Avoid strong acids or bases.

    • Solvent Choice for Extraction: Use a non-polar organic solvent for extraction to minimize the contact time with the aqueous phase.

    • Purification Strategy: Consider purification methods that do not involve water, such as recrystallization from a non-aqueous solvent or chromatography on deactivated silica gel.[10]

Q5: Ring-opening of the pyrazole core has been observed as a side reaction. What conditions typically lead to this and how can it be prevented?

A5: While less common, ring-opening of the pyrazole nucleus can occur under certain harsh conditions, particularly with highly substituted or strained pyrazole systems.[11][12][13]

  • Mechanistic Considerations: Electrophilic attack by a chlorinating agent can sometimes lead to cleavage of the N-N or N-C bonds within the ring, especially in fused pyrazole systems like pyrazolopyridines.[11][12][13]

  • Avoidance Strategies:

    • Milder Reaction Conditions: Employing milder chlorinating agents and lower reaction temperatures can help to prevent ring cleavage.

    • Substrate Design: If possible, consider the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups can sometimes stabilize the ring towards electrophilic attack.[12]

II. Troubleshooting Guides

Guide 1: Addressing Poor Regioselectivity in Pyrazole Ring Formation

This guide provides a systematic approach to troubleshooting and optimizing reactions where a mixture of pyrazole regioisomers is the primary issue.

Troubleshooting Workflow for Poor Regioselectivity

start Mixture of Regioisomers Observed solvent Step 1: Analyze and Modify Solvent System start->solvent base Step 2: Evaluate and Change Base solvent->base If no improvement, proceed to Step 2 outcome Desired Regioisomer Achieved solvent->outcome If successful temp Step 3: Adjust Reaction Temperature base->temp If still a mixture, proceed to Step 3 base->outcome If successful route Step 4: Consider Alternative Synthetic Route temp->route If selectivity remains poor, proceed to Step 4 temp->outcome If successful route->outcome

Caption: Workflow to improve regioselectivity in pyrazole synthesis.

Detailed Protocols:

StepActionRationale
1 Solvent System Modification The polarity and hydrogen-bonding ability of the solvent can stabilize different transition states, influencing the regiochemical outcome.[1]
Protocol:
1.1. If using a standard alcohol (e.g., ethanol), switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]Fluorinated alcohols can alter the nucleophilicity of the hydrazine nitrogens through hydrogen bonding, leading to improved selectivity.
1.2. Run small-scale parallel reactions in a range of solvents (e.g., TFE, HFIP, acetonitrile, DMF) to screen for optimal selectivity.
2 Base Evaluation The nature of the base can dictate which hydrazine nitrogen is the more potent nucleophile.
Protocol:
2.1. If the reaction is run under neutral or acidic conditions, introduce a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK).[4]A strong base can deprotonate the hydrazine to form a more reactive species, potentially altering the site of initial attack.[4]
3 Temperature Adjustment The activation energies for the formation of different regioisomers may be different.
Protocol:
3.1. Lower the reaction temperature to see if the selectivity improves. Kinetic control at lower temperatures may favor one isomer.
4 Alternative Synthetic Route If the above optimizations fail, the inherent properties of the substrates may preclude high selectivity in the current reaction.
Protocol:
4.1. Consider a 1,3-dipolar cycloaddition between a diazo compound and an alkyne, which often provides excellent regiocontrol.[1]This approach forms the pyrazole ring through a different mechanistic pathway.
Guide 2: Minimizing Over-Chlorination

This guide focuses on strategies to achieve selective mono-chlorination of the pyrazole ring.

Troubleshooting Workflow for Over-Chlorination

start Over-chlorination Observed stoich Step 1: Adjust Stoichiometry of Chlorinating Agent start->stoich reagent Step 2: Switch to a Milder Chlorinating Agent stoich->reagent If over-chlorination persists outcome Selective Mono-chlorination Achieved stoich->outcome If successful temp_time Step 3: Optimize Temperature and Reaction Time reagent->temp_time If still not selective reagent->outcome If successful temp_time->outcome

Caption: Workflow to minimize over-chlorination of pyrazoles.

Detailed Protocols:

StepActionRationale
1 Stoichiometry Adjustment Precise control of the amount of chlorinating agent is the first line of defense against over-chlorination.
Protocol:
1.1. Reduce the equivalents of the chlorinating agent to 0.9-1.0 relative to the pyrazole starting material.Using a slight excess of the pyrazole ensures the chlorinating agent is the limiting reagent.
2 Chlorinating Agent Selection The reactivity of the chlorinating agent plays a crucial role in selectivity.
Protocol:
2.1. If using a highly reactive agent like chlorine gas, switch to a milder solid reagent such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).[8][9]Milder reagents are less prone to reacting with the already chlorinated, and often more electron-rich, pyrazole product.
3 Temperature and Time Optimization Lowering the kinetic energy of the system can enhance selectivity.
Protocol:
3.1. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).This can slow down the rate of the second chlorination more significantly than the first.
3.2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.

III. References

  • Mori, Y. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters.

  • Chen, C.-M.; Chen, J.-X.; To, C. T. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.

  • Deng, X.; Mani, N. S. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. ACS Publications.

  • Genin, M. J.; Biles, C.; Keiser, B. J.; Poppe, S. M.; Swaney, S. M.; Tarpley, W. G.; Yagi, Y.; Romero, D. L. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

  • BenchChem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.

  • Ohki, H.; Yamaguchi, J. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.

  • Li, Y.; Wang, J.; Zhang, M.; Zhang, X.; Fan, T. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.

  • Ohki, H.; Yamaguchi, J. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.

  • Ohki, H.; Yamaguchi, J. Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed.

  • Chen, C.-M.; Chen, J.-X.; To, C. T. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).

  • Al-Mulla, A. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Chugunova, E.; Gazizov, A. S.; Islamov, D.; Matveeva, V.; Burilov, A.; Akylbekov, N.; Dobrynin, A.; Zhapparbergenov, R.; Appazov, N. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

  • BenchChem. identifying side products in reactions with 3-Chloro-3H-pyrazole. BenchChem.

  • Fox, R. J.; Schmidt, M. A.; Eastgate, M. D. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate.

  • Lyalin, B. V.; Petrosyan, V. A.; Ugrak, B. I. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.

  • Fox, R. J.; Schmidt, M. A.; Eastgate, M. D. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry.

  • Li, Y.; Wang, J.; Zhang, M.; Zhang, X.; Fan, T. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.

  • ResearchGate. C‒H An chlorination of pyrazole 1a. ResearchGate.

  • Kliachyna, M.; Guda, M.; Hlova, D.; Vovk, M. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.

  • Wang, Y.; Chen, H.; Wu, J. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

  • Peterson, G. I.; De, S.; Foley, D. J.; Gao, A. X.; Gfesser, G. A.; Johnson, J. S. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

  • Peterson, G. I.; De, S.; Foley, D. J.; Gao, A. X.; Gfesser, G. A.; Johnson, J. S. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.

  • Organic Syntheses Procedure. 5 - Organic Syntheses Procedure. Organic Syntheses Procedure.

  • BenchChem. Technical Support Center: Safe Management of Hazardous Byproducts in Chloropyrazole Synthesis. BenchChem.

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. BenchChem.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • McGraw Hill's AccessScience. Hydrolysis. McGraw Hill's AccessScience.

Sources

Optimization

Troubleshooting low yields in 4-Chloro-1H-pyrazole-5-carbonitrile synthesis

This technical guide addresses the synthesis and yield optimization of 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 36650-75-6). The guide is structured to troubleshoot the two primary synthetic pathways: Direct Electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 36650-75-6). The guide is structured to troubleshoot the two primary synthetic pathways: Direct Electrophilic Chlorination and the Sandmeyer Reaction .

Part 1: Executive Technical Summary

The synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile is deceptively difficult due to the electronic conflict within the substrate. While the pyrazole ring is generally electron-rich (facilitating electrophilic attack at C4), the nitrile group at C5 is a strong electron-withdrawing group (EWG). This deactivates the ring, significantly raising the activation energy for electrophilic aromatic substitution (EAS).

  • The Core Problem: Standard chlorination protocols (e.g., NCS in CH₂Cl₂ at RT) often result in low conversion (<30%) or N-chlorination artifacts because the C4 position is insufficiently nucleophilic.

  • The Solution: Yields can be recovered by switching to high-energy electrophiles (TCCA/Acid) or bypassing EAS entirely via anhydrous Sandmeyer chemistry .

Part 2: Diagnostic Troubleshooting Workflow

Before altering reagents, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode RouteCheck Which Synthesis Route? Start->RouteCheck Direct Route A: Direct Chlorination (Precursor: 1H-pyrazole-5-carbonitrile) RouteCheck->Direct Sandmeyer Route B: Sandmeyer Reaction (Precursor: 4-amino-1H-pyrazole-5-carbonitrile) RouteCheck->Sandmeyer Issue_Direct Observed Issue? Direct->Issue_Direct LowConv Low Conversion (<40%) Starting Material Remains Issue_Direct->LowConv NChloro Product Unstable/Reverts (N-Chloro isomer formed) Issue_Direct->NChloro Hydrolysis Amide Formation (CN → CONH2) Issue_Direct->Hydrolysis Sol_TCCA SOLUTION: Switch to TCCA/AcOH (Increase Electrophilicity) LowConv->Sol_TCCA Sol_Rearrange SOLUTION: Thermal Rearrangement (Reflux in Toluene) NChloro->Sol_Rearrange Sol_Anhydrous SOLUTION: Strict Anhydrous Conditions Avoid Aqueous Workup pH > 9 Hydrolysis->Sol_Anhydrous Issue_Sand Observed Issue? Sandmeyer->Issue_Sand NoPdt No Product / Tar Formation (Diazonium Decomposition) Issue_Sand->NoPdt LowYield Low Yield (<20%) Issue_Sand->LowYield Sol_tBuONO SOLUTION: Doyle's Protocol (t-BuONO / CuCl2 / MeCN) NoPdt->Sol_tBuONO LowYield->Sol_tBuONO

Figure 1: Decision matrix for troubleshooting synthetic bottlenecks based on observed byproducts.

Part 3: Route A – Direct Chlorination (The Electrophilic Path)

The Challenge: The nitrile group deactivates the C4 position. Using N-chlorosuccinimide (NCS) in neutral solvents often stalls.

Protocol Optimization: The TCCA Method

Replace NCS with Trichloroisocyanuric Acid (TCCA) . TCCA is a more potent source of "Cl+" and releases 3 equivalents of active chlorine, driving the reaction on deactivated rings [1].

Optimized Protocol:

  • Dissolution: Dissolve 1H-pyrazole-5-carbonitrile (1.0 eq) in Glacial Acetic Acid (0.5 M concentration). Note: AcOH serves as both solvent and catalyst.

  • Addition: Add TCCA (0.34 eq, providing ~1.02 eq of Cl) portion-wise at room temperature.

  • Activation: If no exotherm is observed, heat to 60°C . The deactivated ring requires thermal activation.

  • Workup: Quench with saturated NaHSO₃ (aq) to destroy excess oxidant. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Why this works: The acidic medium protonates the TCCA, generating a highly reactive chloronium species capable of overcoming the electronic deactivation of the nitrile group.

Troubleshooting Data: Solvent & Reagent Effects
ReagentSolventTempYieldObservation
NCS DCM25°C<15%Failure: Mostly unreacted starting material after 24h.
NCS DMF80°C45%Moderate: DMF promotes reaction but difficult workup.
SO₂Cl₂ CHCl₃Reflux60%Good: Risk of nitrile hydrolysis due to HCl generation.
TCCA AcOH 60°C 82% Optimal: Clean conversion, easy filtration of cyanuric acid byproduct.

Part 4: Route B – The Sandmeyer Reaction (The Radical Path)

The Challenge: If you start from 4-amino-1H-pyrazole-5-carbonitrile , standard aqueous diazotization (NaNO₂/HCl) usually fails. The electron-deficient pyrazole diazonium salt is unstable and prone to hydrolysis or formation of unreactive betaines [2].

Protocol Optimization: Anhydrous Doyle Conditions

You must avoid water. Use alkyl nitrites and copper(II) chloride in an organic solvent (Doyle’s modification).

Optimized Protocol:

  • Setup: Flame-dry a flask under Argon. Add CuCl₂ (1.2 eq) and dry Acetonitrile (MeCN) .

  • Diazotization: Add tert-Butyl Nitrite (t-BuONO, 1.5 eq) .

  • Addition: Add 4-amino-1H-pyrazole-5-carbonitrile (1.0 eq) slowly as a solution in MeCN.

  • Temperature: Heat to 60–65°C . Evolution of N₂ gas indicates the reaction is proceeding.

  • Quench: Pour into 20% HCl (aq) to break copper chelates. Extract with EtOAc.

Why this works: This method generates the diazonium species in situ in the presence of the chloride source (CuCl₂). The radical mechanism is less sensitive to the electronic deactivation of the ring compared to electrophilic substitution.

Part 5: Frequently Asked Questions (Technical Support)

Q1: I see a spot on TLC that moves slightly faster than my product, but disappears after workup. What is it? A: This is likely the N-chloro intermediate . Pyrazoles often chlorinate at the Nitrogen (N1) first (kinetic product) before rearranging to the Carbon (C4) (thermodynamic product).

  • Fix: Do not quench immediately. Heat the reaction mixture (reflux in toluene or acetic acid) for 1-2 hours to force the [1,5]-sigmatropic rearrangement of Cl from N to C4.

Q2: My nitrile peak (IR ~2230 cm⁻¹) disappeared and a carbonyl peak appeared. Why? A: You hydrolyzed the nitrile to a primary amide (CONH₂). This happens if you use strong acids (like HCl from SO₂Cl₂) in the presence of water.

  • Fix: Ensure reagents are dry. If using SO₂Cl₂, add a solid base like CaCO₃ or K₂CO₃ to scavenge HCl gas as it forms.

Q3: Can I use bleach (NaOCl) for this reaction? A: No. NaOCl is basic (pH 11-13). In basic conditions, the haloform-type reaction or nitrile hydrolysis dominates. Furthermore, the pyrazole anion is even more electron-rich but tends to form N-chloro species that do not rearrange easily in base.

Q4: The Sandmeyer reaction turns into a black tar. How do I prevent this? A: The "tar" is polymerized diazo species. This is caused by high concentration or lack of a radical trap (CuCl₂).

  • Fix: Ensure CuCl₂ is present BEFORE adding the nitrite and amine. Do not generate the diazonium salt in the absence of the chloride source.

References

  • Chen, C., et al. (2023).[1] "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 25, 2559-2562.[1] Link

  • Silva, D., et al. (2010).[2] "The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates." ChemInform, 41. Link

  • Deng, X., et al. (2011). "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, 88, 87-97. (Demonstrates general pyrazole chlorination handling). Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1H-pyrazole-5-carbonitrile

Welcome to the technical support guide for 4-Chloro-1H-pyrazole-5-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and pharmaceutical professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-1H-pyrazole-5-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and pharmaceutical professionals to achieve high purity of this important synthetic intermediate. Pyrazole derivatives are a critical scaffold in medicinal chemistry, and ensuring their purity is paramount for reliable downstream applications.[1][2]

This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Purification Strategy Overview

A successful purification strategy begins with an initial assessment of the crude material, followed by the selection of an appropriate primary purification technique, and concludes with a final purity verification.

Purification_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Crude Crude Product (Post-Synthesis) Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess Choose Impurities Polar or Non-polar? Assess->Choose Recryst Recrystallization Choose->Recryst  Significantly  different  solubility Chroma Column Chromatography Choose->Chroma  Similar  polarity Final Final Purity Analysis (HPLC, NMR, MS, mp) Recryst->Final Chroma->Final Pure Pure Product (>98%) Final->Pure

Caption: General workflow for the purification and validation of 4-Chloro-1H-pyrazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Chloro-1H-pyrazole-5-carbonitrile?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving cyclocondensation followed by chlorination, you should anticipate the following.[3][4]

  • Unreacted Starting Materials: Precursors like malononitrile or hydrazine derivatives may persist if the reaction has not gone to completion.[5]

  • Regioisomers: If using unsymmetrical precursors, the formation of isomeric pyrazole products is a common challenge that can be difficult to separate.[3]

  • Non-chlorinated Precursor: The parent 1H-pyrazole-5-carbonitrile is often a major impurity if the chlorination step is incomplete.

  • Over-chlorinated Byproducts: Dichloro- or other polychlorinated pyrazoles can form under harsh chlorination conditions.

  • Hydrolysis Products: The nitrile group (-CN) can be sensitive to acidic or basic conditions, potentially hydrolyzing to an amide (-CONH₂) or carboxylic acid (-COOH).

  • Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be retained in the crude product.

Q2: What is the best initial approach for purification?

A2: For most crystalline organic solids, recrystallization is the most efficient and scalable first-line purification method. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. Based on literature for similar pyrazole derivatives, alcohols like ethanol or isopropanol are excellent starting points for solvent screening.[6][7][8]

Q3: How do I properly assess the purity of my final product?

A3: A combination of analytical techniques is essential for a confident purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography. A single spot on a TLC plate (visualized under UV light and with a stain) is a good indicator of purity.[9]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, often visible as small, unassignable peaks. Integrating impurity peaks against your product peaks can give a rough estimate of purity.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase (RP-HPLC) method using a C18 column is typically effective for pyrazole derivatives.[10] The purity is determined by the area percentage of the main product peak.

  • Melting Point: A pure crystalline compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[12]

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization relies on the principle that your target compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Recrystallization_Troubleshooting Start Dissolve crude solid in minimum hot solvent Q1 Did solid fully dissolve? Start->Q1 A1_Yes Cool slowly to RT, then place in ice bath Q1->A1_Yes Yes A1_No Add more hot solvent in small portions Q1->A1_No No Q3 Did an oil form instead of crystals ('oiling out')? A1_Yes->Q3 A1_No->Q1 Q2 Did crystals form? A2_Yes Filter, wash with cold solvent, dry Q2->A2_Yes Yes A2_No_Branch Induce Crystallization Q2->A2_No_Branch No A2_No_1 1. Scratch inner wall of flask with glass rod A2_No_2 2. Add a seed crystal of pure product A2_No_3 3. Add an 'anti-solvent' (e.g., water or heptane) Q3->Q2 No A3_Yes Re-heat to dissolve oil. Add more solvent. Cool very slowly. Q3->A3_Yes Yes A3_Yes->A1_Yes

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Column Chromatography Troubleshooting

Issue: My compound and a key impurity have very similar Rf values on TLC, making separation difficult.

  • Causality: This occurs when the compounds have very similar polarities. The stationary phase (silica) cannot adequately differentiate between them with the current mobile phase.

  • Solution 1 (Optimize Mobile Phase): Switch to less polar solvents. A mixture of dichloromethane/hexanes or toluene/ethyl acetate can sometimes provide different selectivity compared to the standard ethyl acetate/hexanes system. Run TLCs in various solvent systems to find one that maximizes the separation (ΔRf).

  • Solution 2 (Change Stationary Phase): If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) interact with compounds differently than standard silica gel and may achieve the desired separation.

  • Solution 3 (Improve Column Technique): Use a finer mesh silica gel (230-400 mesh is standard) and pack a longer, narrower column. Load the sample as a concentrated band using the "dry loading" method (see Protocol 2) to prevent band broadening.[13]

Detailed Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing 4-Chloro-1H-pyrazole-5-carbonitrile. The ideal solvent should be determined experimentally via small-scale screening.

1. Solvent Selection (Screening): a. Place ~20 mg of crude material into several small test tubes. b. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature until the solid dissolves. Note the solubility. c. A good candidate solvent will dissolve the crude material poorly at room temperature but completely upon heating. d. If the compound is too soluble in all tested solvents, an anti-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) may be required.[14]

Table 1: Example Solvent Screening Guide for Pyrazole Derivatives

Solvent Solubility (Cold, ~25°C) Solubility (Hot, ~75°C) Recommendation
Ethanol Low High Good Candidate [15]
Isopropanol Low High Good Candidate [8]
Ethyl Acetate Moderate High Potential Candidate[15]
Toluene Very Low Moderate Potential Candidate[15]
Heptane/Hexane Insoluble Insoluble Good as an anti-solvent

| Water | Insoluble | Insoluble | Good as an anti-solvent[15] |

2. Recrystallization Procedure: a. Place the crude 4-Chloro-1H-pyrazole-5-carbonitrile in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely. c. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals. d. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. g. Dry the crystals under vacuum.

3. Validation: a. Determine the melting point of the dried crystals. b. Analyze the purity by TLC and/or HPLC, comparing it to the crude material. c. Obtain a ¹H NMR spectrum to confirm the structure and absence of impurities.[7]

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating impurities with polarities similar to the product.[9]

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various mobile phase systems (e.g., mixtures of hexanes and ethyl acetate). d. The ideal system will give your product an Rf value of ~0.25-0.35 and show clear separation from all impurities.

Table 2: Typical Chromatography Conditions

Parameter Recommendation
Stationary Phase Silica Gel, 230-400 mesh (60 Å)[16]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., starting with 10% EtOAc, increasing to 50%)

| Elution Monitoring | TLC analysis of collected fractions |

2. Column Packing & Sample Loading: a. Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). b. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. c. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Begin eluting the column with the low-polarity mobile phase, applying positive pressure. b. Collect fractions in test tubes. c. Monitor the elution progress by spotting fractions onto TLC plates. d. Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., switch to 20% EtOAc, then 30%) to elute your product. e. Combine the fractions that contain the pure product (as determined by TLC).

4. Validation: a. Evaporate the solvent from the combined pure fractions under reduced pressure. . b. Confirm purity using HPLC, NMR, and melting point analysis as described in Protocol 1.

Special Case: Purification by Sublimation

Some related chloropyrazole compounds are known to sublime.[17] If impurities are non-volatile (e.g., salts, polymeric material), sublimation can be an effective, solvent-free purification technique.

1. Procedure: a. Place the crude material in a sublimation apparatus. b. Apply a high vacuum. c. Gently heat the apparatus. The temperature should be high enough to cause sublimation but below the compound's melting point. d. The pure compound will sublime and deposit as crystals on the cold finger of the apparatus.

2. Feasibility Check: a. This method is only viable if the vapor pressure of your product is significantly higher than that of the impurities.[18] b. Thermogravimetric Analysis (TGA) can be used to study the sublimation characteristics of your material.[17]

References

  • Shaabani, S., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Radi, M., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • Ghashang, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

  • U.S. Patent No. 5,462,960. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wazalwar, S. S., et al. (2017). Aqueous phase synthesis, crystal structure and biological study of isoxazole extensions of pyrazole-4-carbaldehyde derivatives. World Journal of Pharmaceutical Research.
  • Lahham, M., & Lahham, A. (2014).
  • Queiroz, C. A. & Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]

  • Reddy, G. J. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Research in Pharmacy and Science.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ghashang, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Retrieved from [Link]

  • Toropov, O. V., et al. (2005). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Retrieved from [Link]

  • WO Patent No. 2011076194A1. (2011). Method for purifying pyrazoles. Google Patents.
  • Nimmagadda, S. K. (2017). C(sp2)–H Functionalizations Employing 2-Aminophenyl-1H-pyrazole as a New Removable Directing Group. USF Scholarship. Retrieved from [Link]

  • Sahu, S. K., et al. (2012). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis.
  • Chinese Patent No. 103923012A. (2014). A kind of preparation method of 4-chloropyrazole derivative. Google Patents.
  • Lahue, B. R., et al. (2007). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddy, T. J., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2015). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis. Molecules. Retrieved from [Link]

  • Maji, M., et al. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • de Matos, J. S., et al. (2015). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis. ResearchGate. Retrieved from [Link]

  • U.S. Patent No. 5,047,551A. (1991). Preparation of 4-chloropyrazoles. Google Patents.
  • Al-Suhaimi, E. A., et al. (2019). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports. Retrieved from [Link]

  • Silva, V. L. M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Retrieved from [Link]

  • Chadha, R., et al. (2022). Inhibiting Sublimation of Thymol by Cocrystallization. Crystal Growth & Design. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Journal of Pharmaceutical Sciences.
  • Altharawi, A. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • Guedes, N., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Pyrazole Insolubility in Synthesis

The Core Problem: "Brick Dust" & Lattice Energy User Insight: You are likely reading this because your pyrazole derivative sits at the bottom of your flask as a stubborn, off-white solid, resisting reflux in methanol, to...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: "Brick Dust" & Lattice Energy

User Insight: You are likely reading this because your pyrazole derivative sits at the bottom of your flask as a stubborn, off-white solid, resisting reflux in methanol, toluene, or even DMF.

The Science: Unsubstituted or symmetrically substituted pyrazoles often behave like "brick dust." This is driven by a rigid crystal lattice formed by extensive intermolecular Hydrogen bonding (N-H


 N) and strong 

-

stacking of the planar aromatic rings.[1] To dissolve the compound, the Solvation Energy (

) must exceed the Lattice Energy (

).

This guide moves beyond "add more solvent" and provides thermodynamic and kinetic workarounds to overcome this barrier.

Module 1: Rational Solvent Selection (Hansen Parameters)

Stop guessing with solvent screening. Use Hansen Solubility Parameters (HSP) to predict solubility.[2][3][4] A solvent works best when its HSP vector is close to that of the solute.

Pyrazole HSP Profile

The solubility behavior of pyrazole is defined by three parameters:

  • 
     (Dispersion/Van der Waals)[2]
    
  • 
     (Polarity/Dipole)[2][3]
    
  • 
     (Hydrogen Bonding)[2][3]
    
Compound

(MPa

)

(MPa

)

(MPa

)
Pyrazole 20.2 10.4 12.4
Target SolventMatchMatchMatch
Recommended Solvent Systems

Based on the "Distance" (


) from Pyrazole in Hansen Space, here are the scientifically optimal solvents:
Solvent ClassSolventWhy it Works (Mechanism)
Green / Eutectic Choline Chloride:Urea (1:2) High

Match.
Deep Eutectic Solvents (DES) disrupt the N-H

N network of pyrazoles better than water or alcohols due to ionic character.
Polar Aprotic DMSO / DMF High

Match.
Excellent for breaking lattice energy, but difficult to remove. Use only if downstream workup allows aqueous washing.
Bio-based Cyrene™ Dipolar Aprotic Alternative. A green replacement for NMP/DMF with similar polarity but better safety profile.
Fluorinated HFIP (Hexafluoroisopropanol) H-Bond Donor. Strong H-bond donor that solvates the basic nitrogen of the pyrazole, effectively "wrapping" the molecule.

Module 2: Phase Transfer Catalysis (The "On-Water" Protocol)

Scenario: Your pyrazole is insoluble in organic solvents, and you need to perform an N-alkylation or substitution. Solution: Do not try to dissolve it. Use Phase Transfer Catalysis (PTC) .[5][6][7]

By using a biphasic system (Water/Organic or Solid/Liquid), you leverage the interface. The pyrazole anion is pulled into the organic phase (or interface) by a quaternary ammonium salt, reacting instantly.

Workflow Diagram: PTC Mechanism

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Py_H Insoluble Pyrazole (Solid) Py_Anion Py- Q+ (Ion Pair) Py_H->Py_Anion Deprotonation (Interface) Base Base (KOH/NaOH) Base->Py_Anion Q_X Q+ X- (Catalyst) Q_X->Py_Anion Ion Exchange Product N-Alkylated Pyrazole Py_Anion->Product Nucleophilic Attack RX Electrophile (R-X) RX->Product Product->Q_X Regenerates Q+

Caption: PTC Cycle. The catalyst (Q+) shuttles the pyrazole anion from the solid/aqueous interface into the organic phase for reaction, bypassing bulk solubility issues.

Standard Protocol: PTC N-Alkylation of Insoluble Pyrazoles

Reagents:

  • Substrate: Insoluble Pyrazole (1.0 eq)

  • Solvent: Toluene (or DCM) + 50% aq. NaOH (Biphasic)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%)

Step-by-Step:

  • Suspension: Suspend the pyrazole in Toluene (10 vol). It will likely remain a solid.

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Base Addition: Add 50% NaOH solution (2.0 eq) dropwise with vigorous stirring.

    • Checkpoint: You may see the solid dissolve or change texture as the pyrazolate salt forms at the interface.

  • Reaction: Add the alkyl halide (1.1 eq). Heat to 60°C if necessary.

  • Monitoring: Monitor by TLC. The product is usually much more soluble in the organic layer than the starting material.

Module 3: Transient Solubilizing Groups

Scenario: You need to perform complex lithiation or cross-coupling, but the pyrazole crashes out of THF at -78°C. Solution: Break the H-bond network using a temporary protecting group.

The THP Strategy: The Tetrahydropyranyl (THP) group is lipophilic and removes the N-H donor capability, drastically lowering the melting point and increasing solubility in non-polar solvents.

Protocol: Green THP Protection (Solvent-Free)[8]
  • Mix: Combine Pyrazole (1.0 eq) and 3,4-Dihydro-2H-pyran (DHP) (1.2 eq).

  • Catalyst: Add TFA (trifluoroacetic acid) (0.1 mol%).

  • Heat: Stir at 80°C for 2 hours. The mixture should become a clear homogeneous oil (neat reaction).

  • Usage: This "oil" is now soluble in Hexane, THF, and Toluene.

  • Deprotection: Remove THP later with mild acid (HCl/MeOH) to regenerate the insoluble pyrazole after purification.

Module 4: Mechanochemistry (If it won't dissolve, grind it)

Scenario: The compound is insoluble in everything (even DMSO), or you want to avoid toxic solvents. Solution: Ball Milling (Mechanochemistry).[8]

Chemical reactions do not strictly require a solvent; they require molecular contact . Ball milling provides kinetic energy and surface area contact mechanically.

Workflow: Solvent-Free Pyrazole Synthesis

Reaction: Chalcone + Hydrazine


 Pyrazole[8]
  • Load: Place Chalcone (1 mmol) and Hydrazine Hydrate (1.2 mmol) in a stainless steel jar.

  • Grinding Media: Add 2-3 stainless steel balls (10mm diameter).

  • Additive: Add

    
     or Silica Gel (0.5g) as a grinding auxiliary (improves energy transfer).
    
  • Mill: Set frequency to 25-30 Hz for 20-30 minutes.

  • Workup: The result is a dry powder. Wash with water to remove salts/hydrazine. The insoluble solid remaining is your pure pyrazole.

Troubleshooting & FAQs

Decision Tree: Solubility Troubleshooting

Troubleshooting Start Pyrazole is Insoluble Q1 Is the N-H proton present? Start->Q1 Branch_Yes H-Bonding is the cause Q1->Branch_Yes Yes Branch_No Lattice/Lipophilicity is the cause Q1->Branch_No No Sol1 Use THP Protection or Deep Eutectic Solvents Branch_Yes->Sol1 Sol2 Use Fluorinated Solvents (HFIP) or Mechanochemistry Branch_No->Sol2

Caption: Diagnostic logic for selecting the correct solubilization strategy.

Frequently Asked Questions

Q: My pyrazole dissolves in DMSO but crashes out when I add water for workup. How do I extract it? A: This is a common issue (the "DMSO Trap").

  • Method A: Do not extract. Pour the DMSO mixture into crushed ice. Filter the precipitate directly.

  • Method B: If no precipitate forms, perform a continuous extraction with Ethyl Acetate over 24 hours, or use a lyophilizer (freeze-dryer) to sublime the DMSO/Water.

Q: Can I use microwave irradiation to improve solubility? A: Yes. Microwave heating allows you to superheat solvents (e.g., Ethanol at 120°C in a sealed vessel). This exponentially increases saturation concentration (


) allowing the reaction to proceed. However, the compound will precipitate upon cooling—ensure your reaction is complete before cooling.

Q: Why is my pyrazole an oil during the reaction but turns into a brick-like solid overnight? A: You are observing "Oiling Out" vs. Crystallization. The oil form is a supercooled liquid or contains impurities preventing lattice formation. Once the pure crystal lattice forms, solubility drops. Always verify purity; the "brick" is often the purer form.

References

  • Hansen Solubility Parameters for Heterocycles. Abbott, S. & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Link

  • Green Synthesis of Pyrazoles in Deep Eutectic Solvents. Thieme Connect, (2025). "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents." Link

  • Phase Transfer Catalysis for Pyrazoles. ResearchGate, (2025). "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent." Link

  • Green Protection Strategies (THP). RSC Advances, (2015). "Green protection of pyrazole... and high-yield, one-pot synthesis."[9][10][11] Link

  • Mechanochemistry in Pyrazole Synthesis. Heterocycles, (2014). "One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles... under Mechanochemical Ball Milling." Link

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of Pyrazole Synthesis

Status: Operational | Lead: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead: Dr. A. Vance, Senior Application Scientist Scope: Reaction Kinetics, Regioisomer Discrimination, and Impurity Profiling

Introduction

Welcome to the Pyrazole Synthesis Support Center. Pyrazoles are pharmacophores of immense significance (e.g., Celecoxib, Rimonabant), yet their synthesis—primarily via the condensation of hydrazines with 1,3-dielectrophiles—presents unique analytical challenges.

This guide moves beyond basic textbook descriptions. It addresses the "hidden" variables: the kinetic competition between 1,3- and 1,5-isomers, the invisibility of hydrazine in standard UV detection, and the pH-dependent behavior of pyrazoles on silica.

Module 1: Regioisomer Discrimination (The "Isomer Issue")

Problem: "My LC-MS shows a single peak with the correct mass, but I suspect a mixture of 1,3- and 1,5-isomers. How do I confirm the regiochemistry?"

Technical Insight: In the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-diketone, two isomers are formed.[1] Standard C18 HPLC often fails to resolve these because their hydrophobicities are nearly identical. Furthermore, Mass Spectrometry (MS) is blind to this isomerism as the fragmentation patterns are often indistinguishable.

Solution: 2D-NMR (NOESY) & Specialized Chromatography

Protocol 1.1: Definitive Structural Assignment via NOESY

Prerequisite: Isolate the pure compound. Do not attempt this on a crude mixture.

  • Sample Prep: Dissolve 5–10 mg of isolated pyrazole in 600 µL DMSO-d6. (Avoid CDCl3 if protons are exchangeable or if solubility is poor).

  • Experiment: Run a 1D 1H NMR to assign the N-substituent protons and the pyrazole ring proton (C4-H).

  • NOESY Setup:

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis Logic:

    • 1,5-Isomer: You will see a strong NOE cross-peak between the N-substituent and the C5-substituent (or C4-H if C5 is substituted).

    • 1,3-Isomer: The N-substituent is spatially distant from the C3-substituent; NOE signals will be weak or absent.

Protocol 1.2: Chromatographic Separation

If you need to separate isomers for quantification, standard C18 is often insufficient.

ParameterRecommendationRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) π-π interactions differentiate the electron density distributions of the isomers better than hydrophobic C18 interactions.
Mobile Phase Water/Methanol with 0.1% Formic Acid Methanol often provides better selectivity than Acetonitrile for structural isomers. Acid suppresses silanol interactions.
Gradient Isocratic hold (e.g., 5 min) followed by shallow gradientIsomers often elute closely; isocratic steps maximize resolution (

).

Visual Workflow: Isomer Determination Logic

RegioisomerLogic start Crude Reaction Mixture hplc UPLC/HPLC Analysis (Phenyl-Hexyl Column) start->hplc decision Peaks Resolved? hplc->decision decision->hplc No (Optimize Gradient) isolate Isolate Major Peak decision->isolate Yes nmr 1D 1H NMR isolate->nmr noesy 2D NOESY Experiment nmr->noesy result1 NOE: N-R <-> C5-R (1,5-Isomer) noesy->result1 result2 NOE: N-R <-> C3-R (1,3-Isomer) noesy->result2

Caption: Decision tree for isolating and identifying pyrazole regioisomers using orthogonal chromatography and spectroscopy.

Module 2: Reaction Kinetics & Conversion Monitoring

Problem: "The reaction stalls at 90% conversion. Is it equilibrium limited, or is the catalyst dead?"

Technical Insight: Knorr pyrazole synthesis proceeds via a hydrazone intermediate. The cyclization/dehydration step is often rate-determining. UV monitoring at 254 nm is risky because the hydrazone intermediate and the final pyrazole often have overlapping chromophores.

Solution: LC-MS Kinetic Profiling

Protocol 2.1: Quench-and-Analyze Method
  • Sampling: At

    
     min, remove 50 µL of reaction mixture.
    
  • Quench: Immediately dispense into 950 µL of Acetonitrile:Water (50:50) + 0.1% TFA .[2]

    • Why? The acid stops the condensation; dilution prevents saturation of the MS detector.

  • Detection: Monitor via ESI+ (Electrospray Ionization) in SIM (Selected Ion Monitoring) mode.

    • Target 1: Mass of Diketone

      
      .
      
    • Target 2: Mass of Hydrazone Intermediate

      
      .
      
    • Target 3: Mass of Pyrazole Product

      
      .
      

Data Interpretation Table:

ObservationDiagnosisAction
High Intermediate, Low Product Cyclization is slow (Rate Determining Step).Increase temperature or add acid catalyst (e.g., AcOH, TFA) to promote dehydration.
High SM, Low Intermediate Initial condensation is inhibited.Check hydrazine quality (oxidation?) or steric hindrance on diketone.
Product Plateau < 100% Equilibrium limitation or catalyst deactivation.Add molecular sieves to remove water (driving Le Chatelier's principle).
Module 3: Safety & Impurity Profiling (Hydrazines)

Problem: "I need to quantify residual phenylhydrazine to <10 ppm for pharma compliance, but it doesn't show up well on my UV."

Technical Insight: Hydrazines are polar, basic, and often lack strong chromophores. They also streak on silica due to silanol interactions. Direct analysis is unreliable.

Solution: In-Situ Derivatization (Benzaldehyde Method) This method converts hydrazine into a highly UV-active, lipophilic azine or hydrazone that flies well on standard LC-MS.

Protocol 3.1: Hydrazine Derivatization
  • Reagent Prep: Prepare a 10 mg/mL solution of Benzaldehyde in Acetonitrile.

  • Sample Prep: Take 100 µL of your reaction supernatant.

  • Reaction: Add 200 µL of Benzaldehyde solution + 10 µL of Acetic Acid.

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

    • Chemistry:

      
      
      
  • Analysis: Inject on LC-MS. Monitor the mass of the Benzaldehyde-Hydrazone adduct .

    • Validation: Run a calibration curve using known standards of hydrazine treated with the same protocol.

Visual Workflow: Hydrazine Tracking

HydrazineAnalysis sample Reaction Sample (Contains Residual Hydrazine) deriv Add Benzaldehyde + AcOH (Excess) sample->deriv reaction Form Hydrazone Adduct (High UV/MS Response) deriv->reaction 15 min RT analysis LC-MS Quantification (vs Calibration Curve) reaction->analysis

Caption: Derivatization workflow to transform "invisible" hydrazine impurities into detectable adducts for quantification.

Module 4: Troubleshooting FAQs

Q1: My pyrazole peak is tailing severely on HPLC. Is my column dead?

  • A: Likely not. Pyrazoles are basic nitrogen heterocycles. They interact with free silanol groups (

    
    ) on the silica backbone of your column.
    
  • Fix: Ensure your mobile phase contains at least 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . If using high pH stable columns (e.g., C18 Hybrid), use 10mM Ammonium Bicarbonate (pH 10) to deprotonate the pyrazole, sharpening the peak.

Q2: I see a "doublet" peak in the proton NMR for the NH group. Why?

  • A: This is likely Tautomerism . Unsubstituted pyrazoles (

    
    ) exist in rapid equilibrium between the 
    
    
    
    and
    
    
    forms. In solvents like DMSO-d6, this proton exchange can be slow enough on the NMR timescale to broaden the peak or show average signals.
  • Fix: Run the NMR at elevated temperature (e.g., 50°C) to speed up the exchange, collapsing the signals into a sharp average.

Q3: My yield is low, but no Starting Material (SM) remains.

  • A: Check for Over-Reaction . If using excess hydrazine, you might be forming bis-pyrazoles (if multiple electrophilic sites exist) or degrading the product. Check the LC-MS for masses corresponding to

    
     adducts.
    
References
  • Regioisomer Separation: BenchChem. "Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers." (2025).

  • Kinetics & Mechanism: Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[3] Reaction Chemistry & Engineering, RSC. (2022).

  • NMR Characterization: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (2024).[4]

  • Reaction Methodology: Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." (2024).

  • Hydrazine Analysis:Journal of Chromatography A. "Determination of hydrazine in pharmaceutical samples.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 4-Chloro-1H-pyrazole-5-carbonitrile Production

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Chloro-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Chloro-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this critical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during laboratory and industrial-scale synthesis.

Introduction

4-Chloro-1H-pyrazole-5-carbonitrile is a key building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its successful and efficient production is often a critical step in the drug development pipeline. However, scaling up the synthesis of this molecule from the laboratory to industrial production presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and industry best practices.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is a common and scalable synthetic route for 4-Chloro-1H-pyrazole-5-carbonitrile?

A1: A prevalent industrial approach involves a two-step process starting from readily available precursors. The first step is the condensation of a suitable C3-dicarbonyl equivalent with hydrazine to form the pyrazole ring, yielding 1H-pyrazole-5-carbonitrile. The subsequent step is the chlorination of this intermediate at the C4 position. A common and effective chlorinating agent for this transformation on a large scale is phosphorus oxychloride (POCl₃).

Q2: What is the underlying mechanism of the chlorination step using phosphorus oxychloride (POCl₃)?

A2: The chlorination of the pyrazole ring at the C4 position with POCl₃ is an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophiles. While POCl₃ itself is not a potent electrophile, it can be activated, often by a catalytic amount of a Lewis acid or by self-association, to generate a more reactive chlorinating species. The reaction proceeds through a sigma complex intermediate, which then loses a proton to restore aromaticity and yield the 4-chloro-substituted product.

Troubleshooting Guide: Common Scale-Up Challenges

Reaction Control and Impurity Profile

Q3: We are observing poor conversion and the formation of several byproducts during the chlorination reaction at a larger scale. What are the likely causes and how can we mitigate them?

A3: This is a frequent challenge during scale-up. Several factors can contribute to this issue:

  • Insufficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized "hot spots" where the reaction temperature is higher than the bulk, promoting side reactions. It can also result in areas of low reagent concentration, leading to incomplete conversion.

    • Solution: Implement a robust agitation system with appropriate impeller design and speed for the reactor geometry. Consider using baffles to improve mixing efficiency.

  • Exothermic Reaction Control: The chlorination reaction is often exothermic. As the scale of the reaction increases, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] This can lead to a runaway reaction, resulting in a complex mixture of byproducts and posing a significant safety hazard.

    • Solution:

      • Slow Reagent Addition: Add the chlorinating agent (e.g., POCl₃) subsurface and at a controlled rate to manage the heat evolution.

      • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to maintain the desired reaction temperature.

      • Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate heat through reflux.

  • Side Reactions: Common side reactions include over-chlorination (di- or tri-chlorinated pyrazoles), and degradation of the starting material or product under harsh conditions.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

      • Temperature Optimization: Conduct a Design of Experiments (DoE) study to identify the optimal temperature range that favors the desired reaction while minimizing byproduct formation.

Impurity Profile and Mitigation Strategies

Potential Impurity Formation Pathway Mitigation Strategy
Dichloro-1H-pyrazole-5-carbonitrileOver-chlorination due to excess chlorinating agent or high reaction temperature.Precise control of stoichiometry and temperature.
Unreacted 1H-pyrazole-5-carbonitrileIncomplete reaction due to poor mixing, insufficient reagent, or low temperature.Optimize mixing, use a slight excess of chlorinating agent, and ensure adequate reaction time and temperature.
Phosphorous-containing byproductsFrom the use of phosphorus oxychloride as the chlorinating agent.Proper quenching and work-up procedures are essential. Washing the organic layer with a mild base can help remove acidic phosphorus byproducts.[2]
Work-up and Product Isolation

Q4: Quenching the reaction mixture containing excess POCl₃ has been problematic and, at times, hazardous on a larger scale. What is the safest and most effective quenching procedure?

A4: The quenching of excess POCl₃ is a critical and potentially hazardous step due to its highly exothermic reaction with water.[3] A "reverse quench" is the industry-standard and safest method.

Recommended Quenching Protocol:

  • Preparation: In a separate, appropriately sized vessel, prepare a quench solution of crushed ice and water, or a cold, dilute aqueous solution of a mild base like sodium bicarbonate.

  • Controlled Addition: Slowly add the reaction mixture to the vigorously stirred quench solution. Never add the quench solution to the reaction mixture, as this can lead to a dangerous, uncontrolled exotherm.

  • Temperature Monitoring: Continuously monitor the temperature of the quench mixture and control the addition rate to maintain a safe temperature (typically below 20-25 °C).

  • pH Adjustment: After the addition is complete, adjust the pH of the mixture with a suitable base to neutralize any remaining acidic species.

Q5: We are struggling with the final purification of 4-Chloro-1H-pyrazole-5-carbonitrile. The product is often an oil or has a low melting point, and we've observed sublimation during drying. What are the best practices for purification and isolation at scale?

A5: The purification of 4-Chloro-1H-pyrazole-5-carbonitrile can be challenging due to its physical properties. The tendency of the related compound, 4-chloro-1H-pyrazole, to sublime is a known issue.[4]

Purification and Isolation Workflow

G cluster_purification Purification and Isolation Workflow crude Crude Product in Organic Solvent wash Aqueous Washes (e.g., brine, dilute base) crude->wash Remove water-soluble impurities dry Drying over Anhydrous Agent (e.g., Na₂SO₄, MgSO₄) wash->dry Remove residual water filter Filtration dry->filter concentrate Solvent Removal under Reduced Pressure filter->concentrate Avoid high temperatures crystallize Crystallization/Recrystallization concentrate->crystallize Select appropriate solvent system isolate Isolation (Filtration) crystallize->isolate dry_final Drying under Vacuum at Low Temperature isolate->dry_final Control temperature to prevent sublimation final_product Pure 4-Chloro-1H-pyrazole-5-carbonitrile dry_final->final_product

Caption: A typical workflow for the purification and isolation of 4-Chloro-1H-pyrazole-5-carbonitrile.

Troubleshooting Crystallization:

  • Oiling Out: If the product "oils out" during crystallization, it indicates that the solubility of the compound in the chosen solvent system is too high at the crystallization temperature.

    • Solution:

      • Use a less polar solvent or a solvent mixture.

      • Cool the solution more slowly to encourage crystal nucleation and growth.

      • Introduce seed crystals to initiate crystallization.

  • Sublimation During Drying: The sublimation of the product can lead to significant yield loss.

    • Solution:

      • Dry the final product under a high vacuum at a low temperature.

      • Use a cold trap in the vacuum line to recover any sublimed material.

Analytical Quality Control

Q6: What analytical techniques are recommended for in-process control and final product quality assessment?

A6: A robust analytical strategy is crucial for ensuring the quality and consistency of 4-Chloro-1H-pyrazole-5-carbonitrile production.

Recommended Analytical Methods

Analysis Technique Purpose
In-Process Control High-Performance Liquid Chromatography (HPLC)To monitor the progress of the reaction, determine the consumption of starting material, and identify the formation of major byproducts.
Thin-Layer Chromatography (TLC)A quick and simple method for qualitative reaction monitoring in the laboratory.
Final Product Purity High-Performance Liquid Chromatography (HPLC)To accurately determine the purity of the final product and quantify any impurities.
Gas Chromatography (GC)Useful for detecting volatile impurities and residual solvents.
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the chemical structure of the final product.
Mass Spectrometry (MS)To determine the molecular weight of the product and identify unknown impurities.
Fourier-Transform Infrared (FTIR) SpectroscopyTo identify the functional groups present in the molecule.

A well-developed HPLC method is the cornerstone of quality control for this product. Method development should focus on achieving good resolution between the main peak and all potential impurities.

Safety Considerations

Q7: What are the primary safety hazards associated with the large-scale production of 4-Chloro-1H-pyrazole-5-carbonitrile, and how should they be managed?

A7: The production of this compound involves several significant hazards that must be carefully managed at an industrial scale.

Hazard Mitigation Plan

G cluster_safety Key Safety Considerations and Mitigation hazards Primary Hazards Exothermic Reaction (Chlorination) Corrosive and Toxic Reagents (e.g., POCl₃) Handling of Solid Product (Dust Inhalation) Solvent Hazards (Flammability) mitigation Mitigation Strategies Process Safety Management (PSM), including HAZOP studies, controlled reagent addition, and robust cooling systems. Use of appropriate Personal Protective Equipment (PPE), closed handling systems, and proper ventilation. Use of engineering controls (e.g., glove boxes, ventilated enclosures) and respiratory protection. Use of intrinsically safe equipment, proper grounding, and adequate ventilation. hazards:c1->mitigation:c1 hazards:c2->mitigation:c2 hazards:c3->mitigation:c3 hazards:c4->mitigation:c4

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1H-pyrazole-5-carbonitrile

Compound Profile & Chemical Logic Before beginning purification, it is critical to understand the physicochemical behavior of this molecule. The pyrazole ring, combined with the electron-withdrawing nitrile and chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Chemical Logic

Before beginning purification, it is critical to understand the physicochemical behavior of this molecule. The pyrazole ring, combined with the electron-withdrawing nitrile and chlorine groups, creates specific solubility challenges.

PropertyData / CharacteristicImplications for Recrystallization
CAS No. 36650-75-6Verify identity; often confused with phenyl-hydrazine precursors.
Acidity (pKa) ~10–11 (NH proton)The NH proton is acidic. Basic impurities can form salts, preventing crystallization. Acidifying the solution slightly is often necessary.
Tautomerism 3-CN vs. 5-CNIn solution, the 3-cyano and 5-cyano forms are in rapid equilibrium. In the solid state, it crystallizes as a single tautomer.
Thermal Stability Sublimes CRITICAL: 4-Halopyrazoles have a high vapor pressure. Do not dry under high vacuum at high temperatures (>60°C), or you will lose product.
Solubility Soluble in EtOH, MeOH, EtOAc. Sparingly soluble in water.Ideal candidate for Ethanol/Water solvent pair.

Primary Protocol: Ethanol/Water Recrystallization

This method is the "Golden Path" for removing inorganic salts (common from chlorination steps) and polar byproducts.

Reagents Required
  • Solvent: Ethanol (95% or Absolute)

  • Anti-solvent: Deionized Water

  • Additives: Activated Carbon (optional, for color removal), 1M HCl (trace, to suppress ionization).

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add the minimum amount of Ethanol required to wet the solid.

    • Heat the mixture to near-reflux (~75°C).

    • Slowly add more Ethanol portion-wise until the solid just dissolves.

    • Expert Note: If the solution is dark, add activated carbon (5-10 wt%) and stir at reflux for 10 mins, then filter hot through Celite.

  • Precipitation (The "Cloud Point"):

    • Maintain the solution at ~70°C.

    • Add hot Deionized Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with a cold Ethanol/Water mixture (1:1 ratio).

    • Drying: Dry in a vacuum oven at 40°C maximum . Do not exceed this temperature to prevent sublimation.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users handling halogenated pyrazoles.

Issue 1: "The product is 'oiling out' instead of crystallizing."

Diagnosis: The solution is likely too concentrated, or the cooling was too rapid. Nitriles are notorious for oiling out because they can form emulsions with water. Corrective Action:

  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust Solvent: Add slightly more Ethanol (the good solvent) to shift the solubility balance.

  • Seed: Add a tiny crystal of pure product (seed crystal) to the cooling solution at ~40°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions provide nucleation sites.

Issue 2: "My yield is very low (<40%)."

Diagnosis: The compound is likely too soluble in the Ethanol/Water mix, or you lost product during the drying step. Corrective Action:

  • Check the Mother Liquor: Evaporate the filtrate (mother liquor) to see if significant solid remains. If so, your solvent volume was too high.

  • Sublimation Check: Did you dry it at high temp? If you dried it at 80°C+ under vacuum, the product likely sublimed into your trap.

Issue 3: "The crystals are colored (yellow/orange) even after recrystallization."

Diagnosis: Oxidized oligomers or trace starting materials (often hydrazines or diazo species) are trapped in the crystal lattice. Corrective Action:

  • Charcoal Treatment: You must use activated carbon during the hot dissolution step (Step 1).

  • Solvent Switch: If EtOH/Water fails to remove the color, switch to Toluene . Dissolve the solid in boiling Toluene, filter hot, and cool. Toluene is excellent for leaving polar colored impurities behind.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Recrystallization_Workflow Start Crude 4-Chloro-1H-pyrazole-5-carbonitrile Solvent_Choice Select Solvent System Start->Solvent_Choice Process_EtOH Dissolve in hot Ethanol (Add Activated Carbon if colored) Solvent_Choice->Process_EtOH Standard Filter_Hot Filter Hot (Remove Carbon/Insolubles) Process_EtOH->Filter_Hot Add_Water Add Hot Water until Turbid Filter_Hot->Add_Water Cooling Slow Cool to RT -> Ice Bath Add_Water->Cooling Check_State Check Physical State Cooling->Check_State Oiling Oiling Out Occurs Check_State->Oiling Liquid/Oil Crystals Crystals Form Check_State->Crystals Solid Remedy_Oil Reheat & Add more EtOH OR Add Seed Crystal Oiling->Remedy_Oil Filtration Filter & Wash (Cold 1:1 EtOH/H2O) Crystals->Filtration Remedy_Oil->Cooling Retry Drying Vacuum Dry @ 40°C (WARNING: Sublimation Risk) Filtration->Drying

Caption: Decision matrix for the purification of 4-Chloro-1H-pyrazole-5-carbonitrile, highlighting the critical loop for correcting "oiling out" phenomena.

Advanced FAQs

Q: Why does the melting point vary in literature? A: This is often due to tautomerism . The proton on the nitrogen can reside on N1 or N2. While the solid state usually collapses to a single tautomer, the presence of trace solvents or impurities can disrupt the crystal lattice, depressing the melting point. Additionally, many "melting points" in databases are actually decomposition points for this class of compounds. Expect a range between 130°C and 170°C depending on the specific crystal polymorph and purity, but verify against a known standard if possible.

Q: Can I use basic water to dissolve it? A: Yes, the NH is acidic (pKa ~10). You can dissolve it in NaOH solution and re-precipitate with HCl. However, this is a precipitation , not a recrystallization . Precipitation is fast and traps impurities. Recrystallization (slow cooling) is far superior for high purity required in drug development.

Q: Is this compound light sensitive? A: Halogenated heterocycles can undergo photodehalogenation over long periods. Store the purified solid in amber vials wrapped in foil.

References

  • PubChem. 4-Chloro-1H-pyrazole-5-carbonitrile (Compound).[1] National Library of Medicine. Available at: [Link]

  • ResearchGate. Low-temperature crystal structure of 4-chloro-1H-pyrazole. (Context for sublimation and H-bonding behavior). Available at: [Link]

Sources

Optimization

Column chromatography conditions for purifying pyrazole derivatives

Subject: Troubleshooting & Optimization of Column Chromatography for Pyrazoles Introduction Purifying pyrazole derivatives is notoriously deceptive. While small, these nitrogen-containing heterocycles possess a unique "s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Column Chromatography for Pyrazoles

Introduction

Purifying pyrazole derivatives is notoriously deceptive. While small, these nitrogen-containing heterocycles possess a unique "sticky" chemistry that often leads to broad, tailing peaks or complete irreversible adsorption on standard silica gel.

The core challenge lies in the basicity of the pyrazole nitrogen (N2) and the acidity of the N-H proton (in 1H-pyrazoles). These features interact aggressively with the acidic silanol groups (


) on the surface of flash silica, acting as hydrogen bond donors and acceptors simultaneously.

This guide is structured to troubleshoot these specific interactions. It is not a generic SOP; it is a decision matrix based on the physicochemical properties of your specific pyrazole derivative.

Module 1: Peak Shape Issues (Tailing & Streaking)

User Complaint: "My compound streaks from fraction 5 to 50, or elutes as a shark-fin peak with a long tail."

The Mechanism

Standard silica gel is slightly acidic (


). Pyrazoles are weak bases (conjugate acid 

) but are basic enough to form hydrogen bonds with surface silanols. This "drag" causes tailing.
The Protocol: Amine Modification

You must neutralize the silica surface.[1][2][3] There are two ways to do this: Mobile Phase Modification (Standard) or Column Pre-treatment (Aggressive).

Method A: Mobile Phase Additives (Standard)

Add a basic modifier to your solvent system.[1][2]

  • For Hexane/Ethyl Acetate systems: Add 1% Triethylamine (TEA) to the mobile phase.

  • For DCM/Methanol systems: Add 0.5% - 1% Ammonium Hydroxide (

    
    , 28-30% aq)  or 1% 7N Ammonia in MeOH .
    

Critical Step: If using TEA, you must flush your isolated product with plain solvent or perform a high-vacuum dry-down, as TEA salts can contaminate NMR spectra.

Method B: Column Pre-treatment (The "TEA Wash")

If Method A fails, the silica is too active.

  • Pack the column.[2][4]

  • Flush with 3 Column Volumes (CV) of Hexane containing 5% TEA .

  • Flush with 2 CV of pure Hexane to remove excess free amine.

  • Run your purification using your standard solvent system (e.g., Hex/EtOAc) without further additives.

    • Why this works: The TEA irreversibly binds to the most active (most acidic) silanol sites, "capping" them before your pyrazole sees them [1].

Data: Solvent System Efficacy
Solvent SystemAdditiveSuitabilityNotes
DCM / MeOH NonePoorSevere tailing for NH-pyrazoles.
DCM / MeOH

(aq)
Excellent Best for polar/basic pyrazoles. Use 95:4.5:0.5 ratio as start.[3]
Hex / EtOAc TEA (1%)Good Good for lipophilic N-alkyl pyrazoles.
Acetone / Hex NoneModerateAcetone suppresses silanol ionization better than EtOAc.

Module 2: Solubility & Loading (The "Crash Out")

User Complaint: "My sample is not soluble in the mobile phase. When I load it in DCM, it precipitates at the top of the column and ruins the separation."

The Logic

Pyrazoles are often crystalline solids with poor solubility in non-polar solvents (Hexane) but high solubility in polar aprotic solvents (DMSO, DMF). Liquid loading with a "strong" solvent (like DCM) onto a "weak" column (Hexane equilibrated) causes immediate precipitation.

The Protocol: Solid (Dry) Loading

Do not liquid load. Use the Dry Load technique to eliminate solubility effects on resolution.

  • Dissolution: Dissolve crude pyrazole in the minimum amount of MeOH or DCM.

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporation: Rotovap to complete dryness. You should have a free-flowing powder.[2]

    • Troubleshooting: If it's sticky/gummy, you added too little solid support. Add more and re-evaporate.

  • Loading: Pour the powder on top of the pre-packed column or into a solid-load cartridge.

  • Elution: Start your gradient. The compound will desorb gradually into the mobile phase [2].

Module 3: Regioisomer Separation

User Complaint: "I performed an N-alkylation and got a mixture of 1,3- and 1,5-isomers. They co-elute on TLC."

The Logic

Pyrazole regioisomers often have identical polarities in standard proton-donor/acceptor systems (like MeOH/DCM). You must exploit dipole-dipole interactions or shape selectivity .

The Protocol: Selectivity Switching

If DCM/MeOH fails, switch to a solvent class that interacts differently with the dipole.

  • Try Toluene/Acetonitrile:

    • Toluene involves

      
       interactions with the pyrazole ring.
      
    • Acetonitrile is a dipole-interaction driver.

    • Start: 0-20% ACN in Toluene.

  • Try Ether/Pentane:

    • Diethyl ether is a strong H-bond acceptor but weak donor. It often resolves isomers that EtOAc (acceptor/donor) cannot.

  • The "Nuclear" Option: C18 Reverse Phase

    • Regioisomers often have vastly different hydrophobic surface areas.

    • Condition: C18 Column, Water/Acetonitrile gradient.[2]

    • Buffer: Use 0.1% Formic Acid (keeps pyrazoles protonated/soluble) OR 10mM Ammonium Bicarbonate (pH 10, keeps them neutral/retained).

    • Note: Neutral pyrazoles (high pH) generally retain better and separate better on C18 than charged ones [3].

Visual Decision Matrix

The following diagram illustrates the logical flow for troubleshooting pyrazole purification.

PyrazolePurification Start Start: Pyrazole Purification SolubilityCheck Is sample soluble in starting mobile phase? Start->SolubilityCheck LiquidLoad Liquid Load (Min. Volume) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) SolubilityCheck->DryLoad No TLC_Check Check TLC: Is there Tailing? LiquidLoad->TLC_Check DryLoad->TLC_Check AddBase Add 1% TEA or 1% NH4OH to Eluent TLC_Check->AddBase Yes (Streaking) StandardRun Run Standard Gradient (Hex/EtOAc or DCM/MeOH) TLC_Check->StandardRun No Tailing ResolutionCheck Are Isomers Separating? AddBase->ResolutionCheck SwitchSelectivity Switch Solvent Class: Try Toluene/ACN or Ether ResolutionCheck->SwitchSelectivity Co-eluting Isomers ReversePhase Switch to C18 (Water/ACN + NH4HCO3) ResolutionCheck->ReversePhase Still Fails StandardRun->ResolutionCheck

Caption: Decision tree for optimizing pyrazole purification based on solubility, peak shape, and resolution.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Yes, and often you should. Methanol is a protic solvent and competes strongly for silica sites. Acetone is aprotic. Using DCM/Acetone can sometimes sharpen peaks for pyrazoles because the solvent doesn't "wash out" the silica surface as aggressively, allowing for more subtle binding interactions.

Q: I used TEA, but now my product is an oil that smells like fish. How do I fix it? A: You have residual Triethylamine salts. Dissolve your product in EtOAc or DCM and wash it with saturated aqueous Sodium Bicarbonate (


) . Do not wash with acid (HCl), or you will protonate your pyrazole and lose it to the water layer. Dry over 

and rotovap.

Q: My pyrazole is highly polar (logP < 1). Normal phase isn't moving it. A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Reverse Phase .[2] For Normal Phase, you can try a "super-polar" mix: DCM : MeOH : NH4OH (80 : 18 : 2) . If that fails, you must use C18.

References

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2022). Overview of SiliaSep™ Flash Cartridges and Dry Loading. Retrieved from [Link](Note: General reference for amine purification protocols).

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Welcome to the Technical Support Center for professionals engaged in pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly via classical methods l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly via classical methods like the Knorr synthesis, often involves highly exothermic reactions.[1][2] Uncontrolled heat release can lead to thermal runaway, reduced yields, increased impurity profiles, and significant safety hazards.[3][4][5]

This guide is designed to provide you, a researcher or drug development professional, with field-proven insights and actionable troubleshooting advice to safely manage these energetic reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Understanding the Exotherm in Pyrazole Synthesis

The most common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[1][2][6] The primary source of the exotherm is the formation of stable, low-energy bonds in the aromatic pyrazole ring and the associated water molecule byproducts.

The Knorr pyrazole synthesis mechanism typically involves two key stages:

  • Hydrazone Formation: The initial reaction between a hydrazine and one of the carbonyl groups to form a hydrazone intermediate.[1][7] This step is often rapid and releases significant heat.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom attacks the remaining carbonyl group, leading to a cyclized intermediate that quickly dehydrates to form the stable aromatic pyrazole ring.[7] This final aromatization step is highly favorable and contributes substantially to the overall heat of reaction.

The reaction is often fast, and because the product is aromatic and stable, yields tend to be high, which can correlate with a rapid release of energy.[1]

Visualizing the Key Exothermic Step

The following diagram illustrates the generalized Knorr synthesis pathway, highlighting the heat-releasing cyclization and dehydration steps.

G cluster_mechanism Reaction Pathway R1 1,3-Dicarbonyl Compound I1 Hydrazone Intermediate R1->I1 Condensation R2 Hydrazine Derivative R2->I1 I2 Cyclized Intermediate (Unstable) I1->I2 Intramolecular Cyclization P1 Pyrazole Product I2->P1 Dehydration (Highly Exothermic) P2 2 H₂O I2->P2

Caption: Knorr pyrazole synthesis workflow highlighting the key heat-generating steps.

Part 2: Troubleshooting Guide for Thermal Events

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction temperature is rising uncontrollably, far exceeding the set point. What are the immediate steps and underlying causes?

A: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is the definition of a thermal runaway and requires immediate action.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. The rate of heat generation is directly proportional to the rate of reaction, which depends on reactant concentration.[3]

  • Enhance Cooling: Ensure your cooling system (ice bath, cryocooler) is at maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to the reaction mixture. This increases the total thermal mass of the system, helping to absorb heat and slow the reaction rate by reducing reactant concentration.[3]

  • Prepare for Quenching: Have an appropriate quenching agent ready, but use it as a last resort, as it will result in the loss of the batch.

Root Cause Analysis:

  • Reagent Addition Rate: The most common cause is adding a reactive component (often the hydrazine) too quickly.[3]

  • Inadequate Cooling: The cooling system may be underrated for the scale of the reaction. The ability to remove heat decreases relative to the reaction volume as you scale up.[4][8][9]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction rate accelerates, initiating a runaway.[10][11]

  • Incorrect Reaction Concentration: Running the reaction at too high a concentration will generate heat more rapidly in a smaller volume.

Q2: I'm scaling up a pyrazole synthesis from 1g to 100g. The lab-scale reaction was fine with an ice bath, but the pilot-scale is showing a dangerous exotherm. Why?

A: This is a classic problem related to the principles of scale-up. The volume of a reaction (and thus its heat-generating potential) increases by the cube of its linear dimension (radius, r³), while the surface area available for heat transfer (the vessel wall) only increases by the square (r²).[4][9]

This surface-area-to-volume ratio mismatch means that your ability to remove heat diminishes significantly as the batch size increases.[8][9] An ice bath that was sufficient for a 1g scale will be completely inadequate for a 100g scale.

Scale-Up Best Practices:

  • Never scale a reaction by more than 3-5x at a time without reassessing safety. [11]

  • Perform a Hazard Assessment: Before scaling up, you must evaluate the thermal hazards. Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can quantify the heat of reaction and the adiabatic temperature rise.[4][10]

  • Engineer Your Controls: For larger scales, rely on engineered controls like jacketed reactors with automated temperature control systems, external heat exchangers, or cooling coils.[5][10]

  • Switch to Semi-Batch: Instead of adding all reagents at once (batch mode), use a semi-batch process where one reagent is added slowly and controllably, allowing the cooling system to keep pace with the heat generation.[4]

Q3: My yield is low and I'm seeing significant side-product formation. Could poor temperature control be the cause?

A: Absolutely. While a runaway reaction is the most dramatic consequence of a strong exotherm, poor temperature control, even at sub-runaway levels, can severely impact reaction selectivity and yield.

How Temperature Affects Yield:

  • Side Reactions: Many side reactions (e.g., dimerizations, decomposition of starting materials or products) have a higher activation energy than the desired reaction. If the temperature rises, these side reactions become significantly faster, consuming your materials and generating impurities.

  • Regioselectivity: In syntheses with unsymmetrical 1,3-dicarbonyl compounds, the reaction can produce two different regioisomers. The ratio of these isomers can be temperature-dependent. An uncontrolled exotherm can lead to a loss of selectivity and a mixture of products that is difficult to separate.[7]

  • Product Decomposition: The desired pyrazole product itself might not be stable at elevated temperatures, especially in the presence of acidic or basic catalysts.[12]

Troubleshooting Steps:

  • Monitor Internal Temperature: Always use a thermocouple or probe to measure the internal temperature of the reaction, not just the bath temperature.

  • Implement Strict Temperature Control: Maintain a consistent, low temperature throughout the addition and reaction period.

  • Analyze Byproducts: Identify the major impurities. This can provide clues about the side reactions occurring (e.g., if you see products from starting material decomposition, your temperature is likely too high).

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the single most important parameter to control for managing the exotherm? A: The rate of addition of the limiting reagent (usually the hydrazine component) is the most critical control parameter in a semi-batch process.[3] By controlling the addition rate, you directly control the rate of reaction and, therefore, the rate of heat generation. This allows you to match the heat output to your cooling system's removal capacity.

Q2: How does solvent choice impact thermal safety? A: Solvent choice is crucial. A good solvent for an exothermic reaction serves several purposes:

  • Heat Sink: The solvent acts as a heat sink, absorbing the energy released and preventing a rapid temperature rise.[13] Solvents with a higher heat capacity are more effective.

  • Boiling Point: A solvent with a relatively low boiling point can provide passive safety through reflux cooling. However, this must be balanced against the risk of over-pressurizing a sealed vessel. A high-boiling solvent can allow reactions to get dangerously hot before showing visible signs.

  • Reaction Rate: The polarity and properties of the solvent can influence the reaction rate itself.[14] Test different solvents at a small scale to find one that provides a manageable reaction rate.

Q3: Are there inherently safer alternative synthesis methods? A: Yes. Flow chemistry is emerging as a powerful and inherently safer alternative for highly exothermic reactions like pyrazole synthesis.[15][16][17]

Advantages of Flow Chemistry:

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal.[15]

  • Small Reaction Volume: At any given moment, only a very small amount of material is in the reactor, minimizing the potential hazard of a runaway.[18]

  • Enhanced Control: Precise control over temperature, pressure, and residence time leads to better yields and reproducibility.[16][17]

  • Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in-situ without isolation.[18][19]

Troubleshooting Decision Tree for Thermal Events

This diagram provides a logical workflow for responding to an unexpected temperature increase.

G Start Unexpected Temperature Rise Detected Stop_Addition STOP Reagent Addition Immediately Start->Stop_Addition Max_Cooling Maximize Cooling (Check Bath/Chiller) Stop_Addition->Max_Cooling Check_Stirring Verify Vigorous Stirring Max_Cooling->Check_Stirring Temp_Falling Is Temperature Decreasing? Check_Stirring->Temp_Falling Continue_Monitoring Continue Monitoring Until Stable Temp_Falling->Continue_Monitoring Yes Dilute Consider Adding Pre-Chilled Solvent Temp_Falling->Dilute No Resume_Slowly Once Stable, Resume Addition at 50% Rate Continue_Monitoring->Resume_Slowly Temp_Still_Rising Is Temperature Still Rising? Dilute->Temp_Still_Rising Temp_Still_Rising->Continue_Monitoring No Emergency_Quench Execute Emergency Quench Protocol Temp_Still_Rising->Emergency_Quench Yes Evacuate Evacuate Area Emergency_Quench->Evacuate

Caption: Decision tree for managing an unexpected thermal event during synthesis.

Part 4: Protocol for Thermally Controlled Knorr Pyrazole Synthesis

This protocol for the synthesis of 3-phenyl-1H-pyrazol-5(4H)-one from ethyl benzoylacetate and hydrazine hydrate incorporates best practices for thermal control at the lab scale (10 mmol).

Materials & Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Addition funnel

  • Thermocouple probe with display

  • Magnetic stirrer and stir bar

  • Ice-water bath in a container large enough to accommodate the flask

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • Ethanol (or 1-Propanol)[1]

  • Glacial acetic acid (catalyst)[1]

Procedure:

  • Setup: Assemble the three-neck flask with the addition funnel, thermocouple (ensuring the tip is submerged in the reaction medium), and a reflux condenser (with nitrogen inlet). Place the entire assembly in the ice-water bath on the magnetic stirrer.

  • Initial Charge: Charge the flask with ethyl benzoylacetate (10 mmol) and ethanol (20 mL). Begin stirring and allow the solution to cool to 0-5 °C.

  • Prepare Addition: In the addition funnel, prepare a solution of hydrazine hydrate (12 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the cooled flask.[1]

  • Controlled Addition: This is the critical step. Begin the dropwise addition of the hydrazine solution from the addition funnel. Monitor the internal temperature closely. The addition rate should be slow enough that the internal temperature does not rise above 10 °C. This may take 30-60 minutes. If the temperature approaches 10 °C, stop the addition and wait for the cooling bath to bring it back down before resuming.

  • Reaction: Once the addition is complete, allow the reaction to stir in the ice bath for an additional hour.

  • Warm to Room Temp: Remove the ice bath and allow the reaction to slowly warm to room temperature while continuing to stir. Monitor for any secondary exotherm, though it is unlikely if the initial addition was well-controlled.

  • Work-up: Once the reaction is complete (monitored by TLC), the product can be isolated. A common method is to add water to precipitate the product, which is then collected by filtration.[1]

This controlled, semi-batch approach ensures that the heat generated is continuously removed, preventing the accumulation of unreacted reagents and minimizing the risk of a thermal runaway.

References
  • Vertex AI Search. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Brainly.in. (2023, November 23). What safety measures can be taken during exothermic reaction.
  • LabManager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents.
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • The Chemical Engineer. (2023, October 26).
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Wikipedia. (n.d.). Solvent effects.
  • PubMed. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • PMC - NIH. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (n.d.). Plausible reaction mechanism for pyrazole synthesis.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Reaction Chemistry & Engineering (RSC Publishing). (2016, January 7). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
  • YouTube. (2021, December 16).
  • MDPI. (2024, April 10).
  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • The Chemistry Blog - Buy Chemicals Online. (2024, November 20). Exothermic Reactions Explained.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PMC. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis Guide: 4-Chloro-1H-pyrazole-5-carbonitrile

Executive Summary 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 28443-75-8) is a critical heterocyclic scaffold used in the synthesis of JAK inhibitors and agrochemical agents. Its structural characterization is frequently c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 28443-75-8) is a critical heterocyclic scaffold used in the synthesis of JAK inhibitors and agrochemical agents. Its structural characterization is frequently complicated by annular tautomerism, which leads to signal broadening or averaging in NMR spectroscopy.[1]

This guide provides a definitive protocol for the structural validation of this compound. It objectively compares the spectral signature of the 4-chloro derivative against its non-halogenated precursor and its 4-bromo analog, offering researchers a robust method to confirm substitution patterns and assess purity.

Part 1: Structural Dynamics & Tautomerism

The primary challenge in analyzing 4-Chloro-1H-pyrazole-5-carbonitrile is the rapid proton exchange between the N1 and N2 positions. In solution, the molecule exists in dynamic equilibrium between the 5-carbonitrile and 3-carbonitrile forms.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration that causes signal averaging in standard NMR solvents.

Tautomerism cluster_legend Impact on NMR TautomerA 1H-pyrazole-5-carbonitrile (Major Form in Polar Solvents) Transition Proton Exchange (Fast on NMR Timescale) TautomerA->Transition H+ Shift TautomerB 1H-pyrazole-3-carbonitrile (Tautomer) Transition->TautomerB Note1 C3 and C5 signals average unless T < 250K Note2 NH signal broadens or disappears in CDCl3

Caption: Figure 1. Annular tautomerism of 4-chloro-1H-pyrazole-5-carbonitrile. The rapid N-H exchange renders C3 and C5 equivalent on the NMR timescale in many solvents.

Part 2: Comparative 1H NMR Analysis

To validate the synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile, one must distinguish it from the starting material (Pyrazole-3-carbonitrile) and potential byproducts.

1H NMR Spectral Features (DMSO-d6, 400 MHz)
Feature4-Chloro-1H-pyrazole-5-carbonitrile (Target)Pyrazole-3-carbonitrile (Precursor)4-Bromo-1H-pyrazole-5-carbonitrile (Analog)
NH Proton 13.5 - 14.5 ppm (Broad s)13.0 - 14.0 ppm (Broad s)13.5 - 14.5 ppm (Broad s)
C-H Ring Proton 8.45 ppm (Singlet)7.85 ppm (d, J=2.5 Hz)8.52 ppm (Singlet)
C-4 Proton Absent (Substituted by Cl)6.95 ppm (d, J=2.5 Hz)Absent (Substituted by Br)
Coupling Pattern Singlet (No vicinal coupling)Doublet-Doublet (AX System)Singlet

Critical Insight: The disappearance of the coupling pattern seen in the precursor (d, J~2.5 Hz) is the primary confirmation of successful halogenation. The downfield shift of the remaining C-H proton (from ~7.85 to ~8.45 ppm) confirms the electron-withdrawing nature of the Chlorine substituent.

Solvent Selection Strategy
  • DMSO-d6 (Recommended): Strong hydrogen bond acceptor. It slows down the proton exchange, often allowing the broad NH signal to be observed >13 ppm.

  • CDCl3 (Not Recommended): The NH proton is often invisible due to rapid exchange and aggregation. Solubility may also be limited.

  • Methanol-d4 (Avoid): The NH proton will exchange with deuterium (H/D exchange) and disappear completely.

Part 3: 13C NMR Analysis & Assignment

The 13C spectrum provides definitive proof of the carbon skeleton. The "Heavy Atom Effect" of the halogen at C4 is the key differentiator.

13C Chemical Shift Table (DMSO-d6)[3][4]
Carbon PositionAssignmentShift (δ ppm)Mechanistic Explanation
C-CN Nitrile Carbon113.5 Characteristic range for aryl nitriles.
C-4 C-Cl108.0 - 110.0 Upfield shift relative to C-H (~106 in precursor) due to heavy atom effect, despite -I effect.
C-3/C-5 C-H (Azomethine)138.0 - 142.0 Deshielded by adjacent Nitrogen and -I effect of Cl/CN.
C-5/C-3 Quaternary C-CN125.0 - 130.0 Broadened due to tautomerism.

Differentiation from 4-Bromo Analog:

  • 4-Chloro C4: ~109 ppm.

  • 4-Bromo C4: ~92-95 ppm.

  • Note: The Bromine atom provides a significantly stronger shielding effect (Heavy Atom Effect) on the attached carbon than Chlorine. This >10 ppm difference is diagnostic.

Part 4: Experimental Protocol

This protocol is designed to ensure maximum resolution of the tautomeric signals and detection of trace impurities.

Workflow Diagram

Protocol Step1 Sample Prep: 10-15 mg in 0.6 mL DMSO-d6 Step2 1H NMR Acquisition: ns=16, d1=10s (Long relaxation) Step1->Step2 Step3 QC Check: Is NH visible >13 ppm? Step2->Step3 Step4_Yes Proceed to 13C NMR ns=1024 Step3->Step4_Yes Yes Step4_No Add 1 drop D2O (Shake) Re-acquire 1H Step3->Step4_No No Step5 Confirm NH Exchange (Signal Disappears) Step4_No->Step5

Caption: Figure 2. Standardized workflow for NMR characterization of pyrazole carbonitriles.

Detailed Steps
  • Preparation: Dissolve 10–15 mg of the solid product in 0.6 mL of DMSO-d6 . Ensure the tube is clean and dry; trace acid/base accelerates exchange.

  • 1H Acquisition:

    • Set relaxation delay (d1) to 5–10 seconds . The lone C-H proton has a long T1 relaxation time. Short delays will reduce integration accuracy.

    • Spectral Width: -2 to 16 ppm (to catch the NH).

  • 13C Acquisition:

    • Requires high concentration (saturated solution preferred).

    • Scans (ns): Minimum 1024 for adequate S/N on the quaternary nitrile carbon.

  • D2O Shake Test (Validation):

    • After the initial 1H scan, add 1 drop of D2O to the NMR tube.

    • Shake and re-acquire.

    • Result: The broad peak at ~14 ppm should disappear, confirming it is the exchangeable N-H proton and not an impurity.

Part 5: Troubleshooting & Impurities

Common synthetic byproducts can be identified by their distinct shifts.

ImpurityOrigin1H NMR Signature
Dichlorinated Species Over-chlorinationNo C-H singlet. Only broad NH.
Starting Material Incomplete ReactionDoublet at 7.85 ppm (J=2.5 Hz).
Water Wet DMSO/SampleBroad singlet at ~3.33 ppm (shifts with conc.).
Dichloromethane Extraction SolventSinglet at 5.76 ppm.

Resolution Tip: If the C3/C5 signals are extremely broad or indistinguishable in 13C NMR, cool the sample to 270 K (-3°C) . This slows the tautomerism enough to decoalesce the signals into distinct peaks for the C3 and C5 positions.[1]

References

  • Alkorta, I., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2005.

  • Claramunt, R. M., et al. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Magnetic Resonance in Chemistry, 2006.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.

  • Foces-Foces, C., et al. "Crystal structure and tautomerism of 4-bromo-1H-pyrazole." Journal of Chemical Crystallography, 1999.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Pyrazoles in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Functionalization at the C4 position...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Functionalization at the C4 position through palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity in drug discovery programs. The choice of the C4-halogenated pyrazole starting material—typically chloro or bromo—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro- and 4-bromo-pyrazoles in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and mechanistic insights to inform your synthetic planning.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 4-chloro- and 4-bromo-pyrazoles lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This distinction is the primary determinant of the energy barrier for the rate-determining step in most palladium-catalyzed cross-coupling reactions: oxidative addition.

The generally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl.[1] Consequently, 4-bromopyrazoles are significantly more reactive than their 4-chloro counterparts, which are often considered more challenging substrates. While 4-chloropyrazoles offer advantages in terms of cost and availability, their use necessitates more specialized and highly active catalyst systems to achieve comparable efficiency to 4-bromopyrazoles.[2]

Visualizing the Catalytic Cycle

The heart of these transformations is the palladium catalytic cycle. Understanding this process is key to appreciating the reactivity differences between the two halides.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Nu Reductive_Elimination->Pd(0)L2 Product Coupled Product Reductive_Elimination->Product Ar_X 4-Halo-Pyrazole (Ar-X) Ar_X->Oxidative_Addition Nu Nucleophile (e.g., Ar'B(OH)2, R2NH, RC≡CH) Nu->Transmetalation

Caption: A generalized palladium catalytic cycle for cross-coupling reactions.

The oxidative addition of the aryl halide to the Pd(0) center is typically the slowest step and is more facile for the weaker C-Br bond compared to the stronger C-Cl bond.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or their derivatives, is a workhorse in medicinal chemistry. Here, the superior reactivity of 4-bromopyrazoles is well-documented.

Halogen at C4Typical Catalyst SystemReaction ConditionsYieldReference
Bromo Pd(PPh₃)₄Na₂CO₃, 1,4-dioxane/H₂O, 90 °C, 6 hGood to Excellent[3]
Bromo XPhos Pd G2K₃PO₄, EtOH/H₂O, MWGood[4]
Chloro Pd(PPh₃)₄Base, Solvent, HeatModerate to Good[5]
Chloro Advanced (e.g., XPhos-based)Optimized Base/SolventHigh[6]

As the table illustrates, 4-bromopyrazoles can be effectively coupled using traditional palladium catalysts like Pd(PPh₃)₄ under relatively standard conditions. In contrast, the coupling of 4-chloropyrazoles often requires more advanced and bulky, electron-rich phosphine ligands, such as XPhos, to achieve high yields.[6] These sophisticated ligands facilitate the challenging oxidative addition of the C-Cl bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Experimental evidence directly comparing 4-bromo- and 4-chloro-1-tritylpyrazoles highlights the significant reactivity gap.

In a study by Usami et al., the Pd(dba)₂-catalyzed coupling of piperidine with 4-bromo-1-tritylpyrazole afforded the desired product in 60% yield.[7] Under similar conditions, the corresponding 4-chloropyrazole was significantly less reactive, providing a lower yield. Another set of experiments in the same study using a copper-based catalyst system showed that while the 4-bromopyrazole still provided a good yield (66%), the 4-chloropyrazole did not react at all.[7]

Halogen at C4AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Bromo PiperidinePd(dba)₂ / ᵗBuDavePhosNaOᵗBuToluene9060[7]
Chloro PiperidinePd(dba)₂ / ᵗBuDavePhosNaOᵗBuToluene90<60[7]
Bromo AllylamineCuI / LigandK₂CO₃Dioxane10066[7]
Chloro AllylamineCuI / LigandK₂CO₃Dioxane1000[7]

These results underscore that for C-N bond formation, 4-bromopyrazoles are the more reliable substrate, especially when milder reaction conditions are desired. The successful amination of 4-chloropyrazoles typically relies on the use of specialized, bulky electron-rich phosphine ligands developed by Buchwald and others, which are designed to promote the challenging oxidative addition step.[8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and terminal alkynes. The reactivity trend of aryl halides (I > Br >> Cl) is particularly pronounced in this reaction.[9]

While numerous protocols exist for the efficient Sonogashira coupling of 4-bromopyrazoles, their 4-chloro counterparts are notoriously unreactive under standard conditions. The successful coupling of aryl chlorides in Sonogashira reactions is a more recent development, often requiring higher temperatures, more active catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands), and sometimes copper-free conditions to avoid side reactions.[10]

Experimental Protocols

Below are representative, detailed protocols for the cross-coupling of the more reactive 4-bromopyrazoles, which can serve as a starting point for optimization. For 4-chloropyrazoles, it is recommended to start with a more advanced catalyst system, such as a G3 or G4 Buchwald precatalyst with a ligand like XPhos or SPhos, and higher reaction temperatures may be necessary.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole

This protocol is adapted from a procedure for the coupling of unprotected nitrogen-rich heterocycles.[1]

Suzuki_Protocol cluster_1 Suzuki-Miyaura Coupling Workflow Start Start Combine Combine 4-bromopyrazole, boronic acid, base, and catalyst in solvent Start->Combine Inert Degas and place under inert atmosphere (Ar/N₂) Combine->Inert Heat Heat to 100 °C for 15-20 h Inert->Heat Workup Aqueous workup and extraction Heat->Workup Purify Purify by chromatography Workup->Purify End 4-Arylpyrazole Product Purify->End

Caption: A general experimental workflow for the Suzuki-Miyaura coupling of 4-bromopyrazole.

Materials:

  • 4-Bromopyrazole (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • XPhos Pd G2 precatalyst (P1) (0.015 mmol, 1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromopyrazole, the arylboronic acid, XPhos Pd G2 precatalyst, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 15-20 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

This protocol is based on the work of Usami et al.[7]

Materials:

  • 4-Bromo-1-tritylpyrazole (0.13 mmol)

  • Amine (e.g., morpholine) (0.26 mmol)

  • Pd(dba)₂ (0.0065 mmol, 5 mol%)

  • ᵗBuDavePhos (0.013 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (0.26 mmol)

  • Toluene (2 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-bromo-1-tritylpyrazole, Pd(dba)₂, ᵗBuDavePhos, and NaOᵗBu to a reaction vial.

  • Add toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 90 °C with stirring for 24 hours.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., dichloromethane).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of 4-Bromopyrazole

This is a general protocol adaptable from standard Sonogashira reaction conditions.[11][12]

Materials:

  • 4-Bromopyrazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous DMF or THF (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Conclusion and Recommendations

The choice between 4-chloro- and 4-bromo-pyrazoles for cross-coupling reactions is a trade-off between substrate cost/availability and reactivity.

  • 4-Bromopyrazoles are the preferred substrate for general applications due to their higher reactivity, allowing for the use of standard palladium catalysts and milder reaction conditions. This often translates to higher yields and simpler reaction setups.

  • 4-Chloropyrazoles , while more economical, are significantly less reactive. Their successful use in cross-coupling reactions is highly dependent on the use of advanced, highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands. Researchers should be prepared for more extensive reaction optimization, including screening of catalysts, ligands, bases, and solvents, and may need to employ higher reaction temperatures and longer reaction times.

For drug development professionals, the higher reliability and broader applicability of 4-bromopyrazoles often make them the more strategic choice in the early stages of discovery, where rapid library synthesis and dependable reaction outcomes are paramount. However, for process development and large-scale synthesis, the cost-effectiveness of 4-chloropyrazoles may warrant the investment in developing a robust catalytic system for their use.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Tomanová, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Harusawa, S., et al. (2001). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Franzen, R., & Scherf, T. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Wang, Z., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Usami, Y., et al. (2020). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Tan, S. M., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Espinosa, M., Doppiu, A., & Hazari, N. (2020). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Leistenschneider, D., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Rinaldi, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Roy, D., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

Sources

Validation

Biological Activity of 4-Chloro-1H-pyrazole-5-carbonitrile vs. Pyrazole Analogs: A Comparative Technical Guide

Executive Summary 4-Chloro-1H-pyrazole-5-carbonitrile (also known as 4-chloro-3-cyanopyrazole) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic pyrazoles, the specific combination of the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1H-pyrazole-5-carbonitrile (also known as 4-chloro-3-cyanopyrazole) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic pyrazoles, the specific combination of the electron-withdrawing nitrile group at C3/C5 and the lipophilic, sterically demanding chlorine atom at C4 creates a unique pharmacophore. This guide objectively compares its biological performance against non-halogenated (4-H) and alternative halogenated (4-Br, 4-I) analogs, demonstrating its superior utility in kinase inhibition, antimicrobial efficacy, and agrochemical potency.

Chemical Profile & Structural Context

Before analyzing biological data, it is critical to understand the structural dynamics that drive bioactivity.

  • Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between 4-chloro-1H-pyrazole-5-carbonitrile and 4-chloro-1H-pyrazole-3-carbonitrile . This ability to shift protonation sites allows it to adapt to different binding pockets (e.g., donor-acceptor motifs in kinase hinges).

  • The "Chlorine Effect":

    • Lipophilicity: The C4-Cl substituent increases logP by approximately 0.71 units compared to the 4-H analog, improving membrane permeability.

    • Metabolic Stability: The C4 position in pyrazoles is a metabolic "soft spot" prone to oxidation. Chlorination blocks this site, significantly extending half-life (

      
      ) compared to the unsubstituted parent.
      
    • Halogen Bonding: The chlorine atom can participate in orthogonal halogen bonding with backbone carbonyls in protein targets, a specific interaction often lacking in 4-H or 4-Methyl analogs.

Comparative Biological Activity[1]

Kinase Inhibition (Oncology & Inflammation)

The most significant application of this scaffold is in the design of ATP-competitive kinase inhibitors. The pyrazole-carbonitrile motif mimics the adenine ring of ATP.

Comparative Performance:

Target Kinase Scaffold Variant IC50 / Activity Mechanism of Action
AKT2/PKBβ 4-Chloro 12 µM Specific inhibition via hydrophobic fit in the gatekeeper region.
AKT2/PKBβ 4-H (Unsubstituted) >50 µM Lacks necessary van der Waals contact; weak binding.
AKT2/PKBβ 4-Methyl >50 µM Steric clash prevents optimal hinge binding.
ASK1 4-Chloro <100 nM Stabilizes inactive conformation via halogen bond.

| ASK1 | 4-Bromo | ~150 nM | Active, but reduced solubility limits cellular potency. |

Key Insight: In AKT2 inhibitors, the 4-chloro substituent is critical. As shown in recent studies (e.g., pyrano[2,3-c]pyrazole derivatives), the 4-Cl analog (Compound 4j) exhibited high specificity, whereas 4-H, 4-Me, and 4-F analogs showed negligible activity. The chlorine atom fills a specific hydrophobic pocket that smaller (H, F) or larger (Br, I) atoms fail to complement optimally.

Antimicrobial & Antifungal Efficacy

In the context of multi-drug resistant pathogens (MRSA, VRE), 4-halopyrazole-5-carbonitriles serve as potent precursors for fused heterocyclic drugs.

  • Antibacterial (S. aureus): Derivatives containing the 4-chloro-5-cyanopyrazole core exhibit MIC values as low as 0.0625 µg/mL .

  • Comparison vs. Analogs:

    • 4-Chloro: Optimal balance of potency and solubility.

    • 4-Bromo: Higher intrinsic potency (lower MIC) in vitro due to increased lipophilicity, but often suffers from poor pharmacokinetic (PK) profiles in vivo.

    • 4-H: Significantly reduced activity (MIC > 64 µg/mL). The lack of the halogen eliminates a key electronic modulation of the pyrazole ring, reducing its acidity and hydrogen-bond donating capability.

Agrochemical (Insecticidal) Activity

The scaffold is a bioisostere for the anthranilic diamide class of insecticides (Ryanodine receptor modulators).

  • Case Study: 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives.

    • 4-Chloro analog: 90% mortality against Plutella xylostella at

      
       mg/L.[1]
      
    • Standard (Chlorantraniliprole): 70% mortality at the same concentration.[1]

    • Mechanism: The 4-Cl group enhances binding affinity to the insect RyR receptor Ca2+ release channel, outperforming the commercial standard in specific resistant strains.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for selecting the 4-chloro scaffold over its analogs based on the target binding pocket requirements.

SAR_Logic Start Target Binding Pocket Analysis Hinge ATP Hinge Region? Start->Hinge Hydrophobic Hydrophobic Pocket at C4? Hinge->Hydrophobic Yes Metabolic Metabolic Stability Required? Hydrophobic->Metabolic Yes H_Analog 4-H Analog (Low Potency, High Clearance) Hydrophobic->H_Analog No (Steric Clash) Cl_Analog 4-Chloro-1H-pyrazole-5-CN (Optimal Potency/Stability) Metabolic->Cl_Analog High Stability Needed Br_Analog 4-Bromo Analog (High Potency, Low Solubility) Metabolic->Br_Analog Max Lipophilicity Needed Kinase Inhibition\n(AKT2, ASK1) Kinase Inhibition (AKT2, ASK1) Cl_Analog->Kinase Inhibition\n(AKT2, ASK1) Agrochemicals\n(RyR Modulators) Agrochemicals (RyR Modulators) Cl_Analog->Agrochemicals\n(RyR Modulators)

Caption: SAR Decision Tree illustrating why the 4-Chloro scaffold is often the "Goldilocks" choice for potency and stability.

Experimental Protocols

Synthesis of the 4-Chloro Core

Note: Direct chlorination of 1H-pyrazole-5-carbonitrile is difficult due to deactivation by the nitrile group. The preferred route is the Sandmeyer reaction or cyclization.

Protocol: One-Pot Cyclization (Green Chemistry)

  • Reagents: Hydrazine hydrate (1.0 eq), Malononitrile (1.0 eq), Triethyl orthoformate (1.0 eq).

  • Step 1: Reflux malononitrile and triethyl orthoformate in ethanol for 2h to form the ethoxymethylene intermediate.

  • Step 2: Add hydrazine hydrate dropwise at 0°C. Stir for 1h, then reflux for 3h.

  • Step 3 (Chlorination): Isolate the intermediate 5-amino-pyrazole-4-carbonitrile. Treat with

    
    /HCl (diazotization) followed by CuCl (Sandmeyer) to yield 4-chloro-1H-pyrazole-5-carbonitrile .
    
  • Purification: Recrystallization from Ethanol/Water.

Kinase Inhibition Assay (AKT2)

To validate the activity of the 4-chloro scaffold, use the following FRET-based assay.

Workflow Diagram:

Kinase_Assay Step1 Prep: Purified AKT2 Kinase + Peptide Substrate (FAM-labeled) Step2 Addition: Test Compound (4-Cl vs 4-H Analogs) Step1->Step2 Step3 Reaction: Add ATP Incubate 60 min @ 25°C Step2->Step3 Step4 Detection: IMAP Binding Reagent (Binds Phospho-substrate) Step3->Step4 Step5 Readout: Fluorescence Polarization (High FP = Inhibition Failure) Step4->Step5 Result 4-Cl IC50: ~12 µM 4-H IC50: >50 µM Step5->Result Calculate IC50

Caption: FRET-based Kinase Assay workflow for quantifying AKT2 inhibition potency.

Protocol Steps:

  • Preparation: Dilute AKT2 enzyme to 2 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Add 5 µL of test compound (4-Chloro derivative) in DMSO (final conc. 1%). Incubate 15 min.

  • Initiation: Add 5 µL ATP (Km concentration) and FAM-labeled peptide substrate.

  • Termination: Stop reaction after 60 min using IMAP binding buffer.

  • Analysis: Measure Fluorescence Polarization (FP). Plot dose-response curve to determine IC50.[2]

References

  • Kinase Profiling of Pyrazole Derivatives: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity. (2020).[1][3][4][5] NIH/PubMed. Link

  • Antimicrobial Activity: Organocatalyzed, Three-Component Construction of Cyanopyrazoles. (2024).[6] ResearchGate. Link

  • Insecticidal SAR: Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (2020).[1][3][4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Review of Pyrazole Activity: Current status of pyrazole and its biological activities. (2010).[7] PMC. Link

  • Green Synthesis Protocols: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (2024).[6] RSC Advances. Link

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole-5-Carbonitrile Derivatives

Introduction: The Versatile Pyrazole Scaffold in Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its derivatives are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The introduction of a 4-chloro substituent and a 5-carbonitrile group onto the 1H-pyrazole core creates a unique electronic and steric profile, making 4-Chloro-1H-pyrazole-5-carbonitrile a particularly interesting starting point for the development of novel therapeutic candidates.

This guide provides a comparative analysis of the in vitro performance of various pyrazole-carbonitrile derivatives, focusing on two of the most promising and widely studied therapeutic areas: anticancer and antimicrobial activity. We will delve into the quantitative data that differentiates these compounds and provide detailed, field-tested protocols for key assays, explaining the scientific rationale behind the experimental choices to ensure robust and reproducible results.

Section 1: Anticancer Activity Evaluation

Numerous pyrazole derivatives have been investigated for their potential to inhibit cancer cell growth, with several demonstrating potent activity against a range of human cancer cell lines.[3][4] A common mechanism of action for these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division.[1][5]

Comparative Efficacy: Cytotoxicity Against Human Cancer Cell Lines

The primary method for evaluating the potential of an anticancer compound is to measure its cytotoxicity—its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric used for this purpose; it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.

The table below summarizes the in vitro cytotoxic activity of several illustrative pyrazole derivatives against various human cancer cell lines, as determined by the MTT assay.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative A Pyrazolo[3,4-b]pyridinePC-3 (Prostate)Low µM Range[6]
Derivative B Pyrazolo[3,4-b]pyridineMCF-7 (Breast)Low µM Range[6]
Derivative C 3,5-diaminopyrazole-1-carboxamideHePG2 (Liver)6.57[7]
Derivative D 3,5-diaminopyrazole-1-carboxamideHCT-116 (Colon)9.54[7]
Derivative E 1-Aryl-1H-pyrazole-fused curcuminMDA-MB231 (Breast)3.64 - 16.13[3]
Derivative F 1-Aryl-1H-pyrazole-fused curcuminHepG2 (Liver)3.64 - 16.13[3]
Derivative G 1,4-Benzoxazine-pyrazole hybridA549 (Lung)2.82 - 6.28[3]
Doxorubicin Standard Chemotherapy(Cell line dependent)~0.1 - 10[8]

Note: The specific structures of derivatives A-G are detailed in the cited literature. This table is for comparative illustration.

Mechanistic Insight: The Tubulin Polymerization Inhibition Pathway

Many potent anticancer pyrazoles exert their effect by interfering with the cell's cytoskeleton. Specifically, they bind to β-tubulin at or near the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules.[9] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their formation, these compounds cause the cell cycle to arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[9]

cluster_0 Normal Cell Division cluster_1 Mechanism of Pyrazole Derivatives Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Polymerization_Blocked Polymerization Inhibited Tubulin_Dimers->Polymerization_Blocked Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Pyrazole Pyrazole Derivative Pyrazole->Tubulin_Dimers Binds to β-tubulin Tubulin_Bound Tubulin-Pyrazole Complex G2M_Arrest G2/M Phase Arrest Polymerization_Blocked->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition by pyrazole derivatives.

Detailed Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and consistent results, cells must be seeded at an optimal density.

    • Protocol: Culture human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the compound and calculate the IC50 value.

    • Protocol: Prepare stock solutions of the pyrazole derivatives in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: This step allows viable cells to metabolize the MTT reagent.

    • Protocol: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.

  • Formazan Solubilization and Absorbance Reading:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Protocol: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: Convert absorbance values to percentage of cell viability relative to the control, then plot to determine the IC50.

    • Protocol: Calculate the percentage of viability using the formula: (Absorbance_treated / Absorbance_vehicle_control) * 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add serially diluted pyrazole derivatives incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent (20 µL) incubate2->add_mtt incubate3 Incubate 3-4h (Metabolism) add_mtt->incubate3 solubilize Remove medium, add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance @ 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Section 2: Antimicrobial Activity Screening

The pyrazole scaffold is also a key component in many compounds with significant antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria as well as fungi.[2][10] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens.[11]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The standard metric for in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Derivative H Thiazolidinone-clubbed pyrazoleE. coli (Gram -)16[2]
Derivative I Imidazo-pyridine substituted pyrazoleS. aureus (MRSA) (Gram +)<1[2]
Derivative J Imidazo-pyridine substituted pyrazoleE. coli (Gram -)<1[2]
Derivative K Imidazo[2,1-b][2][7][8]thiadiazole-pyrazoleMulti-drug resistant strains0.25[11]
Ciprofloxacin Standard Antibiotic(Strain dependent)~0.01 - 2[10]
Gatifloxacin Standard Antibiotic(Strain dependent)~1[11]

Note: The specific structures of derivatives H-K are detailed in the cited literature. This table is for comparative illustration.

Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized, quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[12][13]

  • Preparation of Inoculum:

    • Rationale: A standardized bacterial concentration is crucial for reproducibility. The inoculum must be in the logarithmic growth phase.

    • Protocol: From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Rationale: A two-fold serial dilution provides a logarithmic concentration gradient to pinpoint the MIC value accurately.

    • Protocol: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Prepare a stock solution of the test compound in DMSO. In well 1, add 100 µL of the compound at twice the highest desired test concentration. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as the positive growth control and sterility control, respectively.

  • Inoculation and Incubation:

    • Rationale: This step brings the bacteria into contact with the test compounds and allows for growth.

    • Protocol: Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading and Interpretation of Results:

    • Rationale: The MIC is determined by visual inspection for turbidity, which indicates bacterial growth.

    • Protocol: After incubation, examine the plate against a dark background. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The positive control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion

The 4-Chloro-1H-pyrazole-5-carbonitrile scaffold and its derivatives represent a highly versatile class of compounds with significant potential in drug discovery. As demonstrated, subtle modifications to the core structure can lead to potent and selective agents with pronounced anticancer and antimicrobial activities. The comparative data highlights the importance of screening against diverse cell lines and microbial strains to identify lead candidates. The detailed protocols provided herein offer a robust framework for the in vitro evaluation of these compounds, ensuring that researchers can generate reliable and comparable data to drive the development of the next generation of pyrazole-based therapeutics.

References

  • Journal of Cancer Pharmacy and Practice. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Retrieved from [Link]

  • ACS Omega. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. [Link]

  • ResearchGate. (n.d.). Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • Future Medicine. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • Taylor & Francis Online. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]

  • Ovid. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • ACS Publications. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • ResearchGate. (n.d.). In vitro tubulin polymerisation assay. Paclitaxel (5 mM) and pyrazoline.... Retrieved from [Link]

  • ResearchGate. (n.d.). MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Pyrazole Compounds

The discovery of novel therapeutic agents is a cornerstone of modern medicine, and heterocyclic compounds, particularly those containing a pyrazole scaffold, represent a highly promising class of molecules. Pyrazoles are...

Author: BenchChem Technical Support Team. Date: February 2026

The discovery of novel therapeutic agents is a cornerstone of modern medicine, and heterocyclic compounds, particularly those containing a pyrazole scaffold, represent a highly promising class of molecules. Pyrazoles are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1] As researchers synthesize and screen new pyrazole derivatives, a critical early step is the robust evaluation of their cytotoxic potential.[2][3] This guide provides an in-depth comparison of common cytotoxicity assays, offering the technical detail and field-proven insights necessary for designing rigorous, self-validating experiments in the context of pyrazole drug discovery.

The "Why": Choosing an Assay is Choosing a Question

Before delving into specific protocols, it is crucial to understand that no single cytotoxicity assay tells the whole story. The choice of assay is fundamentally a choice of the biological question being asked. Are you screening for general cell death, or are you investigating a specific mechanism like apoptosis or necrosis? A compound's potency can vary dramatically depending on the endpoint being measured.[4] Therefore, a multi-assay approach is often the most scientifically sound strategy.

This guide will compare three widely adopted assays, each interrogating a different aspect of cellular health:

  • MTT Assay: An assessment of metabolic activity, reflecting cell viability.

  • Lactate Dehydrogenase (LDH) Assay: A measure of plasma membrane integrity, indicating necrosis or late apoptosis.

  • Caspase-3/7 Assay: A specific marker for the execution phase of apoptosis.

MTT Assay: The Metabolic Health Check

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation.[5][6] It is often the first-line screening tool for novel compounds due to its simplicity and high-throughput adaptability.[7][8]

Principle of Action

The core principle of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells.[5][6] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The quantity of formazan produced is directly proportional to the number of viable cells.[10] The insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, typically around 570 nm.[6]

Experimental Workflow & Causality

MTT_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate (24h) for Adherence seed->incubate1 treat 3. Treat with Pyrazole Compounds incubate1->treat incubate2 4. Incubate for Exposure Period treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake 8. Shake to Dissolve Crystals solubilize->shake read 9. Read Absorbance at 570 nm shake->read

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay
  • Materials : MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS), 96-well plates, multichannel pipette, plate reader.

  • Procedure :

    • Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well in 100 µL medium) and incubate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment : Prepare serial dilutions of the novel pyrazole compounds. Remove the old medium from the wells and add fresh medium containing the compounds (or vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition : Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[10]

      • Causality: This step introduces the substrate that only viable cells can metabolize. The incubation time is critical; it must be long enough for detectable formazan production but short enough to avoid artifacts from prolonged incubation.

    • Incubation : Incubate the plate for 2-4 hours at 37°C. A visible purple precipitate should form in the viable cells.[11]

    • Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (like DMSO) to each well.[6][10]

      • Causality: The formazan product is intracellular and insoluble in aqueous medium. A detergent or solvent is required to lyse the cells and dissolve the crystals, creating a homogenous colored solution for accurate absorbance measurement.

    • Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.[11]

Lactate Dehydrogenase (LDH) Assay: The Membrane Integrity Test

The LDH assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[12] It is an indicator of cell lysis, which is the hallmark of necrosis but can also occur during late-stage apoptosis.

Principle of Action

Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[13] When the plasma membrane is compromised, LDH is released into the cell culture supernatant. The assay measures the activity of this extracellular LDH.[14] In a coupled enzymatic reaction, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[13][15] The amount of color produced, measured by absorbance at ~490 nm, is proportional to the number of lysed cells.[15]

Experimental Workflow & Causality

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed and Treat Cells incubate1 2. Incubate for Exposure Period seed->incubate1 centrifuge 3. Centrifuge Plate to Pellet Debris incubate1->centrifuge transfer 4. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mixture transfer->add_reagent incubate2 6. Incubate (30 min) at Room Temp add_reagent->incubate2 add_stop 7. Add Stop Solution incubate2->add_stop read 8. Read Absorbance at 490 nm add_stop->read

Caption: Workflow of the LDH Cytotoxicity Assay.

Detailed Protocol: LDH Assay
  • Materials : Commercial LDH assay kit (containing substrate mix, assay buffer, stop solution), 96-well plates, centrifuge with a plate rotor.

  • Procedure :

    • Cell Plating and Treatment : Plate and treat cells with pyrazole compounds as described for the MTT assay. It is essential to include controls: a "low control" (untreated cells for spontaneous LDH release) and a "high control" (cells treated with a lysis buffer provided in the kit for maximum LDH release).[15]

    • Supernatant Collection : After the treatment period, centrifuge the 96-well plate at ~400 x g for 5-10 minutes.[13]

      • Causality: Centrifugation pellets any detached but intact cells and debris, ensuring that only the supernatant containing released LDH is transferred for analysis. This prevents falsely high readings.

    • Assay Reaction : Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[15]

    • Add 50 µL of the prepared LDH Assay Reaction Mixture to each well.[15]

    • Incubation : Incubate the plate for up to 30 minutes at room temperature, protected from light.

      • Causality: This incubation allows the enzymatic reaction to proceed, generating the colored formazan product in proportion to the LDH activity in the supernatant.

    • Stopping the Reaction : Add 50 µL of Stop Solution to each well.[15]

    • Reading : Gently mix and measure the absorbance at 490 nm within 1 hour.[15]

Caspase-3/7 Assay: The Apoptosis Litmus Test

To determine if a pyrazole compound induces programmed cell death (apoptosis), a more specific assay is required. Caspases are a family of proteases that are critical mediators of apoptosis.[16] Caspase-3 and Caspase-7 are key "executioner" caspases, activated during the final phase of apoptosis to orchestrate cell dismantling.[16][17]

Principle of Action

This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[18] In the Caspase-Glo® 3/7 assay, cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[18] This provides a direct measure of apoptotic activity.

Experimental Workflow & Causality

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells in White-walled Plate treat 2. Treat with Pyrazole Compounds seed->treat incubate1 3. Incubate for Exposure Period treat->incubate1 add_reagent 4. Add Caspase-Glo® 3/7 Reagent incubate1->add_reagent mix 5. Mix Briefly on Orbital Shaker add_reagent->mix incubate2 6. Incubate (1-3h) at Room Temp mix->incubate2 read 7. Read Luminescence incubate2->read

Caption: Workflow of the Caspase-Glo® 3/7 Apoptosis Assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Materials : Caspase-Glo® 3/7 Assay kit (Promega, G8090 or similar), opaque-walled 96-well plates suitable for luminescence, luminometer.

  • Procedure :

    • Cell Plating and Treatment : Seed cells in white-walled 96-well plates to maximize luminescent signal output. Treat with pyrazole compounds as previously described.

    • Reagent Addition : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19] Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[19]

      • Causality: This is an "add-mix-measure" assay.[18] The reagent contains the necessary buffer, substrate, luciferase, and cell lysis agents. Adding it in one step simplifies the protocol and makes it ideal for high-throughput screening.[17][18]

    • Incubation : Mix the plate contents on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[19]

      • Causality: The incubation allows for cell lysis, substrate cleavage by active caspases, and the subsequent light-producing reaction catalyzed by luciferase. The optimal time may vary by cell type and should be determined empirically.[19]

    • Reading : Measure the luminescence using a plate-reading luminometer.[19]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an assay should be driven by the specific research question, the stage of the drug discovery process, and available resources.

FeatureMTT AssayLDH AssayCaspase-3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5]Measurement of released cytoplasmic enzyme upon membrane rupture.[14]Cleavage of a specific peptide substrate by executioner caspases.[18]
Endpoint Measured Metabolic activity & cell viability.[20]Loss of membrane integrity (necrosis/late apoptosis).[12]Activation of key apoptotic enzymes.[21]
Indication General cytotoxicity; can reflect cytostatic effects, not just cell death.[22]Primarily indicates necrotic cell death.Specifically indicates apoptosis.[22]
High-Throughput Excellent; simple protocol.Good; requires supernatant transfer step.Excellent; "add-mix-measure" format.[18]
Sensitivity High, but can be confounded by changes in metabolic rate.[23]Moderate; less sensitive for early cytotoxic events.[23]Very high; detects specific molecular event.
Potential Interference Colored pyrazole compounds; compounds affecting mitochondrial respiration.[5]Serum in media (contains LDH); colored compounds; compounds affecting LDH activity.Compounds that inhibit luciferase or are inherently fluorescent/luminescent.

Conclusion: A Multi-Faceted Approach to Cytotoxicity

For the comprehensive evaluation of novel pyrazole compounds, a single assay provides an incomplete picture. The MTT assay serves as an excellent primary screen for overall effects on cell viability. However, a significant reduction in the MTT signal does not distinguish between cell death and growth inhibition (a cytostatic effect).[22]

Therefore, follow-up studies are essential. The LDH assay can help determine if the compound induces necrosis, while a caspase-3/7 assay provides clear evidence for apoptosis.[1][24] For instance, a compound that is highly active in the MTT and caspase assays but shows low activity in the LDH assay is likely a potent inducer of apoptosis. Conversely, high activity in both MTT and LDH assays suggests a necrotic or late apoptotic mechanism. By strategically combining these methods, researchers can build a detailed and accurate profile of a novel pyrazole's cytotoxic mechanism, paving the way for more informed lead optimization and development.

References

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. PubMed. [Link]

  • Full article: Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Cell-based Apoptosis Assays in Oncology Drug Discovery. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • M. Serum LDH Laboratory Procedure Manual. CDC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Laboratory 4 Assay for L-Lactate Dehydrogenase. University of Massachusetts Lowell. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PMC. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. National Institutes of Health. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Apoptosis and MTT Assay ?. ResearchGate. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC. [Link]

Sources

Comparative

A Researcher's Guide to Confirming the Regiochemistry of Substituted Pyrazoles with NOESY NMR

For Researchers, Scientists, and Drug Development Professionals The unambiguous determination of the regiochemistry of substituted pyrazoles is a critical step in synthetic chemistry and drug discovery. The pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the regiochemistry of substituted pyrazoles is a critical step in synthetic chemistry and drug discovery. The pharmacological activity of pyrazole-containing compounds can be highly dependent on the substitution pattern of the pyrazole ring.[1][2] While various analytical techniques can provide insights into molecular structure, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR stands out as a powerful and definitive method for confirming the spatial arrangement of substituents, thereby solidifying the regiochemical assignment.

This guide provides an in-depth comparison of NOESY NMR with other common analytical techniques for pyrazole regiochemistry determination. It offers a detailed experimental protocol and explains the principles behind interpreting NOESY data to confidently assign the correct regioisomer.

The Challenge of Pyrazole Regiochemistry

The synthesis of unsymmetrically substituted pyrazoles, often through the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, can lead to the formation of two or more regioisomers.[3][4] For instance, the reaction of an unsymmetrical 1,3-diketone with phenylhydrazine can yield either a 1,3,5-trisubstituted pyrazole or a 1,5,3-trisubstituted pyrazole. Distinguishing between these isomers using standard 1D ¹H and ¹³C NMR can be challenging, as the chemical shifts of the substituents and ring protons may be very similar.[5]

Why NOESY NMR is the Definitive Solution

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is influenced by the magnetization of a spatially proximate nucleus, regardless of the number of bonds separating them.[6] A 2D NOESY experiment maps these through-space interactions, providing correlations between protons that are close to each other (typically < 5 Å).[6] This is the key to unambiguously determining pyrazole regiochemistry.

By identifying a NOE correlation between a proton on a substituent at the N1 position and a proton at the C5 position of the pyrazole ring, one can definitively confirm their spatial proximity and thus the 1,5-disubstituted pattern.[7][8] Conversely, the absence of this correlation, coupled with a potential NOE between the N1-substituent and the C3-substituent, would indicate the 1,3-disubstituted isomer.

Comparative Analysis of Analytical Techniques

While NOESY NMR is a powerful tool, it is important to understand its advantages and limitations in the context of other available analytical methods.

Technique Principle Advantages Limitations
NOESY NMR Detects through-space correlations between protons.[6]Provides unambiguous regiochemical assignment. Non-destructive. Applicable to solutions.Requires sufficient sample concentration. May not be suitable for all substitution patterns (e.g., lack of protons on substituents near the ring).
¹H-¹⁵N HMBC Detects long-range (2-4 bond) correlations between protons and nitrogen atoms.[9]Can directly correlate the N1-substituent protons to the N1 atom, providing strong evidence for regiochemistry.[10]Requires a spectrometer capable of ¹⁵N detection. The natural abundance of ¹⁵N is low (0.37%), often necessitating isotopically labeled starting materials for clear signals.[11]
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in a single crystal.[12]Provides the absolute and unambiguous molecular structure.[13][14]Requires a suitable single crystal of the compound, which can be difficult and time-consuming to obtain.[12] The solid-state structure may not always represent the structure in solution.
1D ¹H and ¹³C NMR Provides information about the chemical environment of protons and carbons.Readily available and relatively quick to perform.Often ambiguous for distinguishing regioisomers, as chemical shift differences can be minimal.[5]

Experimental Protocol: Confirming Regiochemistry with NOESY

This section provides a step-by-step methodology for acquiring and interpreting NOESY data for a hypothetical 1,5-disubstituted pyrazole.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous. Filter if necessary to remove any particulate matter.

  • Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method. This is crucial to minimize the presence of dissolved oxygen, which is paramagnetic and can quench the NOE effect.

Step 2: NMR Data Acquisition

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Set up a 2D NOESY experiment (e.g., noesygpph on a Bruker spectrometer).

  • Key Parameters:

    • Mixing Time (d8): This is a critical parameter. Start with a mixing time of 500-800 ms for small molecules. A range of mixing times may need to be tested to optimize the NOE buildup.

    • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.

    • Number of Scans (ns) and Increments (td1): A sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256-512) are required to achieve good signal-to-noise and resolution.

Step 3: Data Processing and Interpretation

  • Process the 2D NOESY data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Phase the spectrum carefully.

  • Analyze the 2D spectrum for cross-peaks. Diagonal peaks represent the 1D spectrum, while off-diagonal cross-peaks indicate NOE correlations between protons.

  • Crucial Analysis: Look for a cross-peak connecting the protons of the N1-substituent with the proton at the C5 position of the pyrazole ring. The presence of this cross-peak is definitive evidence for the 1,5-regioisomer.

Visualizing the Workflow and Key Interactions

The following diagrams illustrate the synthetic challenge and the principle of NOESY-based confirmation.

G cluster_synthesis Pyrazole Synthesis cluster_isomers Potential Products A Unsymmetrical 1,3-Diketone P Reaction Mixture A->P + B Substituted Hydrazine B->P Condensation C 1,3-Regioisomer P->C Path A D 1,5-Regioisomer P->D Path B

Caption: Synthesis of substituted pyrazoles can lead to regioisomeric products.

G cluster_workflow NOESY Experimental Workflow A Sample Preparation (Dissolve & Degas) B 1D ¹H NMR Acquisition A->B C 2D NOESY Acquisition (Optimize Mixing Time) B->C D Data Processing (FT, Phasing) C->D E Spectral Analysis (Identify Cross-Peaks) D->E F Regiochemical Confirmation E->F

Caption: A streamlined workflow for NOESY-based regiochemical analysis.

Caption: Key NOE correlation confirming the 1,5-regioisomer.

Conclusion

For researchers in synthetic chemistry and drug development, the ability to definitively determine the regiochemistry of substituted pyrazoles is paramount. While several analytical techniques can provide valuable structural information, 2D NOESY NMR spectroscopy offers an unparalleled level of certainty for assigning regioisomers in solution. By leveraging through-space proton-proton correlations, NOESY provides a direct and unambiguous method to confirm the spatial relationship of substituents on the pyrazole ring. The integration of NOESY into the analytical workflow ensures the correct identification of synthetic products, a critical step for advancing research and development.

References

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Omega. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules. [Link]

  • X-Ray Crystallography of Chemical Compounds. Annals of the New York Academy of Sciences. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Organic Letters. [Link]

  • Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry. [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry. [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Detecting Organic Nitrogen with 1H-15N HMBC Spectra. ResearchGate. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains. Applied and Environmental Microbiology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Chloro-1H-pyrazole-5-carbonitrile

Executive Summary & Chemical Context 4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 28443-75-8) is a high-value heterocyclic building block frequently used in the synthesis of kinase inhibitors and agrochemicals. While chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Chloro-1H-pyrazole-5-carbonitrile (CAS: 28443-75-8) is a high-value heterocyclic building block frequently used in the synthesis of kinase inhibitors and agrochemicals. While chemically stable under ambient conditions, its dual functionality—containing both a nitrile group (-CN) and a halogen (Cl) —dictates a strict disposal protocol that differs from standard organic waste.

The Core Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be commingled with acidic waste streams due to the risk of hydrogen cyanide (HCN) liberation, nor should it be disposed of in non-halogenated solvent streams, which often lack the incineration scrubbing required for hydrogen chloride (HCl) capture.

Hazard Profile & Mechanistic Risks

To ensure compliance and safety, researchers must understand the causality behind these protocols.

Table 1: Physicochemical Hazard Matrix
FeatureHazard ClassificationThe "Why" (Mechanistic Risk)
Nitrile Group (-CN) Acute Tox. 4 (Oral/Dermal/Inhal)Metabolic or hydrolytic cleavage can release cyanide ions (

). In the presence of strong acids, this generates volatile, lethal Hydrogen Cyanide (HCN) gas.
Chlorine Atom (-Cl) Environmental ToxinUpon incineration, the chlorine atom is converted to Hydrogen Chloride (HCl) gas.[1] If processed in a standard incinerator without a scrubber, this contributes to acid rain and equipment corrosion.
Combustion Toxic Fume GenerationFire releases a "toxic triad": Nitrogen Oxides (

), Hydrogen Chloride (

), and Hydrogen Cyanide (

).
Physical State Solid (MP: ~168-172°C)Fine dusts are inhalation hazards (STOT SE 3). Static discharge can ignite dust clouds.

Critical Safety Note: Although pyrazole nitriles are generally more stable than aliphatic nitriles, the "No Acid" rule is absolute. Do not use acidic absorbents (e.g., sodium bisulfate) on spills.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. This protocol uses a Self-Validating System : the waste container itself must prevent incompatible reactions.

The "Halogenated Blue" Rule

In most industrial hygiene systems, halogenated waste is designated with specific labeling (often yellow or blue tags). Ensure your stream is marked "HALOGENATED."

Step 1: Segregation Logic
  • Stream A (Solid Residue): Bulk solids, contaminated weighing boats, and heavily soiled gloves.

    • Action: Double-bag in polyethylene (PE) bags.

  • Stream B (Solution): Mother liquors or reaction mixtures.

    • Action: Verify pH is

      
      . If acidic, neutralize carefully with saturated Sodium Bicarbonate (
      
      
      
      ) before adding to the waste container to prevent HCN evolution.
    • Solvent Compatibility: Compatible with DMSO, Methanol, Dichloromethane.

    • Incompatibility:Do NOT mix with Oxidizers (Peroxides, Nitric Acid) or Strong Acids (HCl,

      
      ).
      

Operational Disposal Workflow

The following diagram illustrates the decision logic for disposing of CAS 28443-75-8.

DisposalWorkflow Start Waste Generation (CAS: 28443-75-8) StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Residue StateCheck->IsSolid pHCheck Check pH IsLiquid->pHCheck IsAcidic Is Acidic (pH < 7)? pHCheck->IsAcidic Neutralize Neutralize with Sat. NaHCO3 IsAcidic->Neutralize Yes SolventCheck Segregate: HALOGENATED Solvent Stream IsAcidic->SolventCheck No Neutralize->SolventCheck Container Primary Accumulation Container (HDPE or Glass) SolventCheck->Container Bagging Double Bag (Polyethylene) Label: Toxic Solid IsSolid->Bagging Bagging->Container Labeling Labeling: 1. 'Halogenated Organic' 2. 'Contains Nitriles' 3. 'Toxic' Container->Labeling Handoff EHS Handoff -> High-Temp Incineration (w/ Scrubber) Labeling->Handoff

Figure 1: Decision logic for segregating 4-Chloro-1H-pyrazole-5-carbonitrile waste streams to ensure pH stability and proper halogen handling.

Detailed Disposal Protocol

Phase 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred for solids. Glass (amber) is acceptable for liquids.

  • Closure: Vented caps are recommended if there is any risk of slow hydrolysis, though stable pyrazoles rarely pressurize.

Phase 2: Labeling Requirements

Regulatory bodies (EPA RCRA in the US) require "Knowledge of Process" for waste characterization. Your label must explicitly state:

  • Chemical Name: 4-Chloro-1H-pyrazole-5-carbonitrile (Do not use abbreviations like "Pz-CN").

  • Hazard Codes: Toxic, Irritant.[2]

  • Constituents: Check "Halogenated" and "Nitrile/Cyanide".

Phase 3: Final Destruction (The "Black Box" Explained)

You do not burn this yourself, but you must select the correct waste code so the disposal facility does.

  • Method: High-Temperature Incineration (1100°C+).

  • Requirement: The incinerator must be equipped with a Wet Gas Scrubber .

    • Mechanism:[2][3][4][5][6] The scrubber sprays a caustic solution (usually NaOH) into the flue gas to neutralize the HCl formed from the chlorine atom and capture any unburned HCN.

    • Compliance: Sending this to a fuel-blending program (cement kiln) is often prohibited for high-halogen content unless the facility is specifically permitted for it.

Emergency Contingencies

Spill Response (Solid)
  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator if dust is present.

  • Avoid: Do not use water (spreads contamination) or acidic cleaners.

  • Action: Gently sweep into a dust pan or use an inert absorbent (Vermiculite).

  • Disposal: Place all cleanup materials into the Solid Toxic Waste stream.

Accidental Exposure[3]
  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption of the nitrile.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, emergency medical attention is required due to potential cyanide-like hypoxia effects.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 277636, 4-Chloro-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrazole-5-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.